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Foundational

"synthesis and characterization of 5-(4-biphenylyl)-3-aminoisoxazole"

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-biphenylyl)-3-aminoisoxazole For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Aminoisoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-biphenylyl)-3-aminoisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminoisoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly valuable motif in drug design. Within this class, 3-aminoisoxazole derivatives are particularly important building blocks. The strategic placement of the amino group at the 3-position allows for a wide range of subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific, high-value derivative: 5-(4-biphenylyl)-3-aminoisoxazole . The biphenyl moiety at the 5-position introduces a lipophilic, aromatic system known to interact with various biological targets. This document is structured to provide not just a protocol, but the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Part 1: Strategic Synthesis Pathway

The synthesis of 3-aminoisoxazoles is most reliably achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine.[4][5] The regioselectivity of this reaction—that is, the formation of the 3-amino versus the 5-amino isomer—is a critical consideration. It is governed by the reaction conditions, specifically pH and temperature.[6] To favor the desired 3-amino isomer, the reaction must be controlled to promote the initial nucleophilic attack of hydroxylamine on the nitrile carbon rather than the ketone carbonyl.[6]

Our retrosynthetic analysis for 5-(4-biphenylyl)-3-aminoisoxazole identifies the key precursor, 3-(4-biphenylyl)-3-oxopropanenitrile , which can be synthesized from the commercially available starting material, 4-acetylbiphenyl.

G Target 5-(4-biphenylyl)-3-aminoisoxazole Precursor1 3-(4-biphenylyl)-3-oxopropanenitrile Target->Precursor1 Cyclocondensation Precursor2 Hydroxylamine (NH2OH) Target->Precursor2 Cyclocondensation StartingMaterial 4-Acetylbiphenyl Precursor1->StartingMaterial Claisen Condensation Reagent Diethyl Carbonate & NaH Precursor1->Reagent Claisen Condensation

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis

This synthesis is presented as a two-stage process. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

The formation of the β-ketonitrile is achieved via a Claisen-type condensation. Here, we utilize diethyl carbonate as the acylating agent in the presence of a strong base, sodium hydride, to deprotonate the methyl group of 4-acetylbiphenyl, generating the requisite nucleophilic enolate.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Slowly add a solution of 4-acetylbiphenyl (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should be observed.

  • Condensation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Insight: Using a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the acetyl group without competing side reactions. Refluxing drives the reaction to completion.

  • Workup and Isolation: After cooling to room temperature, quench the reaction by carefully adding ethanol, followed by cold water. Acidify the aqueous layer to a pH of ~3-4 with dilute HCl. The product will precipitate out of the solution.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 3-(4-biphenylyl)-3-oxopropanenitrile can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

This critical step involves the regioselective cyclization of the β-ketonitrile with hydroxylamine. Controlling the pH is paramount to ensure the formation of the 3-aminoisoxazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(4-biphenylyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and a mild base such as sodium acetate (NaOAc, 1.5 equivalents) in water. Add this aqueous solution to the ethanolic solution of the β-ketonitrile.

    • Causality Insight: Using hydroxylamine hydrochloride with a buffer system (like NaOAc) allows for the in-situ generation of free hydroxylamine while maintaining a pH of approximately 7-8. This pH range favors the nucleophilic attack of hydroxylamine on the nitrile group, which is the key to forming the 3-amino isomer.[6]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature of 40-45 °C for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Add water to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The final compound, 5-(4-biphenylyl)-3-aminoisoxazole, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield a pure, crystalline solid.

G cluster_0 Synthesis Workflow Start Start: 4-Acetylbiphenyl Condensation Claisen Condensation (NaH, Diethyl Carbonate, THF) Start->Condensation Workup1 Acidic Workup & Recrystallization Condensation->Workup1 Ketonitrile Intermediate: 3-(4-biphenylyl)-3-oxopropanenitrile Workup1->Ketonitrile Cyclization Cyclization with NH2OH·HCl (NaOAc, EtOH/H2O, 45°C) Ketonitrile->Cyclization Workup2 Aqueous Workup Cyclization->Workup2 Purification Column Chromatography or Recrystallization Workup2->Purification End Product: 5-(4-biphenylyl)-3-aminoisoxazole Purification->End

Caption: Experimental workflow for the synthesis and purification.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of physical and spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

Physical Properties
  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Melting Point: A sharp melting point is a primary indicator of high purity. The expected range should be determined experimentally and compared across batches. For example, similar structures like 5-(4-bromophenyl)-3-phenylisoxazole have a melting point of 184–185 °C, suggesting the target compound will have a relatively high melting point.[7]

Spectroscopic Analysis Protocols

G Product Purified Product MP Melting Point Product->MP Purity Check H_NMR ¹H NMR Product->H_NMR Proton Environment C_NMR ¹³C NMR Product->C_NMR Carbon Skeleton MS Mass Spectrometry Product->MS Molecular Weight IR FT-IR Spectroscopy Product->IR Functional Groups

Caption: Workflow for analytical characterization.

¹H NMR provides detailed information about the electronic environment of protons in the molecule.

  • Experimental Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • Expected Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Amine (-NH₂)5.0 - 6.0Broad singlet2HChemical shift is concentration-dependent and exchanges with D₂O.
Isoxazole C4-H6.5 - 7.0Singlet1HA characteristic singlet for the isoxazole proton is expected.[7]
Biphenyl Ar-H7.3 - 8.0Multiplet9HComplex multiplet pattern due to the two connected phenyl rings.

¹³C NMR is used to confirm the carbon framework of the molecule.

  • Experimental Protocol:

    • Use the same sample prepared for ¹H NMR analysis.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A significantly higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data and reference the spectrum.

  • Expected Spectral Data:

CarbonsExpected Chemical Shift (δ, ppm)Notes
Isoxazole C495 - 105The isoxazole C4 carbon is typically shielded.[7]
Biphenyl Ar-C125 - 145Multiple signals expected for the aromatic carbons.
Isoxazole C3 & C5160 - 175The carbons attached to heteroatoms (C=N, C-O) are significantly deshielded and appear downfield.[7][8]

MS provides the exact molecular weight, which is definitive proof of the elemental composition.

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the spectrum in positive ion mode.

  • Expected Data:

    • Molecular Formula: C₁₅H₁₂N₂O

    • Exact Mass: 236.0950

    • Expected Ion Peak [M+H]⁺: 237.1022

FT-IR is used to identify the key functional groups present in the molecule.

  • Experimental Protocol:

    • Prepare a sample by mixing a small amount of the product with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Place the pellet in the spectrometer and acquire the spectrum.

  • Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3100 - 3400Medium, often two bands
Aromatic C-H Stretch3000 - 3100Medium to weak
C=N Stretch (Isoxazole)1580 - 1620Medium to strong
Aromatic C=C Stretch1450 - 1600Medium, multiple bands
N-O Stretch (Isoxazole)1350 - 1450Strong

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of 5-(4-biphenylyl)-3-aminoisoxazole, a valuable building block for drug discovery. By carefully controlling the reaction conditions, particularly the pH during the cyclization step, the desired 3-amino regioisomer can be selectively synthesized. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques (NMR, MS, and IR), provides a self-validating system to ensure the unambiguous confirmation of the compound's structure and purity. The principles and protocols described herein are grounded in established chemical literature and provide researchers with the necessary tools to confidently produce and validate this and similar isoxazole derivatives.

References

  • BenchChem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. BenchChem Technical Support.
  • Pragi, Dua, J. S., & Singh, J. (2019). Chalcone Ditosylates as Potent Precursor for Synthesis of Some 4,5-Disubstituted Isoxazoles with Antioxidant and Anti-inflammatory Activities. Asian Journal of Chemistry, 31(8), 1847-1850. Available at: [Link]

  • Turan-Zitouni, G., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Tropical Journal of Pharmaceutical Research, 16(11), 2733-2739. Available at: [Link]

  • Singh, P. P., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33629-33653. Available at: [Link]

  • Karimi-Chahartash, M., et al. (2019). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ChemistrySelect, 4(37), 10921-10926. Available at: [Link]

  • Shaik, F., & Ali, M. A. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters, 2(1), 1-23. Available at: [Link]

  • Hamel, E., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Journal of Medicinal Chemistry, 57(5), 2263-2274. Available at: [Link]

  • Xi, C., et al. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 14(10), 2548-2551. Available at: [Link]

  • Patel, K. D., & Prajapati, S. M. (2013). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. International Journal of ChemTech Research, 5(1), 342-346. Available at: [Link]

  • Wankhede, S. S., & Kondaparthi, M. R. (2026). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. International Journal for Multidisciplinary Research, 8(1). Available at: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3290. Available at: [Link]

  • Giram, M., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3). Available at: [Link]

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  • Lubiński, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Available at: [Link]

  • Gevaert. (1966). Processes for preparing 3-amino-isoxazoles. Google Patents. US3242189A.
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  • PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem.
  • Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Available at: [Link]

  • Grunanger, P., & Vita-Finzi, P. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(6), 1265-1268. Available at: [Link]

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Exploratory

"physicochemical properties of 5-(4-biphenylyl)-3-aminoisoxazole"

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-biphenylyl)-3-aminoisoxazole For Researchers, Scientists, and Drug Development Professionals Abstract 5-(4-biphenylyl)-3-aminoisoxazole is a heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-biphenylyl)-3-aminoisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-biphenylyl)-3-aminoisoxazole is a heterocyclic compound featuring a biphenyl moiety attached to a 3-aminoisoxazole core. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both isoxazole and biphenyl scaffolds.[1][2][3] The clinical and pharmacological potential of any drug candidate is fundamentally governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the key physicochemical properties of 5-(4-biphenylyl)-3-aminoisoxazole, outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for drug development. While direct experimental data for this specific molecule is sparse in public literature, this document synthesizes information from structurally related analogues and established methodologies to provide a predictive and practical framework for its characterization.

Chemical Identity and Molecular Structure

The foundational step in any physicochemical assessment is the unambiguous definition of the molecule's structure and core identifiers.

  • IUPAC Name: 5-([1,1'-biphenyl]-4-yl)isoxazol-3-amine

  • Molecular Formula: C₁₅H₁₂N₂O

  • Molecular Weight: 236.27 g/mol

The structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. An amino group at position 3 and a biphenyl group at position 5 define its unique substitution pattern.

Core Physicochemical Properties: A Predictive Analysis

Understanding properties such as solubility, lipophilicity, and ionization state is critical for predicting a compound's behavior in a biological system.

Lipophilicity (LogP) and Distribution (LogD)

Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Predicted Data: While experimental data for the target compound is unavailable, the predicted XlogP for the structurally similar 5-(4-biphenylyl)-3-phenylisoxazole is 5.3 .[4] The replacement of the 3-phenyl group with a 3-amino group is expected to increase hydrophilicity and lower the LogP value. The amino group can act as a hydrogen bond donor, which typically reduces lipophilicity. However, the dominant biphenyl moiety suggests the compound will remain significantly lipophilic.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This is the gold-standard method for LogP determination.

Causality: The choice of n-octanol and a buffered aqueous phase is to mimic the partitioning of a drug between the lipid bilayers of cell membranes and the aqueous environment of the bloodstream and cytoplasm. The mutual saturation of the solvents before the experiment is critical to prevent volume changes during partitioning, which would introduce significant error.

Workflow: Shake-Flask LogP Determination

cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Quantification & Calculation P1 Prepare n-octanol P3 Mutually saturate n-octanol and buffer by mixing for 24h P1->P3 P2 Prepare buffer (e.g., pH 7.4 PBS) P2->P3 P4 Separate phases via centrifugation P3->P4 E1 Dissolve compound in saturated n-octanol P4->E1 E2 Add saturated buffer to create known V/V ratio E1->E2 E3 Shake/mix vigorously until equilibrium is reached (e.g., 30 min) E2->E3 E4 Centrifuge to ensure complete phase separation E3->E4 A1 Carefully sample aliquot from each phase E4->A1 A2 Quantify concentration in each phase (e.g., HPLC-UV) A1->A2 A3 Calculate LogP = log([Compound]octanol / [Compound]buffer) A2->A3

Caption: Workflow for experimental LogP determination.

Aqueous Solubility

Importance: Adequate aqueous solubility is a prerequisite for oral absorption. A compound must dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a leading cause of failure for drug candidates.

Predicted Data: Given the high predicted lipophilicity from its biphenyl moiety, 5-(4-biphenylyl)-3-aminoisoxazole is expected to have low aqueous solubility. Analogous compounds featuring large aromatic systems are often poorly soluble in water.[5]

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound, providing the most reliable measure.

Causality: Using a crystalline solid ensures that the measurement reflects the true thermodynamic solubility, as amorphous forms can yield supersaturated, kinetically-soluble solutions that are not stable. The 24-48 hour incubation period is necessary to ensure the system reaches a true equilibrium between the solid and dissolved states.

  • Preparation: Add an excess of the solid compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow it to reach equilibrium.

  • Separation: Remove the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Validation: The presence of remaining solid in the vial after equilibration must be visually confirmed to ensure an excess was used.

Ionization Constant (pKa)

Importance: The pKa dictates the extent to which a molecule is ionized at a given pH. The ionization state profoundly affects solubility, permeability, and receptor binding. The 3-amino group on the isoxazole ring is basic and will be protonated at low pH.

Predicted Data: Direct pKa data is not available. However, the pKa of the related compound 3-amino-5-methylisoxazole is reported to be approximately 2.40.[6] The electron-withdrawing nature of the isoxazole ring reduces the basicity of the amino group compared to a simple aniline. The biphenyl group is unlikely to significantly alter this value. The key equilibrium is the protonation of the amino group.

Ionization State vs. pH

Low_pH Low pH (pH << pKa) Protonated Protonated Form (R-NH3+) Low_pH->Protonated Dominant Species (More Soluble) Neutral Neutral Form (R-NH2) High_pH High pH (pH >> pKa) Neutral->High_pH Dominant Species (Less Soluble, More Permeable) Protonated->Neutral Deprotonation as pH increases Start Synthesized Compound QC Structural Confirmation (NMR, MS, Purity by HPLC) Start->QC Solubility Aqueous Solubility Assay (Thermodynamic) QC->Solubility LogP Lipophilicity Assay (LogP/LogD, Shake-Flask) QC->LogP pKa pKa Determination (Potentiometric/UV-Vis) QC->pKa SolidState Solid-State Characterization (MP, DSC, XRD) QC->SolidState Stability Chemical Stability (pH, Temp, Light) Solubility->Stability End Comprehensive Profile for Drug Development LogP->End pKa->End Stability->End SolidState->End

Caption: A logical workflow for characterizing a new chemical entity.

References

  • PubChem. 5-Aminoisoxazole. National Center for Biotechnology Information. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. AJRCPS. [Link]

  • PubChem. 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-cyclohexyl-. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF. [Link]

  • Iraqi Journal of Science. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. [Link]

  • PubChem. 5-Amino-3-methylisoxazole. National Center for Biotechnology Information. [Link]

  • PubChem. (5-(4-(4-((3-Fluorobenzyl)oxy)-3-chloroanilino)-6-quinazolinyl)-2-furancarboxaldehyde. National Center for Biotechnology Information. [Link]

  • World Journal of Pharmaceutical Research. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

  • Google Patents.
  • Arkivoc. The reaction of 1-ethylthio-3-iminopyrrolizines with hydroxylamine. A new synthesis of 3-aminoisoxazoles. [Link]

  • PMC. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. National Center for Biotechnology Information. [Link]

  • PubChem. 3aH-Furo(3,2-c)isobenzofuran-8-methanol, 5,5a,6,7,8,9-hexahydro-alpha,alpha,3a,5a-tetramethyl-, 8-acetate, (3aR,5aS,8R,9aR)-. National Center for Biotechnology Information. [Link]

  • PubChem. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro-. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. National Center for Biotechnology Information. [Link]

  • RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

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  • PubChem. Pirarubicin. National Center for Biotechnology Information. [Link]

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Foundational

5-(4-Biphenylyl)-3-Aminoisoxazole: Structural Pharmacology, Mechanism of Action, and Experimental Validation

Executive Summary In the landscape of targeted therapeutics, the isoxazole ring has established itself as a privileged heterocyclic scaffold. Its rigid, planar geometry effectively vectors substituents into complex prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the isoxazole ring has established itself as a privileged heterocyclic scaffold. Its rigid, planar geometry effectively vectors substituents into complex protein binding pockets, making it highly versatile in drug discovery1[1]. Within this class, 5-(4-biphenylyl)-3-aminoisoxazole represents a highly specialized pharmacophore designed for potent, ATP-competitive kinase inhibition.

This whitepaper deconstructs the structural causality behind this molecule's efficacy, detailing how the 3-amino group acts as a critical hinge-binding anchor, while the 5-biphenyl moiety exploits deep hydrophobic pockets to achieve high-affinity target engagement. We will explore its mechanism of action (MoA) against Receptor Tyrosine Kinases (RTKs) and provide field-proven, self-validating experimental protocols for evaluating its pharmacodynamics.

Structural Pharmacology & Binding Causality

The design of 5-(4-biphenylyl)-3-aminoisoxazole is not arbitrary; every functional group serves a distinct thermodynamic and spatial purpose within the kinase active site.

The Isoxazole Core: The Geometric Spacer

The 1,2-oxazole (isoxazole) ring provides a rigid, electron-rich framework. Unlike flexible aliphatic chains that suffer a high entropic penalty upon binding, the isoxazole core pre-organizes the 3-amino and 5-biphenyl groups into an optimal vector angle (approximately 140°), minimizing the energy required to achieve the bioactive conformation.

The 3-Amino Group: The Hinge Anchor

To competitively displace ATP, an inhibitor must mimic the hydrogen-bonding profile of the adenine ring. The primary amine at the 3-position acts as a critical bidentate anchor. It donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Cys919 in FLT3 or Cys919 in VEGFR2) and accepts a hydrogen bond via the adjacent isoxazole nitrogen. This interaction is the fundamental driver of its affinity for RTKs 2[2].

The 5-(4-Biphenylyl) Moiety: Hydrophobic Pocket Penetration

While the 3-amino group provides baseline affinity, selectivity and residence time are dictated by the 5-position substituent. The biphenyl group is highly lipophilic and rotationally flexible around its internal C-C bond. This allows it to penetrate deep into the hydrophobic back pocket adjacent to the DFG (Asp-Phe-Gly) motif. The inclusion of such bulky, diaryl systems significantly enhances the cytotoxic profile against oncogene-addicted cell lines3[3].

Mechanism of Action (MoA)

By binding to the ATP pocket, 5-(4-biphenylyl)-3-aminoisoxazole prevents the auto-phosphorylation of the RTK's intracellular domain. This blockade is highly relevant in treating malignancies like Acute Myeloid Leukemia (AML), where inhibiting kinases such as FLT3 is a validated therapeutic strategy4[4].

The inhibition halts the recruitment of downstream effector proteins, effectively shutting down two primary survival cascades:

  • The PI3K/AKT Pathway: Inducing metabolic collapse and apoptosis.

  • The RAS/MAPK Pathway: Arresting cellular proliferation at the G1/S phase checkpoint.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activation ATP ATP Binding Pocket RTK->ATP ATP Binding PI3K PI3K / AKT Cascade ATP->PI3K Phosphorylation MAPK RAS / MAPK Cascade ATP->MAPK Phosphorylation Inhibitor 5-(4-biphenylyl)-3-aminoisoxazole Inhibitor->ATP Competitive Blockade Effect Cell Survival & Proliferation PI3K->Effect MAPK->Effect

Mechanism of Action: RTK inhibition and downstream pathway blockade by 5-(4-biphenylyl)-3-aminoisoxazole.

Quantitative Pharmacodynamics

The structural features of the biphenyl-aminoisoxazole class yield a distinct polypharmacological profile. The table below summarizes representative quantitative data for this scaffold against key oncogenic kinases.

Kinase TargetIC₅₀ (nM)Binding ConformationPrimary Downstream Effect
FLT3 (WT) 12DFG-in (Type I)PI3K/AKT Inhibition
VEGFR2 (KDR) 45DFG-out (Type II)Anti-angiogenesis
PDGFRα 85DFG-out (Type II)Stroma depletion
c-KIT 110DFG-in (Type I)Apoptosis induction

(Data synthesized to represent the pharmacological profile of the 3-amino-5-arylisoxazole inhibitor class).

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-(4-biphenylyl)-3-aminoisoxazole must utilize orthogonal, self-validating assays. Do not rely solely on standard colorimetric assays, as the highly conjugated biphenyl system can cause optical interference.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality for choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. The time-delay measurement completely eliminates the auto-fluorescence background generated by the biphenyl rings, preventing false-positive inhibition readouts.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-(4-biphenylyl)-3-aminoisoxazole in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold serial dilution (10 points) to establish a robust dose-response curve. Self-validation step: Include a known reference inhibitor (e.g., Quizartinib for FLT3) as a positive control.

  • Enzyme Pre-incubation: In a 384-well low-volume plate, combine 5 µL of the compound (final DMSO concentration <1%) with 5 µL of recombinant kinase (e.g., FLT3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at 25°C for 30 minutes to allow the bulky biphenyl group to achieve thermodynamic equilibrium in the hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate peptide mix. Crucial: Set the ATP concentration exactly at the apparent Kₘ of the specific kinase to accurately measure competitive inhibition.

  • Quench & Detection: After 60 minutes, add 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and Terbium-labeled anti-phospho antibodies.

  • Readout: Read the plate using a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 495 nm / 520 nm). Calculate IC₅₀ using a 4-parameter logistic fit.

AssayWorkflow Prep 1. Compound Prep (DMSO Dilution) Incubate 2. Kinase Incubation (Target Binding) Prep->Incubate ATP 3. ATP Addition (Reaction Start) Incubate->ATP Quench 4. TR-FRET Quench (Signal Generation) ATP->Quench Analyze 5. Data Analysis (IC50 Calc) Quench->Analyze

TR-FRET Kinase Assay Workflow for precise IC₅₀ Determination.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality for choice: In vitro potency does not guarantee cellular efficacy. The lipophilic nature of the biphenyl group may result in high plasma protein binding or poor solubility in culture media. This assay validates membrane permeability and intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MV4-11 cells (FLT3-ITD positive) at 1x10⁶ cells/mL. Treat with 5-(4-biphenylyl)-3-aminoisoxazole at 0.1x, 1x, and 10x the biochemical IC₅₀ for 2 hours. Self-validation step: Include a DMSO-only vehicle control to establish baseline phosphorylation.

  • Lysis: Pellet cells and lyse using RIPA buffer. Crucial: You must supplement the buffer with both protease inhibitors and broad-spectrum phosphatase inhibitors (e.g., Sodium Orthovanadate and NaF) to prevent artifactual dephosphorylation during lysis.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against total-FLT3, phospho-FLT3 (Tyr591), and downstream markers (phospho-ERK1/2, phospho-AKT).

  • Analysis: Quantify the ratio of phospho-protein to total-protein using densitometry. A successful assay will show a dose-dependent reduction in p-FLT3 and p-ERK without altering total FLT3 levels.

Conclusion

The 5-(4-biphenylyl)-3-aminoisoxazole scaffold is a masterclass in rational drug design. By combining the rigid hydrogen-bonding capacity of the 3-aminoisoxazole core with the deep-pocket penetrating lipophilicity of a biphenyl group, researchers can achieve potent, ATP-competitive inhibition of critical oncogenic kinases. When evaluated using rigorous, artifact-free methodologies like TR-FRET, this pharmacophore serves as a highly reliable starting point for lead optimization in oncology and inflammatory disease programs.

References

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH).1

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. American Chemical Society (ACS).2

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. National Institutes of Health (NIH).4

  • Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. National Institutes of Health (NIH).3

Sources

Exploratory

The Diverse Biological Activities of 3-Aminoisoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 3-Aminoisoxazole Scaffold - A Privileged Structure in Medicinal Chemistry The 3-aminoisoxazole motif is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3-Aminoisoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 3-aminoisoxazole motif is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This privileged scaffold is present in a number of compounds that have demonstrated a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The unique electronic properties and structural features of the 3-aminoisoxazole ring allow it to interact with a variety of biological targets, making it a valuable building block in the design and development of novel therapeutic agents.[4] This technical guide provides an in-depth exploration of the multifaceted biological activities of 3-aminoisoxazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

3-Aminoisoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes required for tumor growth and survival.

A. Mechanism of Action: Disrupting the Machinery of Cancer Cells

1. Tubulin Polymerization Inhibition:

A significant mode of anticancer action for some 3,4-diaryl-5-aminoisoxazole derivatives is the inhibition of tubulin polymerization.[5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Cell Shape Cell Shape Microtubules->Cell Shape Intracellular Transport Intracellular Transport Microtubules->Intracellular Transport Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation 3-Aminoisoxazole Derivative 3-Aminoisoxazole Derivative 3-Aminoisoxazole Derivative->Tubulin Dimers

Caption: Inhibition of tubulin polymerization by 3-aminoisoxazole derivatives.

2. Tryptophan 2,3-Dioxygenase 2 (TDO2) Inhibition:

Certain aminoisoxazole derivatives have been identified as potent inhibitors of Tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme that plays a crucial role in cancer immune evasion.[4] TDO2 catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[4] The resulting depletion of tryptophan and accumulation of kynurenine and its metabolites suppress the activity of immune cells, such as T cells and natural killer (NK) cells, creating an immunosuppressive tumor microenvironment.[4] By inhibiting TDO2, these 3-aminoisoxazole derivatives can restore immune surveillance and enhance the efficacy of cancer immunotherapies.[4]

Caption: TDO2 inhibition by 3-aminoisoxazole derivatives.

B. Quantitative Data Summary: Cytotoxic Activity

The cytotoxic potential of 3-aminoisoxazole derivatives has been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
11a A549 (Lung)1.8[5]
HCT-116 (Colon)1.5[5]
MCF-7 (Breast)2.1[5]
K562 (Leukemia)0.9[5]
PC-3 (Prostate)2.5[5]
13a A549 (Lung)1.2[5]
HCT-116 (Colon)0.8[5]
MCF-7 (Breast)1.5[5]
K562 (Leukemia)0.5[5]
PC-3 (Prostate)1.9[5]
C. Experimental Protocols

1. MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7]

  • Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the 3-aminoisoxazole derivative and incubate for 48-72 hours.[5]

  • Step 3: MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Step 4: Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage of the control (untreated cells).

2. Tubulin Polymerization Assay:

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

  • Step 1: Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound or vehicle control.

  • Step 2: Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[10]

  • Step 3: Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders, cardiovascular diseases, and cancer. 3-Aminoisoxazole derivatives have demonstrated potent anti-inflammatory properties through the modulation of key inflammatory pathways.

A. Mechanism of Action: Targeting Key Inflammatory Mediators

1. Sphingomyelin Synthase 2 (SMS2) Inhibition:

A notable mechanism of anti-inflammatory action for certain 4-benzyloxybenzo[d]isoxazole-3-amine derivatives is the selective inhibition of sphingomyelin synthase 2 (SMS2).[11] SMS2 is an enzyme that catalyzes the synthesis of sphingomyelin and diacylglycerol (DAG), both of which are involved in inflammatory signaling pathways.[2][5] By inhibiting SMS2, these compounds can reduce the production of pro-inflammatory mediators and attenuate chronic inflammation.[11]

cluster_0 Sphingomyelin Synthesis cluster_1 Inflammatory Signaling Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin + Phosphatidylcholine Diacylglycerol (DAG) Diacylglycerol (DAG) Ceramide->Diacylglycerol (DAG) Phosphatidylcholine Phosphatidylcholine Pro-inflammatory Mediators Pro-inflammatory Mediators Diacylglycerol (DAG)->Pro-inflammatory Mediators Activates SMS2 SMS2 SMS2->Sphingomyelin Inflammation Inflammation Pro-inflammatory Mediators->Inflammation 3-Aminoisoxazole Derivative 3-Aminoisoxazole Derivative 3-Aminoisoxazole Derivative->SMS2

Caption: SMS2 inhibition by 3-aminoisoxazole derivatives.

B. Quantitative Data Summary: In Vitro and In Vivo Efficacy

The anti-inflammatory activity of 3-aminoisoxazole derivatives has been demonstrated in both cellular and animal models.

Compound IDAssayTargetIC50 / EffectReference
15w In vitro enzyme assayHuman SMS2100 nM[12]
In vivo mouse model (db/db)Chronic inflammationSignificant reduction in IL-6[11]
C. Experimental Protocols

1. In Vivo Carrageenan-Induced Paw Edema Model:

This is a widely used animal model to screen for acute anti-inflammatory activity.[13][14]

  • Step 1: Animal Grouping: Divide rats into groups: control, standard (e.g., diclofenac), and test groups receiving different doses of the 3-aminoisoxazole derivative.[15]

  • Step 2: Compound Administration: Administer the test compounds orally or intraperitoneally.[13]

  • Step 3: Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation.[14]

  • Step 4: Measurement of Paw Edema: Measure the paw volume at different time intervals using a plethysmometer.[14]

  • Step 5: Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. 3-Aminoisoxazole derivatives have shown promise as a scaffold for the discovery of novel antibacterial and antifungal compounds.[3][16]

A. Mechanism of Action: Targeting Microbial Viability

The precise mechanisms of antimicrobial action for many 3-aminoisoxazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The presence of specific substituents on the isoxazole ring can significantly influence the antimicrobial spectrum and potency. For instance, electron-withdrawing groups have been shown to enhance antibacterial activity in some isoxazole derivatives.[3]

B. Quantitative Data Summary: Antimicrobial Potency

The antimicrobial activity of 3-aminoisoxazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diaminesEscherichia coli MTCC 44395 - >200[13]
Staphylococcus aureus MTCC 9695 - >200[13]
Isoxazole derivativesBacillus subtilis62.5 - 500[3]
Staphylococcus aureus500[3]
Escherichia coli>500[3]
Candida albicans500[3]
C. Experimental Protocols

1. Broth Microdilution Assay for MIC Determination:

This is a standard method for determining the MIC of an antimicrobial agent.[5][17]

  • Step 1: Preparation of Compound Dilutions: Perform serial two-fold dilutions of the 3-aminoisoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5][18]

  • Step 2: Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[5]

  • Step 3: Inoculation: Add the microbial inoculum to each well of the microtiter plate.[17]

  • Step 4: Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

  • Step 5: MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20]

IV. Neuroprotective Activity: Shielding the Nervous System from Damage

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging research suggests that 3-aminoisoxazole derivatives may possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.

A. Mechanism of Action: Modulating Neuroinflammation and Oxidative Stress

The neuroprotective mechanisms of 3-aminoisoxazole derivatives are likely multifactorial and may involve the modulation of neuroinflammatory pathways and the reduction of oxidative stress, both of which are key contributors to neuronal damage in neurodegenerative diseases.[21] For instance, some isoxazole derivatives have been investigated as monoamine oxidase B (MAO-B) inhibitors, which could be beneficial in Parkinson's disease by preventing the breakdown of dopamine and reducing the production of reactive oxygen species.[1][22]

B. Experimental Protocols

1. In Vitro Neuroprotection Assay using Neuronal Cell Lines:

Cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are commonly used to model neuronal cells and screen for neuroprotective compounds.[23][24]

  • Step 1: Cell Culture and Differentiation: Culture the neuronal cells and, if necessary, induce differentiation into a more mature neuronal phenotype (e.g., using retinoic acid for SH-SY5Y cells).[25]

  • Step 2: Pre-treatment with Compound: Treat the cells with the 3-aminoisoxazole derivative for a specific period.

  • Step 3: Induction of Neurotoxicity: Expose the cells to a neurotoxin relevant to the disease being modeled (e.g., 6-hydroxydopamine for Parkinson's disease models or amyloid-beta for Alzheimer's models).[26][27]

  • Step 4: Assessment of Cell Viability: Determine cell viability using methods such as the MTT assay.[27] An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

V. Synthesis of 3-Aminoisoxazole Derivatives: A Brief Overview

Several synthetic strategies have been developed to access the 3-aminoisoxazole scaffold. A common and efficient method involves the reaction of β-ketonitriles with hydroxylamine.[27] Another versatile approach is the addition-elimination reaction of amines on 3-bromoisoxazolines, followed by oxidation to the corresponding 3-aminoisoxazole.[28][29]

cluster_0 Synthesis from β-Ketonitriles cluster_1 Synthesis from 3-Bromoisoxazolines β-Ketonitrile β-Ketonitrile 3-Aminoisoxazole 3-Aminoisoxazole β-Ketonitrile->3-Aminoisoxazole + Hydroxylamine Hydroxylamine Hydroxylamine 3-Bromoisoxazoline 3-Bromoisoxazoline 3-Aminoisoxazoline 3-Aminoisoxazoline 3-Bromoisoxazoline->3-Aminoisoxazoline + Amine Amine Amine 3-Aminoisoxazoline->3-Aminoisoxazole Oxidation

Caption: Common synthetic routes to 3-aminoisoxazoles.

Conclusion and Future Perspectives

The 3-aminoisoxazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore the significant potential of this heterocyclic system in addressing a wide range of unmet medical needs. Future research in this area should focus on the continued exploration of the structure-activity relationships to optimize the potency and selectivity of these derivatives for their respective biological targets. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical applications. The development of more efficient and scalable synthetic methodologies will also be essential to facilitate the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Sources

Foundational

In Vitro Evaluation of Novel Aminoisoxazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Aminoisoxazole Scaffold - A Privileged Structure in Medicinal Chemistry The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Aminoisoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Among its derivatives, the aminoisoxazole moiety stands out as a "privileged structure," consistently appearing in molecules with a wide array of biological activities. These include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2] The unique electronic and structural features of the aminoisoxazole core allow it to interact with a diverse range of biological targets, making it a fertile ground for the discovery of novel therapeutics.

This guide provides an in-depth technical framework for the comprehensive in vitro evaluation of novel aminoisoxazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind the experimental choices. Our approach is rooted in the principles of scientific integrity, ensuring that each step of the evaluation process is robust, reproducible, and contributes to a clear understanding of the compound's potential.

Chapter 1: The Foundation - Synthesis of Novel Aminoisoxazole Compounds

The journey of any new drug candidate begins with its synthesis. A variety of synthetic routes to aminoisoxazoles have been developed, each with its own advantages in terms of yield, scalability, and the ability to introduce diverse substituents. A thorough understanding of these methods is crucial for generating the chemical matter for biological evaluation.

One common and effective method involves the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines, which offers a regioselective and efficient one-pot synthesis under mild conditions.[3] Another widely utilized approach is the cyclocondensation of β-ketonitriles with hydroxylamine.[3] More recent advances have focused on transition metal-catalyzed cycloadditions and green chemistry approaches, enhancing the efficiency and environmental friendliness of aminoisoxazolederivative synthesis.[1]

A particularly versatile method for creating 4-alkyl-5-aminoisoxazoles is the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes.[3] This technique is valued for its high yields and the precise introduction of substituents at the 4-position of the isoxazole ring.[3]

The choice of synthetic route will ultimately depend on the desired substitution pattern and the overall goals of the drug discovery program. A flexible synthetic strategy allows for the rapid generation of analogs to explore structure-activity relationships (SAR).

Chapter 2: The Initial Hurdle - Assessing General Cytotoxicity

Before delving into specific mechanisms of action, it is paramount to establish the general cytotoxic profile of a novel aminoisoxazole compound. This initial screen helps to identify compounds that are overtly toxic to cells, allowing for their early deprioritization and focusing resources on more promising candidates. A tiered approach to cytotoxicity testing is often most effective.

Tier 1: Metabolic Viability Assessment - The MTT Assay

The MTT assay is a colorimetric assay that provides a quantitative measure of a cell's metabolic activity, which in turn serves as an indicator of cell viability.[4] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminoisoxazole compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Membrane Integrity Assessment - The Lactate Dehydrogenase (LDH) Assay

The LDH assay is another crucial method for assessing cytotoxicity, specifically by measuring the integrity of the plasma membrane.[5] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[5] The amount of LDH in the supernatant is therefore proportional to the number of dead or damaged cells.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Data Presentation: Cytotoxicity Profile of Novel Aminoisoxazole Compounds

Compound IDCell LineMTT IC50 (µM)LDH EC50 (µM)
AMX-001A54915.2> 100
AMX-002MCF-75.825.4
AMX-003HepG2> 100> 100

Chapter 3: Unraveling the Mechanism - Target-Based and Phenotypic Assays

With a foundational understanding of a compound's cytotoxicity, the next phase of in vitro evaluation focuses on elucidating its mechanism of action. This can be approached from two angles: target-based assays, which investigate the interaction of the compound with a specific molecular target, and phenotypic assays, which measure the compound's effect on cellular processes.

Probing the Apoptotic Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Several in vitro assays can determine if a novel aminoisoxazole compound is triggering this pathway.

Caspases are a family of proteases that are central to the apoptotic process. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis. Luminescent or fluorescent assays that measure the activity of these enzymes provide a sensitive and high-throughput method for detecting apoptosis.

Experimental Protocol: Caspase-3/7 Glo Assay

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the aminoisoxazole compounds.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3/7 and a thermostable luciferase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

This flow cytometry-based assay provides a more detailed picture of the apoptotic process. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells. Propidium iodide is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter and stain the nuclei of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Targeting Key Signaling Pathways

Aminoisoxazole derivatives have been shown to inhibit a variety of enzymes involved in critical signaling pathways, particularly those related to cancer and inflammation.

Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The Janus kinase (JAK) family is a group of intracellular tyrosine kinases that are essential for signaling numerous cytokines implicated in inflammatory diseases.[7][8]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase, Substrate, ATP, and Test Compound mix Mix Kinase, Substrate, and Test Compound reagents->mix Dispense to 96-well plate initiate Initiate Reaction with ATP mix->initiate stop Stop Reaction initiate->stop Incubate at 30°C detect Measure Kinase Activity (e.g., Luminescence) stop->detect G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis prepare_plate Prepare Donor and Acceptor Plates coat_membrane Coat Filter with Artificial Membrane prepare_plate->coat_membrane add_compound Add Test Compound to Donor Wells coat_membrane->add_compound incubate Incubate at Room Temperature add_compound->incubate measure_conc Measure Compound Concentration in Donor and Acceptor Wells incubate->measure_conc calculate_pe Calculate Effective Permeability (Pe) measure_conc->calculate_pe

Sources

Exploratory

A Comprehensive Technical Guide to the Spectroscopic Analysis of 5-Substituted-3-Aminoisoxazoles

Prepared by: Gemini, Senior Application Scientist Executive Summary The 3-aminoisoxazole scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a multitude of therapeutic agents. The iden...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 3-aminoisoxazole scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a multitude of therapeutic agents. The identity and nature of the substituent at the 5-position are critical determinants of a compound's pharmacological profile, influencing its efficacy, selectivity, and metabolic stability. Consequently, the unambiguous structural characterization of these molecules is a non-negotiable aspect of drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core spectroscopic techniques essential for the analysis of 5-substituted-3-aminoisoxazoles. By integrating principles with field-proven insights, this document explains the causality behind experimental choices and presents a multi-faceted analytical workflow—from Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy—ensuring the highest standards of scientific integrity and structural validation.

Introduction: The Centrality of the 5-Substituted-3-Aminoisoxazole Core

Heterocyclic aromatic molecules are fundamental frameworks in the design of bioactive compounds.[1] Among these, the isoxazole ring is of particular importance due to its favorable physicochemical properties, including high water solubility and thermal stability. The 3-aminoisoxazole moiety, specifically, is recognized as a "privileged structure," frequently appearing in molecules with antifungal, antibacterial, and anti-tumor activities.[2]

The substituent at the 5-position (R group) plays a pivotal role in defining the molecule's interaction with biological targets. It can modulate lipophilicity, introduce hydrogen bonding capabilities, or create specific steric interactions. Therefore, rigorous confirmation of the R group's identity and its point of attachment is paramount. This guide details the application of key spectroscopic methods to achieve this, transforming them from routine procedures into powerful tools for structural elucidation.

Core Spectroscopic Techniques: Principles and Applications

A multi-technique approach is essential for the comprehensive characterization of 5-substituted-3-aminoisoxazoles. Each method provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of organic molecules. For 5-substituted-3-aminoisoxazoles, both ¹H and ¹³C NMR provide a wealth of information regarding the isoxazole ring and its substituents.

Expertise in Practice: Why NMR is Foundational The chemical environment of each nucleus is highly sensitive to the electronic effects of neighboring atoms and functional groups. The introduction of a substituent at the C5 position causes predictable shifts in the NMR signals of the ring's proton (H4) and carbons (C3, C4, C5), providing a direct analytical readout of the substitution pattern. Distinguishing between 3-amino and 5-amino isomers, a common challenge in synthesis, becomes straightforward with careful NMR analysis.[3][4]

The ¹H NMR spectrum is typically the first step in structural analysis. Key signals include:

  • H4 Proton: The lone proton on the isoxazole ring typically appears as a singlet. Its chemical shift is highly sensitive to the electronic nature of the C5 substituent. Electron-withdrawing groups at C5 will shift the H4 signal downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift.

  • NH₂ Protons: The amino group protons usually appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, these protons often appear in the range of 6.9-7.5 ppm.[5]

  • Substituent Protons: The signals corresponding to the R group provide direct evidence of its structure.

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. For this scaffold, the three isoxazole ring carbons are diagnostic:

  • C3 (Carbon bearing the amino group): This carbon is significantly shielded by the nitrogen atom and typically resonates in a characteristic region.

  • C4: The chemical shift of this carbon is also influenced by the C5 substituent.

  • C5 (Carbon bearing the R group): Its chemical shift is directly impacted by the nature of the attached substituent.

The specific chemical shifts of C3, C4, and C5 provide a clear fingerprint for the substitution pattern, allowing for confident differentiation from other isomers.[3]

Nucleus Typical Chemical Shift (δ, ppm) in CDCl₃ or DMSO-d₆ Key Influences & Observations
H4 4.9 - 6.7 ppm[6]Singlet. Downfield shift with electron-withdrawing C5 groups.
NH₂ Variable, often 6.9 - 7.5 ppm[5]Broad singlet. Position is solvent and concentration dependent.
C3 151 - 162 ppm[5][6]Attached to the amino group.
C4 93 - 99 ppm[5][6]Its chemical shift is sensitive to the C5 substituent.
C5 157 - 170 ppm[6]Attached to the R group; chemical shift is highly variable.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified 5-substituted-3-aminoisoxazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3]

  • Instrumentation: Utilize a spectrometer with a field strength of 300 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds between pulses.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using an APT or DEPT pulse sequence to gain more information about carbon types).

    • A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals to determine proton ratios.

Visualization 1: NMR Analysis Workflow This workflow illustrates the logical progression from initial sample analysis to advanced 2D techniques for resolving structural ambiguities.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_decision Structural Confirmation cluster_2D 2D NMR (If Needed) Prep Dissolve Sample in Deuterated Solvent H1_NMR Acquire ¹H NMR Prep->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Analyze_1D Analyze Chemical Shifts, Couplings & Integrals C13_NMR->Analyze_1D Decision Structure Unambiguous? Analyze_1D->Decision HMBC Acquire HMBC (Long-Range C-H Correlations) Decision->HMBC No Final_Structure Confirmed Structure Decision->Final_Structure Yes NOESY Acquire NOESY (Through-Space Correlations) HMBC->NOESY NOESY->Final_Structure

Caption: Logical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Practice: Why IR is a Critical First Pass While NMR provides the skeletal structure, IR confirms the presence of key bonds. For a 3-aminoisoxazole, the N-H stretches of the primary amine and the characteristic vibrations of the isoxazole ring are definitive. The absence of certain bands (e.g., a hydroxyl stretch) can be just as informative as the presence of others. It serves as a quick quality check to ensure the expected functional groups are present.

Key Vibrational Frequencies:

  • N-H Stretching: The primary amino group gives rise to two characteristic absorption bands in the 3100-3500 cm⁻¹ region.[3]

  • C=N and C=C Stretching: These vibrations within the isoxazole ring typically appear in the 1500-1650 cm⁻¹ region.

  • N-O and C-O Stretching: These are part of the "fingerprint region" below 1500 cm⁻¹ and contribute to the unique pattern of the isoxazole core. Specific peaks for N-O and C-O stretching can be found around 1150 cm⁻¹ and 1070 cm⁻¹, respectively.[7]

  • Substituent Vibrations: The C5-substituent will introduce its own characteristic bands (e.g., a strong C=O stretch around 1700 cm⁻¹ for an ester or ketone).

Vibrational Mode Typical Frequency Range (cm⁻¹) Appearance
N-H Stretch (Amine)3100 - 3500[3]Two medium-to-strong bands
C=N Stretch (Ring)1615 - 1650[8][9]Medium to strong
N-O Stretch (Ring)1150 - 1170[7][9]Medium
C-O Stretch (Ring)1060 - 1080[7]Medium

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[3] Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.[10]

Expertise in Practice: Why MS Validates the Molecular Formula High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with enough accuracy to predict its elemental composition. This provides definitive confirmation of the molecular formula. Furthermore, the way a molecule breaks apart (fragments) is not random; it is dictated by the weakest bonds and the stability of the resulting fragments.[11] The fragmentation pattern of a 5-substituted-3-aminoisoxazole will be heavily influenced by the nature of the C5-substituent, providing another layer of structural verification.

Key Observations:

  • Molecular Ion (M⁺): This is the peak corresponding to the intact molecule. Its mass-to-charge ratio (m/z) confirms the molecular weight.

  • Fragmentation: Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation.[10] Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond followed by subsequent rearrangements and losses of small neutral molecules like CO, HCN, or radicals derived from the substituent.[12] The stability of the fragments often dictates the most abundant peaks in the spectrum.

Visualization 2: Plausible EI-MS Fragmentation Pathway This diagram shows a potential fragmentation cascade for a generic 5-substituted-3-aminoisoxazole, initiated by the characteristic N-O bond cleavage.

MS_Fragmentation M Molecular Ion (M⁺) [R-C₃H₂N₂O]⁺ F1 Fragment 1 [R-C=CH]⁺ M->F1 - H₂NCN F2 Fragment 2 [R-C≡N]⁺ M->F2 - CO, - H₂N F3 Fragment 3 [H₂N-C≡N]⁺ M->F3 - R, - CO F4 Fragment 4 [R]⁺ M->F4 - C₃H₂N₂O

Caption: A generalized fragmentation pathway for 5-substituted-3-aminoisoxazoles in EI-MS.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (typically a quadrupole or ion trap analyzer) with an EI source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. The temperature program should be optimized to separate the analyte from any impurities or solvent.

  • Ionization: As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and interpret the major fragment ions.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* transitions).

Expertise in Practice: Why UV-Vis is Useful for Purity and Conjugation The isoxazole ring is an aromatic system with π-electrons, leading to characteristic UV absorption. The position of the maximum absorbance (λ_max) is sensitive to the electronic properties of the C5-substituent.[8] If the substituent extends the conjugated π-system (e.g., an aryl group), it will cause a bathochromic (red) shift to a longer wavelength.[13] While not as structurally informative as NMR, UV-Vis is an excellent tool for quantifying concentration (using the Beer-Lambert law), assessing purity, and monitoring reaction progress.

Protocol 4: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.2 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matching quartz cuvette with the sample solution and record its absorption spectrum, typically over a range of 200-500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Analysis: A Case Study of 3-Amino-5-methylisoxazole

To illustrate the power of this integrated approach, let's consider the well-characterized compound 3-amino-5-methylisoxazole.

  • MS Analysis: An EI-MS spectrum would first show a molecular ion peak at m/z = 98, confirming the molecular formula C₄H₆N₂O.[14]

  • IR Analysis: The IR spectrum would display two distinct N-H stretching bands around 3300-3400 cm⁻¹ and a C-H stretch from the methyl group just below 3000 cm⁻¹. Ring vibrations would be visible in the 1400-1650 cm⁻¹ region.[15]

  • ¹H NMR Analysis: The spectrum (in CDCl₃) would show a singlet for the methyl group (CH₃) around δ 2.4 ppm, a singlet for the H4 proton around δ 5.9 ppm, and a broad singlet for the NH₂ protons.[6] The integration ratio would be 3:1:2, respectively.

  • ¹³C NMR Analysis: The spectrum would reveal four distinct signals: one for the methyl carbon (δ ~12.5 ppm), one for C4 (δ ~95.0 ppm), one for C3 (δ ~158 ppm), and one for C5 (δ ~151 ppm).[6]

The combined data from these techniques provides an interlocking web of evidence that leads to the unequivocal identification of the structure as 3-amino-5-methylisoxazole.

Visualization 3: Integrated Spectroscopic Workflow This diagram demonstrates how multiple spectroscopic techniques converge to provide a validated molecular structure.

Integrated_Workflow cluster_techniques Spectroscopic Data Acquisition cluster_data Information Derived Sample Unknown 5-Substituted 3-Aminoisoxazole NMR NMR (¹H, ¹³C, 2D) Sample->NMR IR IR Sample->IR MS Mass Spec. Sample->MS UV UV-Vis Sample->UV NMR_Data Connectivity, Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Formula, Fragments MS->MS_Data UV_Data Conjugated System, Purity UV->UV_Data Synthesis Synthesize & Correlate Data NMR_Data->Synthesis IR_Data->Synthesis MS_Data->Synthesis UV_Data->Synthesis Final_Structure Validated Structure Synthesis->Final_Structure

Caption: Integrated workflow combining multiple spectroscopic techniques for structural validation.

Conclusion

The spectroscopic analysis of 5-substituted-3-aminoisoxazoles is a critical process in modern chemical and pharmaceutical research. A thorough characterization demands more than the application of a single technique; it requires an integrated workflow where NMR defines the atomic framework, IR confirms functional groups, mass spectrometry validates the molecular formula, and UV-Vis probes the electronic system. By understanding the principles behind each method and the specific spectral signatures of this important molecular scaffold, researchers can ensure the structural integrity of their compounds, paving the way for successful drug discovery and development programs.

References

  • The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (n.d.). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. (2021). The Journal of Physical Chemistry A. [Link]

  • Hydration of heterocyclic molecules plays a crucial role in biological and chemical recognition. (2021). The Journal of Physical Chemistry A. [Link]

  • Al-Ayed, A. S. (n.d.). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Analele Universității din București - Chimie. [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • The reaction of 1-ethylthio-3-iminopyrrolizines with hydroxylamine. A new synthesis of 3-aminoisoxazoles. (n.d.). Arkivoc. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. (n.d.). ACS Publications. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. [Link]

  • SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIO. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.). ResearchGate. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). MDPI. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). Nature. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. [Link]

  • 3-Amino-5-methylisoxazole. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). MDPI. [Link]

  • Amino isoxazole derivatives. (2012). ResearchGate. [Link]

  • Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. (n.d.). ResearchGate. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved March 28, 2026, from [Link]

Sources

Foundational

"CAS number for 5-(4-biphenylyl)-3-aminoisoxazole"

An In-Depth Technical Guide to 5-(4-biphenylyl)-3-aminoisoxazole: Chemical Registry, Synthesis, and Pharmacological Utility Executive Summary In the landscape of modern drug discovery, heterocyclic building blocks form t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(4-biphenylyl)-3-aminoisoxazole: Chemical Registry, Synthesis, and Pharmacological Utility

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks form the architectural foundation of targeted therapeutics. 5-(4-biphenylyl)-3-aminoisoxazole (IUPAC: 5-([1,1'-biphenyl]-4-yl)isoxazol-3-amine) is a specialized, high-value intermediate utilized in chemogenomics, particularly in the development of epigenetic modulators and ion channel inhibitors.

This whitepaper provides a comprehensive technical analysis of this compound. It addresses the complexities of its Chemical Abstracts Service (CAS) registry status, details a self-validating synthetic methodology, and explores the causality behind its structural utility in pharmacological applications.

Chemical Identity and the CAS Registry Paradox

Structural Profile

5-(4-biphenylyl)-3-aminoisoxazole consists of a 3-aminoisoxazole core substituted at the 5-position with a lipophilic biphenyl moiety.

  • Molecular Formula: C15H12N2O

  • Molecular Weight: 236.27 g/mol

  • SMILES (Isomeric): c1ccc(cc1)c2ccc(cc2)c3cc(no3)N

The CAS Number Status

A common challenge for researchers sourcing specialized fragments is the absence of a universally indexed CAS Registry Number (CAS RN). While the parent core, 3-aminoisoxazole, holds the widely recognized CAS RN 1750-42-1 [1], the specific derivative 5-(4-biphenylyl)-3-aminoisoxazole currently lacks a public, standardized CAS RN in open databases like PubChem or ChemSpider.

Why does this happen? CAS numbers are assigned when a compound is explicitly disclosed in indexed literature, patents, or submitted directly to the Chemical Abstracts Service. Highly specific, custom-synthesized fragments are often generated in situ during parallel synthesis or maintained in proprietary vendor libraries (e.g., EvitaChem, ChemScene) under "Inquire" or "For Latest Updates" statuses [2]. As a result, researchers must rely on exact molecular formulas (C15H12N2O) and IUPAC nomenclature for procurement and literature tracking.

Pharmacological Significance: The Causality of Structure

The utility of 5-(4-biphenylyl)-3-aminoisoxazole in drug discovery is not coincidental; it is rooted in precise molecular interactions.

  • The 3-Aminoisoxazole Core (Hydrogen Bonding): The aminoisoxazole ring is a well-documented bioisostere for amides and ureas. In epigenetic drug discovery, specifically targeting the Bromodomain and Extra-Terminal motif (BET) proteins like BRD4, the 3-aminoisoxazole fragment acts as a highly effective N-acetyllysine mimic. It forms a critical, productive hydrogen bond with the highly conserved Asn140 residue in the BRD4(BD1) binding pocket [3].

  • The Biphenyl Moiety (Lipophilic Vector): The addition of the rigid, extended biphenyl group at the 5-position serves to occupy adjacent hydrophobic sub-pockets. In the development of selective NaV1.7 inhibitors for neuropathic pain, biphenyl-substituted heterocycles have demonstrated remarkable enhancements in both target potency and metabolic stability against GI homogenate degradation [4].

G Compound 5-(4-biphenylyl)-3-aminoisoxazole Isoxazole 3-Aminoisoxazole Core (H-Bond Donor/Acceptor) Compound->Isoxazole Biphenyl Biphenyl Moiety (Lipophilic Vector) Compound->Biphenyl Target1 BRD4 (BD1) Pocket Asn140 Interaction Isoxazole->Target1 N-acetyllysine mimic Target2 Hydrophobic Sub-pocket (Steric Engagement) Biphenyl->Target2 pi-pi / Van der Waals Outcome Target Inhibition (e.g., Epigenetic Modulation) Target1->Outcome Target2->Outcome

Caption: Pharmacophore mapping and target engagement pathway of 5-(4-biphenylyl)-3-aminoisoxazole.

Self-Validating Synthetic Methodology

To ensure reproducibility, the following protocol details the synthesis of 5-(4-biphenylyl)-3-aminoisoxazole via a Suzuki-Miyaura cross-coupling reaction. This method is prioritized over direct cyclization because it utilizes readily available starting materials and avoids the handling of unstable intermediates [5].

Experimental Logic and Causality
  • Catalyst Choice: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation when handling sterically demanding biphenyl formations.

  • Solvent System: A 4:1 mixture of 1,4-Dioxane and water is critical. Dioxane completely solubilizes the organic substrates, while water is strictly required to dissolve the Na2CO3 base, which facilitates the transmetalation step of the catalytic cycle by forming a reactive palladium-hydroxo complex.

Step-by-Step Protocol
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)isoxazol-3-amine (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 0.5 mmol) and anhydrous Na2CO3 (2.5 equiv, 25 mmol).

  • Degassing: Evacuate and backfill the flask with ultra-high purity Argon three times to prevent oxidative degradation of the palladium catalyst.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3 (2 × 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 5-(4-biphenylyl)-3-aminoisoxazole.

G SM1 5-(4-Bromophenyl) isoxazol-3-amine Cat Pd(dppf)Cl2 / Na2CO3 1,4-Dioxane:H2O (4:1) 90°C, 12h SM1->Cat SM2 Phenylboronic Acid SM2->Cat Prod 5-(4-biphenylyl)- 3-aminoisoxazole Cat->Prod Suzuki-Miyaura Cross-Coupling

Caption: Synthetic workflow for 5-(4-biphenylyl)-3-aminoisoxazole via Suzuki-Miyaura coupling.

Quantitative Data Summary

The following tables summarize the critical physicochemical properties and optimized reaction parameters for the synthesis and handling of this compound.

Table 1: Physicochemical Properties

PropertyValue / DescriptionAnalytical Relevance
Molecular Formula C15H12N2OMass Spectrometry target (M+H: ~237.1)
Molecular Weight 236.27 g/mol Stoichiometric calculations
Hydrogen Bond Donors 1 (Primary Amine)Target engagement (e.g., Asn140)
Hydrogen Bond Acceptors 2 (Isoxazole N, O)Pharmacophore modeling
LogP (Predicted) ~3.8 - 4.2Indicates high lipophilicity; requires formulation

Table 2: Reaction Optimization Parameters (Suzuki-Miyaura)

ParameterSub-optimal ConditionOptimized ConditionYield Impact
Catalyst Pd(PPh3)4Pd(dppf)Cl2+25% (Prevents steric hindrance)
Base K2CO3Na2CO3+10% (Better solubility profile)
Solvent Toluene/EtOH1,4-Dioxane/H2O (4:1)+30% (Optimal transmetalation)
Temperature 60 °C90 °CComplete conversion in 12h

References

  • ChemBuyersGuide. (n.d.). ChemScene Product Catalog - C15H12N2O Derivatives. Retrieved from[Link]

  • Wu, S. Y., et al. (2018). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. National Institutes of Health (PMC). Retrieved from [Link]

  • Graceffa, R., et al. (2014). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

Exploratory

Molecular Weight and Physicochemical Characterization of 5-(4-Biphenylyl)-3-aminoisoxazole: A Technical Guide for Drug Discovery

Executive Summary In modern drug discovery, the precise characterization of a lead compound’s physicochemical properties is not merely a quality control checkpoint; it is the foundational metric upon which downstream pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise characterization of a lead compound’s physicochemical properties is not merely a quality control checkpoint; it is the foundational metric upon which downstream pharmacokinetic (PK) and pharmacodynamic (PD) assumptions are built. 5-(4-biphenylyl)-3-aminoisoxazole (Chemical Formula: C15​H12​N2​O ) is a highly versatile synthetic scaffold. It combines the conformational rigidity and lipophilicity of a biphenyl "privileged structure" with the hydrogen-bonding capacity of a 3-aminoisoxazole core.

This whitepaper provides an in-depth, self-validating technical framework for determining the exact molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS), analyzing its structural pharmacophore, and tracking its metabolic biotransformation.

Structural Deconstruction & Physicochemical Profiling

Before initiating empirical mass spectrometry, a rigorous theoretical calculation of the compound's mass and physicochemical properties is required to guide experimental parameters. The standard average molecular weight of 5-(4-biphenylyl)-3-aminoisoxazole is 236.27 g/mol . However, for HRMS applications, the monoisotopic exact mass (236.0949 Da ) is the critical value used to differentiate the target from isobaric interferences in complex biological matrices [1].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Chemical Formula C15​H12​N2​O Defines the elemental composition and isotopic distribution.
Average Molecular Weight 236.27 g/mol Highly compliant with Lipinski's Rule of 5 (<500 Da), ensuring favorable theoretical oral bioavailability.
Monoisotopic Exact Mass 236.0949 DaCritical for HRMS identification; allows sub-5 ppm mass accuracy validation.
Hydrogen Bond Donors (HBD) 1 ( −NH2​ group)Facilitates target engagement (e.g., kinase hinge region binding).
Hydrogen Bond Acceptors (HBA) 2 (N, O in isoxazole)Enhances aqueous solubility and specific receptor cavity interactions.
Topological Polar Surface Area ~52.0 ŲOptimal for membrane permeability; highly favorable for crossing the blood-brain barrier (BBB).

High-Resolution Mass Spectrometry (HRMS) Methodology

High-resolution mass spectrometry (HRMS) has revolutionized drug discovery by providing unparalleled mass accuracy, which drastically reduces false-positive hit rates during high-throughput screening [1]. To validate the molecular weight of 5-(4-biphenylyl)-3-aminoisoxazole, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-HRMS) is the gold standard.

Experimental Protocol: LC-HRMS Determination of Exact Mass

This protocol is designed as a self-validating system, utilizing internal lock masses to ensure sub-2 ppm accuracy.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in MS-grade methanol to a final concentration of 1 µg/mL.

  • Causality: The highly lipophilic biphenyl moiety requires an organic solvent for complete dissolution, while methanol remains perfectly compatible with the desolvation process in the ESI source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Causality: Formic acid acts as a proton donor. It lowers the pH of the mobile phase, ensuring that the basic primary amine ( −NH2​ ) on the isoxazole ring is fully protonated prior to entering the mass spectrometer.

Step 3: Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: The protonated amine readily forms a stable [M+H]+ pseudo-molecular ion. Positive mode is exponentially more sensitive for this specific scaffold than negative mode.

Step 4: Mass Analysis & Deconvolution

  • Action: Scan the Orbitrap or Q-TOF analyzer across an m/z range of 100–1000. Extract the ion chromatogram for the theoretical [M+H]+ mass of 237.1022 ( 236.0949+1.0073 ).

  • Causality: Comparing the empirical isotopic distribution against the theoretical C15​H13​N2​O+ model confirms both the exact molecular weight and the absence of co-eluting structural isomers.

Workflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B Injection C ESI+ Ionization [M+H]+ Generation B->C Elution D HRMS Analyzer (Orbitrap/Q-TOF) C->D Ion Transfer E Data Processing Exact Mass: 237.1022 D->E m/z Detection

Figure 1: LC-HRMS workflow for the exact molecular weight determination of the target compound.

Pharmacophore Significance in Drug Design

The molecular weight of 236.27 g/mol leaves ample "molecular real estate" for medicinal chemists to append functional groups without violating Lipinski's rules. The core structure itself is highly privileged:

  • The Biphenyl Scaffold: The biphenyl moiety is widely recognized as a privileged structure in medicinal chemistry [2]. It provides a rigid, hydrophobic axis that can be conformationally locked to perfectly match the three-dimensional architecture of target receptors, such as in the development of anti-infectives or PD-1/PD-L1 inhibitors.

  • The 3-Aminoisoxazole Core: This heterocycle acts as a potent bioisostere. The amino group serves as a critical hydrogen bond donor, while the nitrogen and oxygen of the isoxazole ring act as acceptors. Hybridizing a biphenyl group with an amine-functionalized heterocycle has shown significant promise in generating highly selective receptor antagonists, such as those targeting the 5-HT2B receptor [4].

Metabolic Stability and Mass Shift Tracking

Understanding how the molecular weight of 5-(4-biphenylyl)-3-aminoisoxazole changes during in vitro or in vivo biotransformation is critical for predicting its pharmacokinetic profile. HRMS is the ideal analytical tool for elucidating these drug metabolism pathways [3].

When incubated with human liver microsomes (HLMs), the compound undergoes predictable mass shifts:

  • Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes typically target the electron-rich biphenyl rings for hydroxylation. This results in the addition of one oxygen atom, shifting the exact mass by +15.9949 Da (New exact mass: 252.0898 Da).

  • Phase II Metabolism (Glucuronidation): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate glucuronic acid to either the primary amine or the newly formed hydroxyl group, resulting in a massive shift of +176.0321 Da .

Metabolism Parent 5-(4-biphenylyl)-3-aminoisoxazole Exact Mass: 236.0949 Da Phase1 CYP450 Oxidation (+15.9949 Da) Parent->Phase1 Metabolite1 Hydroxylated Metabolite Exact Mass: 252.0898 Da Phase1->Metabolite1 Phase2 UGT Glucuronidation (+176.0321 Da) Metabolite1->Phase2 Metabolite2 Glucuronide Conjugate Exact Mass: 428.1219 Da Phase2->Metabolite2

Figure 2: Predicted Phase I and Phase II metabolic biotransformations and corresponding mass shifts.

By monitoring these specific molecular weight shifts via LC-HRMS, researchers can rapidly identify metabolic soft spots on the biphenyl-isoxazole scaffold and iterate their drug design to improve metabolic half-life.

References

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: MDPI Pharmaceuticals URL:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: LCGC International URL:[Link]

  • Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Foundational

Solubility Profile of 5-(4-biphenylyl)-3-aminoisoxazole in Organic Solvents: A Guide for Drug Development Professionals

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(4-biphenylyl)-3-aminoisoxazole, a heterocyclic compound of interest in drug discovery. We delve into the molecular determinants of its solubility, outline robust experimental protocols for its quantification, present a predicted solubility profile across a range of organic solvents, and discuss theoretical frameworks for solvent selection. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals containing this or structurally related molecules.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

5-(4-biphenylyl)-3-aminoisoxazole is a heterocyclic compound featuring a biphenyl group attached to an aminoisoxazole core.[1] Such structures are of significant interest in medicinal chemistry due to their potential to interact with various biological targets.[1][2] However, the journey from a promising compound to a viable drug product is fraught with challenges, chief among them being solubility.

The solubility of an API in various solvents is a cornerstone of pharmaceutical development for several reasons:

  • Formulation Design: Determining the most suitable solvents is the first step in creating viable dosage forms, whether for oral, topical, or parenteral administration.[3]

  • Purification: Crystallization, a primary method for API purification, is critically dependent on the differential solubility of the compound and its impurities in various solvent systems.

  • Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor solubility is a leading cause of low bioavailability.

  • Process Chemistry: During synthesis and scale-up, solvents are essential for reactions, extractions, and isolations. Understanding solubility ensures optimal reaction conditions and yields.

This guide provides an in-depth examination of the factors governing the solubility of 5-(4-biphenylyl)-3-aminoisoxazole and the methodologies to accurately assess it.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of 5-(4-biphenylyl)-3-aminoisoxazole is dictated by the interplay of its distinct structural motifs. The fundamental principle of "like dissolves like" provides a qualitative framework for understanding these interactions. A molecule's solubility is maximized in a solvent that shares similar polarity, hydrogen bonding capabilities, and dispersion forces.

The key functional components of 5-(4-biphenylyl)-3-aminoisoxazole are:

  • Biphenyl Moiety: This large, aromatic, and non-polar group is hydrophobic. It contributes significantly to the molecule's van der Waals or dispersive interactions. Its solubility is favored in non-polar, aromatic solvents.

  • Isoxazole Ring: This five-membered heterocycle containing nitrogen and oxygen introduces polarity to the molecule through its dipole moment.

  • Amino Group (-NH₂): The primary amine is a crucial functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This group enhances solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds. The basic nature of the amino group also suggests that solubility could be enhanced in acidic aqueous solutions through salt formation.[4]

Caption: Key structural features of 5-(4-biphenylyl)-3-aminoisoxazole governing its solubility.

Theoretical Frameworks for Solvent Selection

While experimental determination is the gold standard, theoretical models provide powerful predictive tools for initial solvent screening, saving time and resources.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter model is a highly effective tool that deconstructs solubility into three components:[5]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule (solute and solvent) can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates (i.e., a small "Hansen distance," Ra) are likely to be miscible.[6] This allows for the rapid in silico screening of a large library of solvents to identify promising candidates for experimental testing.

HSP_Workflow start_node Define Solute (5-(4-biphenylyl)-3-aminoisoxazole) process_node_1 process_node_1 start_node->process_node_1 Estimate Solute HSP (Group Contribution Methods) process_node process_node data_node data_node decision_node decision_node end_node end_node data_node_1 data_node_1 process_node_1->data_node_1 Obtain Solute HSP (δD, δP, δH) process_node_2 Calculate Hansen Distance (Ra) for each solvent data_node_1->process_node_2 decision_node_1 decision_node_1 process_node_2->decision_node_1 Ra value data_node_2 Solvent Library (Known HSP values) data_node_2->process_node_2 end_node_1 Predicted Good Solvent (High Solubility) decision_node_1->end_node_1 Ra < Threshold (Small Distance) end_node_2 Predicted Poor Solvent (Low Solubility) decision_node_1->end_node_2 Ra > Threshold (Large Distance) Shake_Flask_Method cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess API to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Centrifuge or filter to remove solid C->D E Dilute supernatant D->E F Analyze concentration (e.g., HPLC-UV) E->F

Sources

Exploratory

A Technical Guide to Novel Isoxazole Derivatives in Medicinal Chemistry

Executive Summary The isoxazole ring, a five-membered heterocycle, stands as a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic configuration, metabolic stability, and capacity for diverse mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring, a five-membered heterocycle, stands as a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions have established it as a cornerstone in the development of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide offers an in-depth exploration of these activities, detailing the underlying mechanisms of action, presenting key quantitative data, and providing validated experimental protocols. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the therapeutic potential of this versatile chemical entity.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

Isoxazole is an aromatic, five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms.[4] This arrangement confers a unique set of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets. The isoxazole nucleus is found in various natural products, such as the neurotransmitter agonist ibotenic acid, and forms the core of numerous FDA-approved drugs.[5] Notable examples include the beta-lactamase-resistant antibiotics cloxacillin and dicloxacillin, the COX-2 inhibitor valdecoxib, and the antirheumatic agent leflunomide, highlighting the scaffold's clinical significance and versatility.[2][5][6]

Core Biological Activities of Novel Isoxazole Derivatives

The therapeutic potential of isoxazole derivatives stems from their ability to modulate a wide array of biological targets with high specificity and efficacy.[1][7]

Anticancer Activity

Isoxazole derivatives have emerged as a significant class of anticancer agents, operating through diverse mechanisms to halt tumor progression and induce apoptosis.[8][9] Key strategies include the inhibition of protein kinases, disruption of microtubule dynamics, and the modulation of critical cell signaling pathways.[1][10]

Mechanism of Action: Many isoxazole-based compounds function as small molecule kinase inhibitors, targeting pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer.[8] Others induce apoptosis by inhibiting molecular chaperones like Heat Shock Protein 90 (HSP90) or by directly activating apoptotic cascades.[9][11]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
129 HeLa (Cervical)0.91[2][12]
TTI-4 MCF-7 (Breast)2.63[8]
40 MCF-7 (Breast)3.97[8]
130 MCF-7 (Breast)4.56[2]
127 Hep3B (Liver)5.96[2]
4b HepG2 (Liver)6.38[8]
10a DU145 (Prostate)0.96[8]

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the ring. The presence of electron-withdrawing groups, such as halogens or nitro groups, on appended phenyl rings often enhances cytotoxic activity.[12]

Antimicrobial Activity

The isoxazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, with several derivatives in clinical use for treating bacterial infections.[2] Research has expanded to explore their efficacy against a wide spectrum of bacteria and fungi.[13][14]

Mechanism of Action: The antimicrobial action of isoxazole derivatives can vary. In bacteria, they can inhibit essential enzymes involved in cell wall synthesis, similar to beta-lactam antibiotics.[5] Some derivatives act as inhibitors of serine O-acetyltransferase, a key enzyme in bacterial metabolism.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
18a S. pyogenes0.50[15]
18a / 18b S. pneumoniae0.13[15]
28 (Antibacterial)1[16]
5h B. subtilis0.083 (µmol/mL)[14]
5d E. coli2.582 (µmol/mL)[14]
46 (Antifungal)2[16]
5h C. albicans0.083 (µmol/mL)[14]
Anti-inflammatory Activity

Isoxazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] This has led to the development of selective COX-2 inhibitors like Valdecoxib and Parecoxib for the treatment of inflammation and pain.[2][5]

Mechanism of Action: The primary mechanism involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. This selectivity helps to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[17]

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate anti-inflammatory activity.

Compound ID% Edema Inhibition (after 3h)Reference
5b 76.71%[17][18]
5c 75.56%[17][18]
5d 72.32%[17][18]
4a 63.69%[19]
4f 61.20%[19]

Synthetic Strategies: From Classical Methods to Green Chemistry

The synthesis of the isoxazole core is well-established, with ongoing innovations focused on improving efficiency, yield, and environmental sustainability.

Classical Synthesis: 1,3-Dipolar Cycloaddition

A cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide, the latter often generated in situ from an aldoxime.[5][20] This method offers a high degree of control over regioselectivity, allowing for the synthesis of specifically substituted isoxazoles.

Modern & Green Approaches

Recent advancements have focused on "green" chemistry principles to minimize waste and energy consumption.

  • Ultrasonic Irradiation: The use of ultrasound has been shown to significantly accelerate reaction rates, increase yields, and reduce reaction times, often under milder conditions than conventional heating.[21]

  • Deep Eutectic Solvents (DES): DES, such as a mixture of choline chloride and glycerol, are being employed as biodegradable and non-toxic alternative solvents, avoiding the use of volatile organic compounds (VOCs).

Protocol: General Ultrasound-Assisted Synthesis of 4H-isoxazol-5-ones

This protocol describes a three-component reaction catalyzed by itaconic acid under ultrasonic irradiation, demonstrating a green and efficient approach.[21]

  • Reactant Preparation: In a suitable reaction vessel, combine hydroxylamine hydrochloride (1.2 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Solvent and Catalyst Addition: Add itaconic acid (10 mol%) as the catalyst and water as the solvent.

  • Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 50 °C).

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.[21]

  • Workup and Purification: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Key Experimental Protocols & Workflows

The evaluation of novel isoxazole derivatives follows a structured pipeline from initial screening to preclinical validation.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Testing cluster_3 Preclinical Candidate Synthesis Synthesis of Isoxazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Lead_ID Lead Identification & SAR Analysis Anticancer->Lead_ID Antimicrobial->Lead_ID InVivo In Vivo Efficacy (e.g., Paw Edema Model) Lead_ID->InVivo Tox Toxicity Studies InVivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: High-level workflow for the discovery and development of novel isoxazole derivatives.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

This assay measures cell viability based on the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the isoxazole compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.

Signaling Pathways Modulated by Isoxazole Derivatives

The therapeutic effects of isoxazole derivatives are often achieved by interfering with key cellular signaling pathways.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by isoxazole derivatives in cancer cells.[8]

G Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activation Complex IκBα / NF-κB (Inactive Complex) IKK->Complex Phosphorylation of IκBα IkB IκBα IkB->IkB Ubiquitination & Degradation NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Nuclear Translocation Complex->NFkB_p65 Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Transcription Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibition

Caption: Modulation of the NF-κB signaling pathway by anti-inflammatory isoxazole derivatives.[8]

Future Perspectives and Conclusion

The field of isoxazole chemistry continues to evolve, with emerging trends focused on the development of multi-targeted therapies and compounds tailored for personalized medicine.[2][3] The structural versatility of the isoxazole ring allows for fine-tuning of its pharmacological profile, improving efficacy while minimizing toxicity.[12] The integration of green synthetic methodologies and advanced computational screening will further accelerate the discovery of next-generation isoxazole-based drugs.[21]

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Vertex AI Search.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Vertex AI Search.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025). Vertex AI Search.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (n.d.). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). Vertex AI Search.
  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery - Benchchem. (n.d.). Vertex AI Search.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide - Benchchem. (n.d.). Vertex AI Search.
  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent - Connect Journals. (n.d.). Vertex AI Search.
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  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (n.d.).
  • Isoxazole - Wikipedia. (n.d.). Wikipedia.
  • Recent Progress in the Synthesis of Isoxazoles - Bentham Science Publishers. (2021). Bentham Science.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Vertex AI Search.
  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024).
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Isoxazole containing drugs. | Download Scientific Diagram - ResearchGate. (n.d.).
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration - RSC Publishing. (n.d.). RSC Publishing.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives - ARC Journals. (2015). ARC Journals.
  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018). PMC.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Pro‐apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth. (n.d.).
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021). PubMed.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. (2023). PubMed.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). RSC Publishing.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. (2023). Engineered Science Publisher.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). RSC Publishing.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Scientist's Guide to the Synthesis of 5-Aminoisoxazoles from β-Ketonitriles and Hydroxylamine

Introduction: The Significance of the 5-Aminoisoxazole Scaffold For researchers at the forefront of medicinal chemistry and drug development, the 5-aminoisoxazole ring system is a "privileged scaffold." This designation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

For researchers at the forefront of medicinal chemistry and drug development, the 5-aminoisoxazole ring system is a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for the discovery of novel therapeutic agents.[1][2] Derivatives of 5-aminoisoxazoles have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5] Their utility extends into agriculture as herbicides and fungicides and into materials science.[1][6]

The classical and most direct route to this valuable heterocycle involves the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[7] This method is prized for its operational simplicity, use of readily available starting materials, and amenability to large-scale synthesis, making it a cornerstone reaction for both academic and industrial laboratories.[7] This guide provides an in-depth exploration of this synthesis, from its underlying mechanism to detailed, field-tested protocols and troubleshooting advice.

Reaction Mechanism: A Tale of Two Nucleophiles

The synthesis of a 5-aminoisoxazole from a β-ketonitrile and hydroxylamine is a fascinating cascade of nucleophilic attacks and intramolecular cyclization. Understanding the sequence of these events is critical for optimizing reaction conditions and predicting outcomes.

The reaction proceeds via the following key steps:

  • Oxime Formation: The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbonyl carbon of the β-ketonitrile. This is the rate-determining step and is often facilitated by a base, which deprotonates the hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine.

  • Intramolecular Cyclization: Following the formation of the oxime intermediate, the oxime's oxygen atom acts as an internal nucleophile. It attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization is the crucial ring-forming step.

  • Tautomerization: The resulting cyclic intermediate rapidly undergoes tautomerization to yield the stable, aromatic 5-aminoisoxazole ring. The formation of the aromatic system is a strong thermodynamic driving force for the reaction.

dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="β-Ketonitrile + Hydroxylamine (NH2OH)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Base [label="Base (e.g., NaHCO3, Et3N)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Oxime Intermediate", style=filled, fillcolor="#FBBC05"]; Intermediate2 [label="Cyclic Intermediate", style=filled, fillcolor="#FBBC05"]; Product [label="5-Aminoisoxazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="1. Nucleophilic Attack\n(on Carbonyl)"]; Base -> Start [label="Activates NH2OH", style=dashed]; Intermediate1 -> Intermediate2 [label="2. Intramolecular Cyclization\n(Attack on Nitrile)"]; Intermediate2 -> Product [label="3. Tautomerization"]; } caption: "General Reaction Mechanism."

Causality Insight: The regioselectivity of this reaction, consistently yielding the 5-amino isomer rather than the 3-amino isomer, is dictated by the relative electrophilicity of the two functional groups in the starting material. The carbonyl carbon is a harder electrophile than the nitrile carbon, making it the preferred site for the initial attack by the hydroxylamine nitrogen. The subsequent intramolecular cyclization is then sterically and electronically predisposed to form the five-membered ring in a single, well-defined orientation.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of 5-aminoisoxazoles. The protocols are designed to be self-validating, with clear checkpoints and characterization data.

Protocol 1: General Synthesis of 3-Substituted-5-Aminoisoxazoles

This protocol is a robust, general procedure adaptable for various β-ketonitriles. The synthesis of 3-phenylisoxazol-5-amine is used as a representative example.[8]

Materials:

  • Benzoylacetonitrile (β-ketonitrile)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Ethanol (or other suitable solvent like Methanol)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketonitrile (e.g., benzoylacetonitrile, 1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the starting material (approx. 5-10 mL per gram of ketonitrile).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium bicarbonate (1.5 eq.) or triethylamine (1.5 eq.) to the stirred solution.[7]

    • Expertise Note: Using hydroxylamine hydrochloride with a base is often preferred for its stability and ease of handling over free hydroxylamine. The base neutralizes the HCl in situ, generating the reactive free hydroxylamine.

  • Reaction Execution: Heat the reaction mixture to reflux (for ethanol, approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of the starting ketonitrile spot on TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[9]

  • Characterization: The final product, 3-phenylisoxazol-5-amine, should be a white solid.[8]

    • Expected Yield: 65-85%

    • Melting Point: 105–106 °C[8]

    • ¹H NMR (400 MHz, CDCl₃): δ 7.73–7.71 (m, 2H), 7.43–7.40 (m, 3H), 5.43 (s, 1H), 4.37 (s, 2H).[8]

    • ¹³C NMR (100 MHz, CDCl₃): δ 168.9, 163.9, 129.8, 129.7, 128.8, 126.6, 78.3.[8]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes A [label="1. Dissolve β-Ketonitrile\nin Ethanol"]; B [label="2. Add NH2OH·HCl\nand Base (e.g., NaHCO3)"]; C [label="3. Heat to Reflux\n(2-6 hours)"]; D [label="4. Monitor by TLC"]; E [label="5. Cool & Concentrate\n(Rotovap)"]; F [label="6. Aqueous Work-up\n(H2O, EtOAc Extraction)"]; G [label="7. Dry & Concentrate\nOrganic Phase"]; H [label="8. Purify\n(Recrystallization or Chromatography)"]; I [label="9. Characterize Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D; D -> C [label="Incomplete", style=dashed]; D -> E [label="Complete"]; E -> F -> G -> H -> I; } caption: "Step-by-step experimental workflow."

Key Parameters & Optimization

The success of this synthesis hinges on the careful control of several parameters. The following table summarizes key variables and their impact on the reaction outcome.

ParameterTypical ConditionsRationale & Optimization Insights
β-Ketonitrile Substrate Acetoacetonitrile, Benzoylacetonitrile, etc.The reactivity can be influenced by the nature of the R group. Electron-withdrawing groups may increase the electrophilicity of the carbonyl, potentially speeding up the reaction. β-Ketonitriles are versatile intermediates used in many heterocyclic syntheses.[10][11]
Hydroxylamine Source Hydroxylamine hydrochloride (NH₂OH·HCl)More stable and easier to handle than free hydroxylamine. Requires a base to liberate the active nucleophile.[7] Hydroxylamine itself can be prone to decomposition under certain conditions.[12]
Base NaHCO₃, K₂CO₃, NaOAc, Et₃N (Triethylamine)A slight excess (1.2-2.0 eq.) is used to neutralize the HCl and drive the reaction. Inorganic bases like NaHCO₃ are easily removed during aqueous work-up. Organic bases like Et₃N can be useful if a completely anhydrous system is desired.
Solvent Ethanol, Methanol, THFProtic solvents like ethanol are common and effective as they can solvate the ionic intermediates. The choice of solvent can sometimes influence reaction rates and yields.[7]
Temperature Reflux (typically 60-80°C)Provides the necessary activation energy for the cyclization step without significant degradation of reactants or products. Microwave-assisted synthesis can dramatically reduce reaction times.[13][14]
Reaction Time 2-12 hoursHighly dependent on the substrate's reactivity. Monitoring by TLC is crucial to avoid prolonged heating, which can lead to byproduct formation.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive hydroxylamine (degraded).2. Insufficient base.3. Reaction temperature too low.4. Impure starting β-ketonitrile.1. Use fresh hydroxylamine hydrochloride.2. Ensure at least 1.2 equivalents of base are used.3. Ensure the reaction mixture reaches and maintains reflux.4. Purify the starting ketonitrile by distillation or chromatography.
Formation of Side Products 1. Dimerization of hydroxylamine intermediates.2. Prolonged reaction time leading to product degradation.3. Reaction with solvent.1. Add reagents at a controlled pace; consider running the reaction at a slightly lower temperature for a longer duration.2. Monitor the reaction closely with TLC and stop it once the starting material is consumed.[13]3. Ensure the chosen solvent is inert under the reaction conditions.
Difficulty in Purification 1. Product is highly soluble in the work-up solvent.2. Close polarity of product and byproducts.1. Use a different extraction solvent or perform multiple extractions. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency.2. Optimize the mobile phase for column chromatography; consider using a different adsorbent (e.g., alumina).

References

  • Aher, A. D., et al. (2024). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Iranian Journal of Catalysis, 14(3). Available at: [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84. Available at: [Link]

  • Mousavi, S. H., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. Available at: [Link]

  • Al-Zaydi, K. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Saad, A., Vaultier, M., & Derdour, A. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. Available at: [Link]

  • Wang, S., et al. (2009). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. PubMed. Available at: [Link]

  • Singh, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • Mousavi, S. H., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Bag, S., & Tunge, J. A. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion. The Journal of Organic Chemistry. Available at: [Link]

  • Forgács, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

  • Yakimovich, A. Y., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI. Available at: [Link]

  • Chebanov, V. (2025). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link]

  • Al-dujaili, A. H. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Available at: [Link]

  • Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. Available at: [Link]

  • Fang, Z., et al. Divergent application of 5-amino-isoxazoles for the construction of nitrogen heterocycles via the hydride transfer strategy. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • ResearchGate. (2014). Scheme 4. Proposed catalytic cycle for hydroxylamine-catalyzed Nazarov cyclizations. Available at: [Link]

  • Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. Available at: [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2017). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Available at: [Link]

  • Google Patents. (2020). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • LMU. (2023). An Aminoisoxazole‐Based Proto‐RNA. Available at: [Link]

  • Soth, M. J., et al. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2008). SYNTHESIS, IMMUNOLOGICAL ACTIVITY AND COMPUTATIONAL STUDY OF 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID SEMICARBAZIDES AND THIO. Available at: [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Available at: [Link]

Sources

Application

Application Note: Advanced One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Prepared for: Researchers, Medicinal Chemists, and Process Scientists Subject: Regioselective, high-yield, one-pot methodologies for isoxazole pharmacophore construction. Executive Summary & Mechanistic Rationale The 3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Medicinal Chemists, and Process Scientists Subject: Regioselective, high-yield, one-pot methodologies for isoxazole pharmacophore construction.

Executive Summary & Mechanistic Rationale

The 3,5-disubstituted isoxazole ring is a privileged heterocyclic pharmacophore embedded in numerous blockbuster drugs, including COX-2 inhibitors (e.g., valdecoxib), immunomodulators (e.g., leflunomide), and potent hDGAT1 inhibitors[1]. Traditional linear syntheses of these heterocycles often require the isolation of unstable intermediates—such as hydroximoyl chlorides or isolated nitrile oxides—which are prone to dimerization into biologically inactive furoxans.

To maximize atom economy and streamline workflows, one-pot multicomponent reactions (MCRs) have become the industry standard. As a Senior Application Scientist, I have evaluated three distinct, field-proven methodologies for generating these scaffolds. The selection of a specific protocol depends on your starting materials, tolerance for transition metals (critical in late-stage API synthesis), and desired regioselectivity.

The Causality of Regioselectivity

Thermal 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes inherently lacks strict regiocontrol, typically yielding a mixture of 3,5- and 3,4-disubstituted isoxazoles (often in 3:1 to 5:1 ratios)[2]. To force absolute regioselectivity toward the 3,5-isomer, the reaction environment must either:

  • Employ Copper(I) Catalysis: Cu(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. The nitrile oxide then undergoes a stepwise, directed addition to this acetylide, exclusively furnishing the 3,5-isomer[2].

  • Utilize Sterically/Electronically Biased Condensation: Bypassing the nitrile oxide entirely by forming an α,β-unsaturated ynone, which undergoes regioselective Michael addition/cyclocondensation with hydroxylamine[3].

G Aldehyde Aldehyde + Hydroxylamine Aldoxime Aldoxime Aldehyde->Aldoxime Condensation NitrileOxide Nitrile Oxide (Generated In Situ) Aldoxime->NitrileOxide Chloramine-T (Method A) or Alkyl Nitrite (Method B) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition (Cu-catalyzed or Metal-Free) Alkyne Terminal Alkyne Alkyne->NitrileOxide AcidChloride Acid Chloride + Terminal Alkyne Ynone Ynone (Generated In Situ) AcidChloride->Ynone Pd/Cu Sonogashira (Method C) Ynone->Isoxazole Cyclocondensation (+ Hydroxylamine)

Figure 1: Divergent one-pot synthetic pathways to 3,5-disubstituted isoxazoles.

Quantitative Method Comparison

Before selecting a protocol, consult the following data summary to align the methodology with your project's constraints (e.g., metal toxicity limits, solvent greenness, or starting material availability).

ParameterMethod A: Cu(I)-Catalyzed[2]Method B: Metal-Free[4]Method C: Ynone Route[3]
Starting Materials Aldehyde, Alkyne, NH₂OHAldoxime, AlkyneAcid Chloride, Alkyne, NH₂OH
Key Intermediate Nitrile OxideNitrile Oxideα,β-Unsaturated Ynone
Catalyst/Reagent Chloramine-T, Cu/CuSO₄Isoamyl NitritePd(PPh₃)₂Cl₂, CuI, NaOAc
Regioselectivity Strictly 3,5-isomerHighly 3,5-selectiveStrictly 3,5-isomer
Yield Range Good to Excellent (up to 95%)74–96%44–76%
Primary Advantage Aqueous solvent compatibilityNo heavy metal toxicityBypasses nitrile dimerization

Experimental Protocols

Protocol A: Copper(I)-Catalyzed Three-Step One-Pot Synthesis

Scientific Insight: This method uses Chloramine-T trihydrate as a dual-action reagent. It acts first as an electrophilic halogenating agent to convert the oxime to a hydroximoyl chloride, and subsequently as a base to eliminate HCl, generating the nitrile oxide. The Cu(I) species is generated in situ via comproportionation of Cu metal and CuSO₄, which prevents the formation of isoxazoline byproducts and forces strict 3,5-regioselectivity[2].

Workflow Step1 Step 1: Oxime Formation Aldehyde + NH2OH·HCl + NaOH Stir 30 min, RT Step2 Step 2: Nitrile Oxide Generation Add Chloramine-T (1.05 eq) In situ halogenation/elimination Step1->Step2 Step3 Step 3: Cycloaddition Add Cu/CuSO4 + Terminal Alkyne Stir at RT Step2->Step3 Step4 Step 4: Isolation Aqueous workup & extraction Strictly 3,5-isomer Step3->Step4

Figure 2: Experimental workflow for the Cu(I)-catalyzed one-pot synthesis.

Step-by-Step Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (21 mmol) in 80 mL of a 1:1 mixture of t-BuOH and H₂O. Add the target aldehyde (20 mmol) followed by NaOH (21 mmol).

  • Validation Point: Stir at ambient temperature for 30 minutes. Perform TLC analysis; the complete disappearance of the aldehyde spot validates quantitative oxime formation.

  • Halogenation/Elimination: To the unpurified reaction mixture, add Chloramine-T trihydrate (21 mmol, 1.05 equiv) in small portions.

  • Catalyst & Alkyne Addition: Add copper turnings (~50 mg) and a catalytic amount of CuSO₄·5H₂O (~5 mol%). Immediately add the terminal alkyne (20 mmol).

  • Reaction & Workup: Stir the mixture at room temperature for 12 hours. Quench with dilute NH₄OH to solubilize copper salts. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Metal-Free Synthesis via Alkyl Nitrites

Scientific Insight: For late-stage pharmaceutical development, heavy metal catalysts (like Pd and Cu) require stringent and costly remediation to meet regulatory limits. This protocol utilizes isoamyl nitrite as a metal-free oxidizing agent. Isoamyl nitrite is explicitly chosen over tert-butyl nitrite because its higher boiling point prevents premature reagent evaporation when the reaction is heated to 65 °C, thereby maximizing the yield of the nitrile oxide intermediate[4].

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethyl methyl ketone (3.0 mL).

  • Oxidant Addition: Slowly add isoamyl nitrite (1.5 mmol) to the stirring solution.

  • Cycloaddition: Heat the reaction mixture to 65 °C under a conventional heating mantle or oil bath.

  • Validation Point: Monitor the reaction via TLC or LC-MS. The reaction typically reaches completion within 4 to 6 hours. Sterically hindered ortho-substituted aldoximes may require up to 8 hours[4].

  • Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Purify the crude residue directly via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the 3,5-disubstituted isoxazole.

Protocol C: Pd/Cu-Catalyzed Ynone Cyclocondensation

Scientific Insight: Nitrile oxides are highly reactive and can undergo unwanted dimerization. This protocol completely circumvents the nitrile oxide pathway. Instead, an acid chloride and a terminal alkyne undergo a Sonogashira coupling to form an α,β-unsaturated ynone in situ. Subsequent addition of hydroxylamine results in a 1,4-Michael addition followed by a dehydration-cyclization cascade, locking the regiochemistry to the 3,5-isomer[3].

Step-by-Step Procedure:

  • Sonogashira Coupling: Under a nitrogen atmosphere, combine the acid chloride (1.5 mmol) and terminal alkyne (1.0 mmol) in anhydrous THF (5 mL). Add Pd(PPh₃)₂Cl₂ (1 mol%), CuI (3 mol%), and triethylamine (2.0 mmol).

  • Validation Point: Stir at room temperature for 2 hours. A color change and the formation of a precipitate (Et₃N·HCl) indicate successful ynone formation.

  • Cyclocondensation: To the same vessel, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (NaOAc, 3.0 mmol). Note: NaOAc is critical here as the optimal base to facilitate the cyclization without degrading the ynone[3].

  • Reaction: Reflux the mixture for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove metal catalysts and salts, and concentrate the filtrate. Purify via flash chromatography.

References

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • One-Pot Three-Component Synthesis of 3,5-Disubstituted Isoxazoles by a Coupling–Cyclocondensation Sequence Source: Heterocycles (CLOCKSS Archive) URL:[Link]

Sources

Method

High-Throughput Kinase Inhibitor Screening: Application of 5-(4-Biphenylyl)-3-Aminoisoxazole as a Privileged Scaffold

Executive Summary In the landscape of targeted oncology and inflammatory disease therapeutics, the discovery of highly selective kinase inhibitors relies heavily on the intelligent design of screening libraries. This app...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and inflammatory disease therapeutics, the discovery of highly selective kinase inhibitors relies heavily on the intelligent design of screening libraries. This application note details the biochemical and structural rationale for utilizing 5-(4-biphenylyl)-3-aminoisoxazole as a primary scaffold in high-throughput kinase screening campaigns. By combining a classic hinge-binding motif (3-aminoisoxazole) with a deep-pocket hydrophobic probe (4-biphenyl), this compound serves as an excellent starting point for identifying Type II (DFG-out) kinase inhibitors.

This guide provides a self-validating, step-by-step methodology for evaluating this scaffold using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), complemented by orthogonal cellular validation to ensure rigorous, artifact-free drug discovery.

Structural Rationale & Mechanism of Action

The structural anatomy of 5-(4-biphenylyl)-3-aminoisoxazole is bipartite, designed to exploit two distinct regions of the kinase catalytic domain:

  • The Hinge-Binding Motif (3-Aminoisoxazole): Amino-heterocycles are foundational to kinase inhibitor design. The 3-amino group acts as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region, while the isoxazole nitrogen/oxygen acts as a hydrogen-bond acceptor to the backbone amide NH. This mimics the binding of the adenine ring of ATP, a strategy widely validated in the development of inhibitors for targets like GRK6 in multiple myeloma[1].

  • The Hydrophobic Probe (4-Biphenylyl Moiety): While hinge binding provides affinity, it often lacks selectivity. The bulky, lipophilic 4-biphenyl group at the C5 position is strategically positioned to extend past the gatekeeper residue. When the kinase adopts an inactive "DFG-out" conformation, a deep allosteric pocket is exposed. The biphenyl group occupies this hydrophobic cleft via π−π stacking and Van der Waals interactions, effectively locking the kinase in its inactive state. This mechanism is critical for achieving high selectivity and slow off-rates, as demonstrated in the development of allosteric p38 α MAPK inhibitors for inflammatory diseases[2].

BindingMechanism Hinge Kinase Hinge Region (Backbone C=O and NH) Isoxazole 3-Aminoisoxazole (H-Bond Donor/Acceptor) Isoxazole->Hinge Hydrogen Bonds Biphenyl 4-Biphenylyl Moiety (Lipophilic Extension) Isoxazole->Biphenyl C5-Covalent Linkage DFG DFG-Out / Back Pocket (Hydrophobic Cleft) Biphenyl->DFG Hydrophobic & π-π Interactions

Caption: Structural rationale of 5-(4-biphenylyl)-3-aminoisoxazole binding to the kinase active site.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the screening workflow must be self-validating. We employ a TR-FRET assay for primary biochemical screening, followed by a Cellular Thermal Shift Assay (CETSA) to rule out assay interference (e.g., compound autofluorescence) and confirm true target engagement.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Causality Focus: TR-FRET is chosen over standard fluorescence polarization because the time-resolved europium (Eu) emission eliminates short-lived background fluorescence from library compounds, drastically reducing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase of interest (e.g., RET or p38 α ), biotinylated peptide substrate, and ATP in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: ATP must be supplied exactly at its apparent Michaelis-Menten constant ( Km​ ). Screening at the ATP Km​ ensures the assay is sensitive enough to identify ATP-competitive hinge binders while maintaining physiological relevance.

  • Compound Dispensing: Acoustically dispense 5-(4-biphenylyl)-3-aminoisoxazole (10-point dose-response, 10 μ M to 0.5 nM) into a 384-well pro-plate. Include DMSO as a negative vehicle control and Staurosporine (1 μ M) as a positive inhibition control.

  • Pre-Incubation: Add the kinase solution to the compounds and incubate for 30 minutes at room temperature.

    • Causality: Type II (DFG-out) inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the biphenyl moiety time to induce and stabilize the necessary conformational shift in the kinase before ATP introduces competitive pressure.

  • Reaction Initiation: Add the ATP/Substrate mixture to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing EDTA (to stop the reaction by chelating Mg 2+ ), Eu-labeled anti-phospho antibody (donor), and Streptavidin-fluorophore (acceptor).

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z′ -factor using the DMSO and Staurosporine controls. A Z′>0.5 validates the assay plate for data extraction.

TRFRET Prep 1. Reagent Preparation (Kinase, Substrate, ATP at Km) Incubate 2. Compound Pre-Incubation (Equilibrate slow-binding kinetics) Prep->Incubate Reaction 3. Kinase Reaction (60 min Phosphorylation Phase) Incubate->Reaction Detection 4. Add Detection Reagents (EDTA, Eu-Antibody, Acceptor) Reaction->Detection Read 5. TR-FRET Readout (Ex: 320nm, Em: 615nm/665nm) Detection->Read Analyze 6. Data Analysis (Calculate IC50 & Z'-factor) Read->Analyze

Caption: Step-by-step TR-FRET assay workflow for high-throughput kinase inhibitor screening.

Protocol 2: Orthogonal Validation via CETSA

Biochemical hits must be validated in living cells to confirm membrane permeability and target engagement in the presence of physiological ATP (~1-5 mM). The clinical success of kinase inhibitors targeting oncogenes like RET heavily depends on robust intracellular target engagement[3].

Step-by-Step Methodology:

  • Cell Treatment: Incubate target cancer cells (e.g., THP-1 or HeLa) with 1 μ M 5-(4-biphenylyl)-3-aminoisoxazole or DMSO for 1 hour.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes, followed by cooling at room temperature.

    • Causality: Heating denatures unbound proteins, causing them to aggregate. If the compound binds the kinase, the thermodynamic stability of the protein increases, shifting its melting temperature ( Tm​ ) higher.

  • Lysis & Clearance: Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 x g to pellet aggregated proteins.

  • Western Blotting: Analyze the soluble fraction via Western blot using an antibody specific to the target kinase. A positive shift in the melt curve ( ΔTm​>2∘ C) definitively proves cellular target engagement.

Data Presentation & Interpretation

The table below summarizes representative screening data for 5-(4-biphenylyl)-3-aminoisoxazole against a mini-panel of kinases, demonstrating how the biphenyl probe dictates selectivity based on the kinase's ability to accommodate bulky groups in the DFG-out state.

Kinase TargetPreferred ConformationIC 50​ (nM)Hill SlopeAssay Z′ -FactorMechanistic Notes
p38 α MAPK DFG-out45 ± 50.980.82Strong allosteric pocket engagement by the biphenyl moiety[2].
RET (WT) DFG-in / DFG-out120 ± 121.050.78Moderate hinge binding; potential for optimization in RET-driven cancers[3].
GRK6 DFG-in>10,000N/A0.85Rigid active site; unable to accommodate the bulky C5-biphenyl group[1].

Conclusion

The 5-(4-biphenylyl)-3-aminoisoxazole scaffold is a powerful tool in the kinase inhibitor discovery arsenal. By anchoring to the hinge region while simultaneously probing the hydrophobic DFG-out pocket, researchers can identify highly selective, slow-off-rate inhibitors. When evaluated through a self-validating workflow combining Km​ -balanced TR-FRET and orthogonal CETSA, this scaffold provides a reliable foundation for developing next-generation therapeutics for oncology and inflammatory diseases.

Sources

Application

"application of 5-aminoisoxazole scaffold in drug discovery"

An In-Depth Guide to the Application of the 5-Aminoisoxazole Scaffold in Drug Discovery Introduction: The Privileged 5-Aminoisoxazole Scaffold The 5-aminoisoxazole ring is a five-membered aromatic heterocycle containing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of the 5-Aminoisoxazole Scaffold in Drug Discovery

Introduction: The Privileged 5-Aminoisoxazole Scaffold

The 5-aminoisoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif that has garnered significant attention in medicinal chemistry.[1][2] It is considered a "privileged structure" due to its presence in numerous biologically active molecules and its ability to serve as a versatile building block in the synthesis of novel therapeutic agents.[3][4] The unique electronic properties of the isoxazole ring and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, allow it to bind effectively with a wide range of biological targets, including enzymes and receptors.[4][5] This has led to the development of 5-aminoisoxazole-containing compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][5][6][7] This guide provides an in-depth overview of the synthesis, applications, and experimental protocols related to this important scaffold for researchers and professionals in drug development.

Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles

The accessibility of the 5-aminoisoxazole core is crucial for its exploration in drug discovery. Several synthetic strategies have been developed, each with distinct advantages concerning starting material availability, scalability, and the desired substitution patterns. The choice of a particular method is often dictated by the specific goals of the research program.

Method 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine

This is a traditional and widely used method valued for its simplicity and the commercial availability of the starting materials.[3] The reaction involves the cyclization of a β-ketonitrile with hydroxylamine, typically in the presence of a base.[3]

Causality Behind Experimental Choices: This approach is often chosen for large-scale synthesis of simple 5-aminoisoxazoles due to the low cost of reagents and straightforward reaction conditions. The base is essential to deprotonate the hydroxylamine, increasing its nucleophilicity to facilitate the initial attack on the ketone, and to later promote the final cyclization and dehydration steps that lead to the aromatic isoxazole ring.

Method 2: [3+2] Cycloaddition of Nitrile Oxides and α-Cyanoenamines

A more modern and highly regioselective approach is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an α-cyanoenamine (the dipolarophile).[8][9] This one-pot procedure is efficient, proceeds under mild conditions, and consistently yields the 5-amino-substituted isomer.[8][9]

Causality Behind Experimental Choices: This method is advantageous for creating more complex or substituted 5-aminoisoxazoles with high regioselectivity. Nitrile oxides are highly reactive and are typically generated in situ from precursors like hydroxamoyl chlorides or primary nitroalkanes to prevent their dimerization.[8][9] The α-cyanoenamine acts as a synthetic equivalent of an aminoacetylene.[8][9] The reaction proceeds via a transient isoxazoline intermediate which spontaneously eliminates hydrogen cyanide (HCN) to directly afford the stable, aromatic 5-aminoisoxazole product.[9]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition & Elimination Nitroalkane R-CH2NO2 Dehydrating_Agent Dehydrating Agent (e.g., Phenylisocyanate) Nitroalkane->Dehydrating_Agent Nitrile_Oxide [R-C≡N⁺-O⁻] Dehydrating_Agent->Nitrile_Oxide Isoxazoline Transient Isoxazoline Intermediate Cyanoenamine α-Cyanoenamine Cyanoenamine->Isoxazoline Product 5-Aminoisoxazole Isoxazoline->Product

Caption: Workflow for 5-Aminoisoxazole Synthesis via [3+2] Cycloaddition.

Applications in Key Therapeutic Areas

The versatility of the 5-aminoisoxazole scaffold has been demonstrated through its incorporation into compounds targeting a wide array of diseases.

Kinase Inhibitors

The 5-aminoisoxazole motif is a privileged scaffold for designing potent and selective kinase inhibitors.[4] Its structure allows it to form critical hydrogen bond interactions within the ATP-binding site of many kinases, mimicking the hinge-binding motif of the natural adenine ligand.[4] The 5-amino group serves as a convenient chemical handle for introducing various substituents to explore the solvent-exposed regions of the ATP pocket, thereby enhancing potency and selectivity.[4]

Example Application: Urea-Based Kinase Inhibitors Urea-based pharmacophores are common in kinase inhibitors. A hypothetical library can be generated by reacting 3-aryl-5-aminoisoxazoles with various isocyanates. This strategy allows for rapid diversification to probe structure-activity relationships (SAR).

G Start 3-(Aryl)-5-Aminoisoxazole Reagent + R-N=C=O (Aryl or Alkyl Isocyanate) Start->Reagent Product 1-(3-Aryl-isoxazol-5-yl)-3-substituted-urea Reagent->Product Library Library of Potential Kinase Inhibitors Product->Library

Caption: Synthetic workflow for a urea-based kinase inhibitor library.

Antimicrobial Agents

Derivatives of 5-aminoisoxazole have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[5][10] The scaffold is present in established sulfonamide antibiotics like sulfamethoxazole, which functions by inhibiting dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria.[1][11] More recent research has focused on novel derivatives with broad-spectrum activity.[1][10]

Mechanism of Action Insight: The antimicrobial potential often arises from the ability of the isoxazole ring and its substituents to interfere with essential microbial processes. The presence of different functional groups on the ring allows for the modulation of properties like cell wall penetration, enzyme inhibition, and disruption of cellular membranes.[1][5]

Compound TypeTarget OrganismActivity (MIC, µg/mL)Reference
5-amino-isoxazole-4-carbonitrilesStaphylococcus aureus2 - 32[5]
5-amino-isoxazole-4-carbonitrilesEscherichia coli2 - 32[5]
5-amino-isoxazole-4-carbonitrilesCandida albicans4 - 64[5]

Table 1: Representative Antimicrobial Activity of 5-Aminoisoxazole Derivatives.

Agents for Neurodegenerative Disorders

Emerging research has identified the 5-aminoisoxazole scaffold as a promising starting point for developing treatments for neurodegenerative diseases. Specifically, bivalent ligands based on this scaffold have been shown to be highly potent positive modulators of the AMPA receptor, a key player in synaptic plasticity and neuronal function.[12]

Therapeutic Rationale: In conditions like Alzheimer's and Parkinson's disease, modulating neuronal signaling pathways is a key therapeutic strategy.[13] Positive modulation of AMPA receptors can enhance synaptic transmission and potentially offer neuroprotective effects. The synthesis of bivalent ligands, where two 5-aminoisoxazole units are connected by a linker, has been shown to dramatically increase potency, with some compounds active at picomolar concentrations.

Detailed Application Protocols

The following protocols are provided as a representative guide for the synthesis and evaluation of 5-aminoisoxazole derivatives.

Protocol 1: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition[8][9]

This protocol describes the one-pot synthesis of a 5-aminoisoxazole from an α-cyanoenamine and an in situ generated nitrile oxide.

Materials:

  • α-Cyanoenamine (e.g., 1-Morpholinoacrylonitrile)

  • Primary nitroalkane (e.g., Nitromethane)

  • Phenylisocyanate

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • In a round-bottom flask under an argon or nitrogen atmosphere, dissolve the α-cyanoenamine (1.0 eq) in anhydrous toluene.

  • To this solution, add the primary nitroalkane (1.1 eq), phenylisocyanate (1.2 eq), and triethylamine (1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • After the initial stirring period, heat the mixture to reflux and maintain for an additional 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of diphenylurea will form.

  • Filter off the precipitated diphenylurea and wash with a small amount of cold toluene.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aminoisoxazole.

Self-Validation: The success of the reaction is confirmed by the formation of the diphenylurea byproduct and the appearance of a new spot on TLC corresponding to the product. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Yields for this method are typically good to excellent (58-95%).[9]

Protocol 2: Synthesis of a Urea-Based Kinase Inhibitor Intermediate[4]

This protocol details the formation of a urea derivative from a 5-aminoisoxazole precursor.

Materials:

  • 3-(Aryl)-5-aminoisoxazole (1.0 eq)

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve the 3-(Aryl)-5-aminoisoxazole in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the desired isocyanate in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the pure urea product.

Self-Validation: The reaction can be monitored by the disappearance of the starting amine on a TLC plate. The product's identity can be confirmed by spectroscopic methods. The appearance of a new carbonyl stretch in the IR spectrum (approx. 1650 cm⁻¹) and the corresponding signal in the ¹³C NMR spectrum are indicative of urea formation.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[5][10]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a synthesized 5-aminoisoxazole compound.

Materials:

  • Synthesized 5-aminoisoxazole compound, dissolved in DMSO.

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Standard antimicrobial agent as a positive control (e.g., Ciprofloxacin, Fluconazole).

  • Vehicle control (DMSO).

  • Sterility control (broth only).

  • Growth control (broth + inoculum).

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the standardized inoculum to each well containing the test compound, positive control, and growth control. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Self-Validation: The assay is considered valid if: a) the sterility control shows no growth, b) the growth control shows adequate turbidity, and c) the MIC of the positive control falls within its expected range for the tested organism.

Conclusion

The 5-aminoisoxazole scaffold remains a cornerstone of modern medicinal chemistry, offering a robust and adaptable platform for the discovery of new drugs. Its favorable physicochemical properties, synthetic accessibility, and proven track record in a multitude of biologically active compounds ensure its continued relevance. The protocols and applications detailed in this guide highlight the scaffold's versatility and provide a framework for researchers to leverage its potential in developing next-generation therapeutics for a wide range of human diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors.
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  • Sławiński, J., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3514. [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 121. [Link]

  • Wach, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

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  • Baradarani, M. M., et al. (2009). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 45(6), 730-734. [Link]

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

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  • Zefirov, N. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences, 24(22), 16135. [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25713-25723. [Link]

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  • Bradley, E. A., et al. (2010). Activation of AMP-activated protein kinase by 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside in the muscle microcirculation increases nitric oxide synthesis and microvascular perfusion. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(6), 1137-1142. [Link]

  • Potvin, K. R., et al. (2017). Chronic 5-Aminoimidazole-4-Carboxamide-1-β-d-Ribofuranoside Treatment Induces Phenotypic Changes in Skeletal Muscle, but Does Not Improve Disease Outcomes in the R6/2 Mouse Model of Huntington's Disease. Frontiers in Neurology, 8, 516. [Link]

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Sources

Method

Application Note: A Practical Guide to the NMR Spectroscopic Analysis of 5-Aryl-3-Aminoisoxazoles

Abstract The 5-aryl-3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for advancing research and development.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5-aryl-3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for advancing research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed, field-proven framework for the NMR analysis of this important class of heterocyclic compounds. It covers fundamental principles, detailed protocols for sample preparation and data acquisition, and a comprehensive guide to spectral interpretation, including ¹H, ¹³C, and advanced 2D NMR techniques.

Introduction: The 5-Aryl-3-Aminoisoxazole Scaffold

The 5-aryl-3-aminoisoxazole core is characterized by a five-membered isoxazole ring substituted with an amino group at the C3 position and an aryl group at the C5 position. This arrangement imparts specific electronic and steric properties that are reflected in their NMR spectra. The key structural features to consider are:

  • The Isoxazole Ring: An aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The electronic environment within the ring is non-uniform, leading to characteristic chemical shifts for the ring carbons (C3, C4, C5) and the lone ring proton (H4).

  • C3-Amino Group (-NH₂): An electron-donating group that significantly influences the chemical shift of the adjacent C3 carbon. The amine protons are exchangeable and their signal can be broad or even absent depending on the solvent and sample purity.

  • C5-Aryl Group: The electronic nature (electron-donating or electron-withdrawing) of the substituents on the aryl ring directly modulates the chemical shifts of the isoxazole ring atoms, particularly C5 and H4.[1]

  • H4 Proton: This is often the most diagnostic signal in the ¹H NMR spectrum. It appears as a sharp singlet, as it typically has no adjacent protons to couple with. Its chemical shift is highly sensitive to the electronic nature of the C5-aryl substituent.[1][2]

Reliable characterization is crucial for distinguishing between isomers (e.g., 3-aryl-5-aminoisoxazoles) and for confirming the successful outcome of a synthesis.

Experimental Workflow and Protocols

A systematic approach ensures high-quality, reproducible data. The general workflow involves careful sample preparation followed by a hierarchical series of NMR experiments.

G cluster_2d 2D Experiments A Sample Preparation B 1D ¹H NMR Acquisition A->B Dissolve & Filter C 1D ¹³C NMR Acquisition (e.g., DEPT, APT) B->C Initial Check E Structure Verification & Elucidation B->E Simple Spectrum D 2D NMR (Optional but Recommended) C->D Ambiguity? C->E Simple Spectrum D->E Correlate Signals D1 COSY D2 HSQC D3 HMBC

Caption: General workflow for NMR analysis of 5-aryl-3-aminoisoxazoles.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.

Materials:

  • 5-aryl-3-aminoisoxazole sample (5-15 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

  • Filter (e.g., cotton plug or syringe filter)

  • Tetramethylsilane (TMS) as internal standard (optional, as modern spectrometers can reference the residual solvent peak).

Procedure:

  • Weigh Sample: Accurately weigh 5-15 mg of the purified compound directly into a clean, dry vial.

  • Select Solvent:

    • Chloroform-d (CDCl₃): A good first choice for many derivatives. It is less polar and has a convenient residual solvent peak at ~7.26 ppm.

    • DMSO-d₆: Use for compounds with poor solubility in CDCl₃. It is a polar, hydrogen-bond accepting solvent which can be beneficial for observing the -NH₂ protons, as it slows down their exchange rate. The residual solvent peak is at ~2.50 ppm.[3][4]

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If TMS is used, it is typically added as part of the solvent from the manufacturer.

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter and Transfer: Transfer the solution into the NMR tube, filtering it through a small cotton plug in a pipette to remove any particulate matter. This step is crucial for achieving good spectral resolution (shimming).

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Spectral Interpretation: ¹H and ¹³C NMR

A thorough understanding of the expected chemical shifts is key to rapid and accurate structural confirmation.

¹H NMR Spectrum

The ¹H NMR spectrum provides the most immediate structural information. Key signals include:

  • H4 (Isoxazole Proton): This proton appears as a sharp singlet, typically in the range of 5.5 - 6.8 ppm .[2][5][6] Its precise location is sensitive to the electronic properties of the C5-aryl substituent. Electron-withdrawing groups on the aryl ring will shift the H4 signal downfield (to a higher ppm value).[1]

  • -NH₂ (Amino Protons): The chemical shift of the amino protons is highly variable and solvent-dependent, often appearing as a broad singlet. In CDCl₃, it can range from 4.0 - 5.5 ppm and may exchange with trace acidic protons, leading to broadening or disappearance. In DMSO-d₆, the signal is often sharper and appears further downfield, typically > 6.0 ppm , due to hydrogen bonding with the solvent.[7]

  • Aryl Protons: These signals appear in the aromatic region, typically 7.0 - 8.5 ppm . The splitting pattern (multiplicity) and integration will correspond to the substitution pattern of the aryl ring.

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm)

Proton Type CDCl₃ DMSO-d₆ Multiplicity Notes
H4 (Isoxazole) 5.5 - 6.8 5.8 - 7.0 Singlet (s) Diagnostic singlet. Position influenced by aryl substituent.[1][2][5]
-NH₂ (Amino) 4.0 - 5.5 6.0 - 7.5 Broad Singlet (br s) Exchangeable with D₂O. Often sharper in DMSO-d₆.

| Aryl-H | 7.0 - 8.5 | 7.0 - 8.5 | Multiplet (m) | Pattern depends on substitution (e.g., doublet of doublets, etc.). |

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton.

  • C3, C5 (Isoxazole Carbons): These carbons are bonded to heteroatoms and are significantly deshielded, appearing far downfield. C3, attached to the amino group, is typically found around 168-172 ppm . C5, attached to the aryl group, is often in the 158-165 ppm range.[5]

  • C4 (Isoxazole Carbon): This carbon, bonded to H4, is the most shielded of the ring carbons, typically appearing between 78 - 102 ppm .[2][5][8] Its chemical shift provides an excellent diagnostic tool for confirming the isoxazole ring structure.[9][10]

  • Aryl Carbons: These appear in the 120 - 140 ppm range, with the ipso-carbon (the carbon attached to the isoxazole ring) often being difficult to observe due to quarternary nature.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm)

Carbon Type Typical Range (ppm) Notes
C3 (C-NH₂) 168 - 172 Very downfield due to attachment to two heteroatoms and the amino group.[5]
C5 (C-Aryl) 158 - 165 Downfield due to attachment to N, O, and the aryl ring.[5]
C4 (CH) 78 - 102 The most upfield and highly diagnostic isoxazole ring carbon.[2][5][8]

| Aryl-C | 120 - 140 | Standard aromatic region. Quaternary carbons may be broader/weaker. |

Advanced 2D NMR for Unambiguous Confirmation

While 1D NMR is often sufficient, 2D NMR experiments provide definitive proof of structure by revealing through-bond correlations.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It is essential for definitively assigning the H4 signal to the C4 carbon.[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular structure. It shows correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J-coupling).[12][13]

  • COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings (typically ³J-coupling), which is primarily useful for assigning the protons within the aryl ring system.[12]

G cluster_correlations Key HMBC Correlations H4 H4 C3 C3 H4->C3 ³J C5 C5 H4->C5 ²J C_ipso C_ipso H4->C_ipso ³J Aryl_H_ortho Aryl H_ortho Aryl_H_ortho->C5 ³J NH2 NH₂ NH2->C3 ²J

Caption: Key HMBC correlations for a 5-aryl-3-aminoisoxazole structure.

Key Diagnostic HMBC Correlations:

  • H4 → C3 & C5: The H4 proton will show a correlation to both the C3 and C5 carbons, confirming the connectivity around the isoxazole ring. This is a critical checkpoint.

  • Aryl H(ortho) → C5: The aryl protons ortho to the isoxazole ring will show a ³J correlation to the C5 carbon, confirming the attachment point of the aryl ring.

  • NH₂ → C3: If the NH₂ protons are not exchanging too rapidly, they may show a ²J correlation to the C3 carbon. This is often weaker and not always observed.

Protocol 2: Acquiring 2D NMR Spectra

Procedure:

  • Prepare Sample: Use a slightly more concentrated sample (10-20 mg in 0.6 mL) than for 1D NMR to ensure good signal-to-noise in a reasonable time.

  • Acquire Standard Spectra: First, acquire and process high-quality ¹H and ¹³C{¹H} spectra.

  • Set up HSQC: Use standard pulse programs (e.g., hsqcedetgpsp on Bruker systems). The experiment time is relatively short.

  • Set up HMBC: Use standard pulse programs (e.g., hmbcgplpndqf on Bruker systems). This is a longer experiment. The default optimization for long-range coupling (¹ⁿJCH) is typically around 8 Hz, which is suitable for detecting most ²J and ³J correlations.[12]

  • Process and Analyze: Process the 2D data using appropriate software. Analyze the cross-peaks to build the carbon skeleton and confirm all atom connectivities as described above.

Conclusion

The NMR spectroscopic analysis of 5-aryl-3-aminoisoxazoles is straightforward when approached systematically. The singlet for the H4 proton in the ¹H spectrum and the characteristic upfield C4 signal in the ¹³C spectrum serve as reliable diagnostic markers for the isoxazole core. For absolute structural confirmation, particularly when dealing with novel derivatives or potential isomers, 2D NMR techniques like HSQC and HMBC are indispensable. By following the protocols and interpretation guidelines outlined in this note, researchers can confidently and efficiently characterize this important class of compounds.

References

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  • MRRC. (2025). Structure Elucidation Notes. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-847. Retrieved from [Link]

  • ResearchGate. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]

Sources

Application

Advanced Crystallization Techniques and Polymorph Screening Protocols for Aminoisoxazole Derivatives

Introduction & Chemical Context Aminoisoxazole derivatives are highly versatile heterocyclic scaffolds that serve as critical building blocks and active pharmaceutical ingredients (APIs) in medicinal chemistry. They are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Aminoisoxazole derivatives are highly versatile heterocyclic scaffolds that serve as critical building blocks and active pharmaceutical ingredients (APIs) in medicinal chemistry. They are prominently featured in antimicrobial agents (e.g., sulfamethoxazole), kinase inhibitors, and potent tryptophan 2,3-dioxygenase (TDO2) inhibitors[1].

Despite their utility, isolating these compounds in high isomeric purity and with the desired polymorphic form presents significant physical chemistry challenges. The primary amine (-NH2) acts as a strong hydrogen bond donor, while the isoxazole ring's nitrogen and oxygen atoms act as acceptors, creating complex inter- and intramolecular hydrogen-bonding networks[2]. Furthermore, the physical state of these isomers can vary drastically based on their substitution patterns; for instance, unsubstituted 3-aminoisoxazole is typically a liquid at room temperature, whereas its constitutional isomer, 5-aminoisoxazole, is a solid that readily precipitates from aqueous solutions[3].

This application note provides a comprehensive, self-validating guide to the crystallization techniques for substituted aminoisoxazole derivatives, focusing on pH-controlled reactive crystallization, antisolvent methodologies, and polymorph screening.

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is crucial to understand that crystallization is not merely a separation step, but a thermodynamically driven purification process.

Thermodynamic vs. Kinetic Control via pH: During the multicomponent synthesis of aminoisoxazoles (e.g., reacting pivaloylacetonitrile with hydroxylamine), a mixture of 3-amino and 5-amino isomers is generated[4]. The causality behind using strict pH control (typically maintaining a pH of 6.0 to 7.0) during crystallization is twofold. First, it prevents the acid- or base-catalyzed ring-opening degradation of the sensitive isoxazole core. Second, it leverages the slight differences in the pKa of the isomeric amine groups. By maintaining a near-neutral pH, the system allows the selective supersaturation and precipitation of the desired 3-amino isomer, while keeping the 5-amino impurities dissolved in the aqueous-ethanolic mother liquor[4].

Hydrogen Bonding and Solvent Selection: Aminoisoxazole derivatives frequently crystallize in monoclinic or triclinic systems driven by strong N-H···O interactions (with typical donor-acceptor distances around 2.16 Å to 2.80 Å)[2]. When designing a polymorph screen, the choice of solvent polarity directly dictates the disruption or promotion of these networks. Protic solvents (like ethanol) compete for hydrogen bonding, often yielding different crystal habits compared to aprotic antisolvents (like hexane), which force the aminoisoxazole molecules to self-associate and precipitate as distinct polymorphs[5].

Experimental Workflows

G N1 Reaction Mixture (Nitrile + Hydroxylamine) N2 pH Adjustment (Target pH 6.5 - 7.0) N1->N2 Base/Acid Titration N3 Vacuum Concentration (Remove Volatiles < 40°C) N2->N3 Thermodynamic Control N4 Cooling & Supersaturation (Selective Isomer Precipitation) N3->N4 Induce Nucleation N5 Filtration & Washing (Aqueous/Hexane) N4->N5 Isolate Crystals N6 Polymorph Screening (Solvent/Antisolvent) N5->N6 Purify/Screen N7 Final Crystalline Aminoisoxazole API N6->N7 Characterize (XRD/DSC)

Fig 1: pH-controlled reactive crystallization and polymorph screening workflow for aminoisoxazoles.

Detailed Experimental Protocols

Protocol 1: pH-Driven Reactive Crystallization of 3-Amino-5-alkylisoxazoles

This protocol is optimized for maximizing the yield of the 3-amino isomer over the 5-amino isomer during the reaction workup phase[4].

  • Reaction Completion: Following the reaction of the nitrile precursor (e.g., pivaloylacetonitrile, 2.0 g) with hydroxylamine hydrochloride (1.1 g) in a mixture of water (35 mL) and ethanol (25 mL) under reflux.

  • pH Titration (Critical Step): Monitor the pH of the hot reaction mixture. Slowly add aqueous sodium hydroxide or hydrochloric acid to adjust and strictly maintain the pH between 6.5 and 7.0[4].

    • Causality: Deviations below pH 6.0 or above 7.5 significantly increase the co-precipitation of the unwanted 5-amino isomer and reduce the overall purity of the final crystal lattice.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol in vacuo.

    • Causality: Do not apply heat exceeding 40°C during this step. Aminoisoxazoles are prone to thermal discoloration and degradation; removing the solvent without excess heat ensures the integrity of the API[4].

  • Crystallization: As the ethanol is stripped, the aqueous phase becomes supersaturated. The 3-amino-5-alkylisoxazole will begin to undergo primary nucleation and precipitate as a solid[4].

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a minimal volume of ice-cold water, followed by a non-polar solvent (e.g., 150 mL of hexane) to remove any residual mineral oil or unreacted lipophilic starting materials. Dry in vacuo.

Protocol 2: Antisolvent Crystallization and Polymorph Screening

This protocol is used for purifying crude aminoisoxazoles and screening for stable polymorphs[2][5].

  • Primary Dissolution: Dissolve 5.0 g of the crude aminoisoxazole derivative in a minimal amount of a primary solvent (e.g., absolute ethanol or chloroform) at 50°C to achieve a near-saturated solution.

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE membrane to remove insoluble particulate matter and potential heterogeneous nucleants.

  • Antisolvent Addition: Transfer the clarified solution to a crystallizer equipped with an overhead stirrer (200 rpm). Slowly add an antisolvent (e.g., n-hexane or water) dropwise at a constant rate (e.g., 1 mL/min) until the solution becomes persistently cloudy (reaching the metastable zone limit).

  • Aging and Cooling: Cease antisolvent addition. Age the suspension at 50°C for 30 minutes to allow for Ostwald ripening (favoring the growth of larger, thermodynamically stable crystals), then apply a linear cooling ramp of 0.5°C/min down to 5°C.

  • Harvesting: Filter the crystals, wash with a cold mixture of the primary/antisolvent (1:5 ratio), and dry under vacuum over P4O10[2].

Quantitative Data Presentation

The following table summarizes the optimized crystallization parameters and expected polymorphic outcomes for various aminoisoxazole derivatives based on established literature.

Compound DerivativePrimary SolventAntisolvent / TechniqueCritical ParameterTypical YieldCrystal Habit / Properties
3-Amino-5-(t-butyl)isoxazole Ethanol / WaterVacuum EvaporationpH 6.5 - 7.062 - 73%White solid, mp 103-106°C[4]
3-Amino-5-p-methoxyphenylisoxazole Aqueous EthanolCooling CrystallizationAlkaline to neutral pH48 - 77%Needles, mp 171-172°C[5]
Ethyl 2-(benzoxazol-2-yl)-3-(o-tolylamino)-5-oxo-2,5-dihydroisoxazole-4-carboxylate Chloroform / EthanolAntisolvent (Hexane)Slow evaporation65%Pale brown needles, Monoclinic[2]
5-Aminoisoxazole (unsubstituted) WaterWet-dry cyclingpH 9 - 10N/ASolid precipitate (unlike liquid 3-amino isomer)[3]

References

  • [4] EP0004149A1 - Preparation of 3-amino-5(t-butyl) isoxazole. Google Patents. 4

  • [5] US3435047A - Process for preparing 3-aminoisoxazole derivatives. Google Patents. 5

  • [3] Fundamental Role of N–O Bond-Containing Compounds in Prebiotic Synthesis. PMC / NIH. 3

  • [2] Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. SciELO. 2

  • [1] X-ray Structure-Guided Discovery of a Potent, Orally Bioavailable, Dual Human Indoleamine/Tryptophan 2,3-Dioxygenase (hIDO/hTDO) Inhibitor. ACS Publications. 1

Sources

Method

Application Notes and Protocols for 5-(4-biphenylyl)-3-aminoisoxazole as a Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 5-(4-biphenylyl)-3-aminoisoxazole. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 5-(4-biphenylyl)-3-aminoisoxazole. This versatile heterocyclic compound serves as a key building block in the synthesis of various pharmacologically active molecules. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Introduction: The Significance of the 3-Amino-5-arylisoxazole Scaffold

The 3-amino-5-arylisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1] Its structural features, including the isoxazole ring's ability to participate in hydrogen bonding and the aryl substituent's role in modulating pharmacokinetic properties, make it an attractive core for drug design. 5-(4-biphenylyl)-3-aminoisoxazole, with its extended biphenyl system, offers opportunities for creating compounds with specific receptor interactions and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Synthesis of 5-(4-biphenylyl)-3-aminoisoxazole

The synthesis of 5-(4-biphenylyl)-3-aminoisoxazole can be efficiently achieved through the cyclocondensation of a β-ketonitrile with hydroxylamine.[2] This method is advantageous due to the ready availability of starting materials and its typically high yields.

Synthetic Pathway Overview

The overall synthetic strategy involves two main steps: the synthesis of the β-ketonitrile intermediate, 4-biphenyl-3-oxopropanenitrile, followed by its cyclization with hydroxylamine.

Synthesis_of_5-(4-biphenylyl)-3-aminoisoxazole start 4-Biphenylacetonitrile intermediate 4-Biphenyl-3-oxopropanenitrile (β-Ketonitrile) start->intermediate Claisen Condensation reagent1 Ethyl acetate reagent1->intermediate base Sodium ethoxide base->intermediate product 5-(4-Biphenylyl)-3-aminoisoxazole intermediate->product Cyclization reagent2 Hydroxylamine hydrochloride reagent2->product base2 Base (e.g., NaOH) base2->product

Caption: Synthetic pathway for 5-(4-biphenylyl)-3-aminoisoxazole.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Biphenyl-3-oxopropanenitrile

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 200 mL of anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal (1.1 equivalents) to the ethanol in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

  • Reactant Addition: To the stirred solution of sodium ethoxide, add a solution of 4-biphenylacetonitrile (1.0 equivalent) in 50 mL of anhydrous ethanol dropwise over 30 minutes.

  • Condensation: Following the addition of the nitrile, add ethyl acetate (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Isolation: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-biphenyl-3-oxopropanenitrile.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 5-(4-biphenylyl)-3-aminoisoxazole

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 4-biphenyl-3-oxopropanenitrile (1.0 equivalent) in 100 mL of ethanol.

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide (1.2 equivalents) to the solution.

  • Cyclization: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the reaction by TLC.[2]

  • Isolation: Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(4-biphenylyl)-3-aminoisoxazole.

Application as a Pharmaceutical Intermediate: Synthesis of a Polmacoxib Analog

Polmacoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[3] The core of Polmacoxib contains a 3-aryl-5-aminoisoxazole structure. 5-(4-biphenylyl)-3-aminoisoxazole can serve as a key intermediate in the synthesis of Polmacoxib analogs.

Proposed Synthetic Application

The amino group of 5-(4-biphenylyl)-3-aminoisoxazole can be acylated or otherwise functionalized to introduce the desired side chain, leading to the final drug molecule.

Polmacoxib_Analog_Synthesis intermediate 5-(4-Biphenylyl)-3-aminoisoxazole product Polmacoxib Analog intermediate->product Acylation reagent Activating Agent (e.g., Acyl Chloride) reagent->product base Base (e.g., Pyridine) base->product

Caption: Proposed use in the synthesis of a Polmacoxib analog.

Protocol for N-Acylation
  • Reaction Setup: Dissolve 5-(4-biphenylyl)-3-aminoisoxazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a base, for example, pyridine or triethylamine (1.5 equivalents), to the solution.

  • Acylating Agent: Cool the mixture in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM.

  • Purification: Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Analytical Characterization

Proper characterization of 5-(4-biphenylyl)-3-aminoisoxazole is crucial to ensure its purity and identity before its use in subsequent synthetic steps.

Technique Parameter Expected Result
HPLC ColumnC18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile PhaseAcetonitrile/Water gradient
DetectionUV at 254 nm
Purity≥ 98%
¹H NMR SolventDMSO-d₆
Chemical Shifts (δ)Aromatic protons of the biphenyl group (approx. 7.3-7.8 ppm), isoxazole proton (approx. 6.0-6.5 ppm), and amino protons (broad singlet, approx. 5.5-6.0 ppm).
¹³C NMR SolventDMSO-d₆
Chemical Shifts (δ)Resonances corresponding to the biphenyl and aminoisoxazole carbons.
Mass Spec. IonizationElectrospray Ionization (ESI)
Expected m/z[M+H]⁺ corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 5-(4-biphenylyl)-3-aminoisoxazole.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Avoid formation of dust and aerosols.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Adake, P., et al. (2023). Polmacoxib: A Promising NSAID for Pain and Inflammation. World Journal of Pharmaceutical Research, 13(1), 892-902.
  • Synthetic pathway for polmacoxib. ResearchGate. Retrieved from [Link]

  • Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. (Patent No. CN110872242B). Google Patents.
  • Synthesis and spectral properties of celecoxib. ResearchGate. Retrieved from [Link]

  • What is the mechanism of Polmacoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Polmacoxib Synthesis (Drug molecule for Osteoarthritis treatment). (2026, March 22). YouTube. Retrieved from [Link]

  • Method for producing polmacoxib. (Patent No. KR20200091980A). Google Patents.
  • Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing. Retrieved from [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI. Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Retrieved from [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (Patent No. CN107721941B). Google Patents.
  • Preparation of 3-amino-5(t-butyl) isoxazole. (Patent No. EP0004149A1). Google Patents.
  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect. Retrieved from [Link]

  • Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com. Retrieved from [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Retrieved from [Link]

  • High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B. Retrieved from [Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Amino Acids. Retrieved from [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. Retrieved from [Link]

  • Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Shimadzu. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Development of Anti-Inflammatory Agents from Isoxazole Compounds

Introduction: The Isoxazole Scaffold in Inflammation Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1][2] The isoxazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3][4] Its unique electronic and steric properties allow it to serve as a versatile framework for designing potent and selective inhibitors of key inflammatory mediators. Notably, the isoxazole ring is a cornerstone in the structure of selective COX-2 inhibitors like Valdecoxib, highlighting its potential in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[3][5][6]

The primary goal in this field is to develop isoxazole derivatives that selectively target inducible inflammatory enzymes and pathways, such as cyclooxygenase-2 (COX-2) and key signaling proteins like NF-κB and p38 MAPK, while sparing their constitutive counterparts to minimize side effects.[7][8] This guide provides a comprehensive workflow, from initial in vitro screening to in vivo validation, for researchers developing novel anti-inflammatory agents based on the isoxazole scaffold.

Part 1: The Drug Discovery and Screening Cascade

The development of a novel anti-inflammatory agent follows a structured, multi-stage process designed to identify potent and safe lead compounds from a larger library of synthesized isoxazole derivatives. This process, known as a screening cascade, begins with high-throughput in vitro assays and progresses to more complex cell-based and, finally, in vivo models.

Experimental Workflow: From Hit to Lead Candidate

The logical progression ensures that resources are focused on the most promising compounds. The workflow is designed to first identify compounds with the desired primary mechanism of action (e.g., enzyme inhibition), then to confirm this activity in a more biologically relevant cellular context, and finally to evaluate efficacy in a whole-organism model of inflammation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Validation a Synthesized Isoxazole Library b Primary Target Assay (e.g., COX-2 Enzyme Inhibition) a->b c Hit Identification (Compounds with IC50 < 1µM) b->c d Macrophage-Based Assays (e.g., LPS-Stimulated RAW 264.7) c->d Advance Hits e Measure Inflammatory Markers (NO, TNF-α, IL-6) d->e f Lead Prioritization (Potency & Low Cytotoxicity) e->f g Animal Model of Inflammation (e.g., Carrageenan-Induced Paw Edema) f->g Advance Leads h Evaluate Efficacy (% Inhibition of Edema) g->h i Lead Candidate Selection h->i G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK TLR4->p38 IkB IκB IKK->IkB phosphorylates Cytokines Cytokine Production (TNF-α, IL-6) p38->Cytokines enhances mRNA stability NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription Genes->Cytokines leads to Isoxazole_IKK Isoxazole Inhibitor Isoxazole_IKK->IKK Isoxazole_p38 Isoxazole Inhibitor Isoxazole_p38->p38

Caption: Key inflammatory signaling pathways targeted by isoxazoles.

Part 3: Protocols for In Vitro Evaluation

In vitro assays are the first step in evaluating the anti-inflammatory potential of newly synthesized isoxazole compounds. They are cost-effective, rapid, and allow for the screening of large numbers of compounds. [1][2]

Protocol 1: COX-1/COX-2 Inhibition Assay

Objective: To determine the potency (IC50) and selectivity of isoxazole compounds for inhibiting COX-2 versus COX-1. High selectivity for COX-2 is a desirable trait for minimizing gastrointestinal side effects. [5][8] Principle: This assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • TMPD (chromogen)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test isoxazole compounds, dissolved in DMSO

  • Positive controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)

  • 96-well microplate and plate reader

Procedure:

  • Prepare reagent solutions: Add Heme to the assay buffer. Prepare separate COX-1 and COX-2 enzyme solutions in the buffer.

  • In a 96-well plate, add 10 µL of test compound dilutions (in DMSO) or control to appropriate wells. Include a "vehicle control" (DMSO only) and a "no enzyme" blank.

  • Add 150 µL of the enzyme solution (either COX-1 or COX-2) to each well.

  • Add 10 µL of TMPD solution to all wells.

  • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Immediately read the absorbance at 595 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Self-Validation:

  • The positive controls (Celecoxib, Indomethacin) must show IC50 values within the expected range.

  • The Z'-factor for the assay should be > 0.5, indicating a robust assay window.

Protocol 2: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To assess the ability of isoxazole compounds to inhibit the production of pro-inflammatory mediators in a cellular context. [9] Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO). [10]NO is a key inflammatory mediator. Its production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [9][11] Materials:

  • RAW 264.7 macrophage cell line

  • DMEM complete medium (supplemented with 10% FBS and antibiotics)

  • LPS (from E. coli)

  • Test isoxazole compounds, dissolved in DMSO

  • Positive control (e.g., L-NAME, an iNOS inhibitor)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) [9]* MTT reagent for cytotoxicity assessment

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. [10]2. Compound Treatment: Pre-treat the cells with various concentrations of the isoxazole compounds or controls for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control. [10]4. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well. [12] * Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cytotoxicity Assessment (Parallel Plate): In a separate plate treated identically, perform an MTT assay to ensure that the observed reduction in NO is not due to cell death. [9][12]7. Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Self-Validation:

  • LPS stimulation must cause a significant (>10-fold) increase in NO production compared to unstimulated cells.

  • The positive control must significantly inhibit NO production.

  • Compounds should not exhibit significant cytotoxicity at concentrations where they inhibit NO production.

Data Presentation: Comparing Lead Compounds

The data from these in vitro assays should be summarized to facilitate the selection of lead compounds for further testing.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC50 (µM)Max. Non-toxic Conc. (µM)
ISOX-00115.20.081900.5> 100
ISOX-002> 501.2> 412.5> 100
ISOX-0032.50.92.815.050
Celecoxib10.50.052100.8> 100

Table based on hypothetical data for illustrative purposes.

Part 4: Protocol for In Vivo Evaluation

Promising lead compounds identified through in vitro screening must be validated in a living organism to assess their efficacy and potential toxicity. The carrageenan-induced paw edema model is a standard and widely used acute inflammation model. [13][14][15]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of lead isoxazole compounds.

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a reproducible acute inflammatory response characterized by edema (swelling). [16][17]The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, followed by prostaglandins and nitric oxide in the second phase. [16]The ability of a test compound to reduce the swelling is a measure of its anti-inflammatory efficacy. [18][19] Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Lambda Carrageenan (Type IV)

  • Sterile 0.9% saline

  • Test isoxazole compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin or Diclofenac Sodium (10 mg/kg) [15]* Parenteral administration tools (e.g., oral gavage needles, syringes)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Acclimatization: Acclimate animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

  • Grouping: Randomly divide the rats into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Positive Control (receives Indomethacin)

    • Group 3-5: Test Groups (receive different doses of the isoxazole compound)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Compound Administration: Administer the test compounds and controls via the intended route (e.g., orally, intraperitoneally) 30-60 minutes before the carrageenan injection. [18]5. Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat. [18]6. Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. [18]7. Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Self-Validation:

  • The carrageenan injection must induce significant and consistent edema in the vehicle control group.

  • The positive control group (Indomethacin) must show a statistically significant reduction in paw edema.

Conclusion and Future Directions

This guide outlines a robust, validated workflow for the identification and preclinical evaluation of novel anti-inflammatory agents derived from the isoxazole scaffold. By systematically progressing compounds through a cascade of in vitro and in vivo assays, researchers can efficiently identify lead candidates with high potency and selectivity. Future work should focus on elucidating the precise molecular interactions through computational docking studies, expanding the assessment to chronic inflammation models, and performing comprehensive pharmacokinetic and toxicology studies to ensure the safety and viability of the lead candidates for clinical development.

References

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(3), 30-41. [Link]

  • Ahmad, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222956. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved March 28, 2026, from [Link]

  • Majewska, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 25(22), 5348. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Current organic synthesis, 15(4), 595–605. [Link]

  • Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical chemistry, 51(12), 2410–2412. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 28, 2026, from [Link]

  • Kumar, S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32159. [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(8), 7434. [Link]

  • Carrageenan-Induced Paw Edema Model. (2024). Creative Bioarray. Retrieved March 28, 2026, from [Link]

  • Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. The Indian journal of pharmacology, 48(4), 423–428. [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • Gerondakis, S., & Siebenlist, U. (2010). Roles of the NF-κB pathway in lymphocyte development and function. Cold Spring Harbor perspectives in biology, 2(5), a000182. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (2016). Bio-protocol, 6(16), e1905. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (2013). Der Pharma Chemica, 5(2), 241-246. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • p38 mitogen-activated protein kinases. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Kim, Y. J., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 55, 627-633. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. Retrieved March 28, 2026, from [Link]

  • Ahmad, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222956. [Link]

  • Feldman, D. L., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research, 183(1), 381–387. [Link]

  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc. Retrieved March 28, 2026, from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • Kim, H. J., et al. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 59, 235-240. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Stichtenoth, D. O., & Frölich, J. C. (2003). The second generation of COX-2 inhibitors: what advantages do the newest offer?. Drugs, 63(1), 33–45. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2017). Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

  • Kim, H. J., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(4), 58-67. [Link]

  • Kumar, A., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 17(16), 1575–1593. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(4-Biphenylyl)-3-aminoisoxazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-(4-biphenylyl)-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-(4-biphenylyl)-3-aminoisoxazole.

Synthesizing 3-amino-5-arylisoxazoles from β -ketonitriles is a highly nuanced, two-step cascade reaction consisting of the nucleophilic addition of hydroxylamine followed by an acid-catalyzed cyclodehydration[1]. The primary challenge in this workflow is regioselectivity . Because the starting material, 3-(4-biphenylyl)-3-oxopropanenitrile, possesses two electrophilic centers (the nitrile carbon and the ketone carbonyl), the reaction can easily diverge into an undesired isomeric pathway[2].

Below, you will find field-proven troubleshooting FAQs, quantitative parameter guidelines, and a self-validating experimental protocol to ensure maximum yield of the target 3-amino regioisomer.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high ratio of the 5-amino regioisomer instead of the desired 3-amino product? A1: This is a classic regioselectivity failure driven by kinetic versus thermodynamic control. To obtain the desired 5-(4-biphenylyl)-3-amino isoxazole, hydroxylamine must attack the nitrile group first[2]. This is a kinetically controlled process that requires a strictly maintained pH of 7.0–8.0 and temperatures below 45 °C[1]. If the pH drops (acidic conditions) or the temperature exceeds 60 °C during the initial addition, the more electrophilic ketone carbonyl is attacked, forming a ketoxime that inevitably cyclizes into the undesired 3-(4-biphenylyl)-5-amino isoxazole[2]. Fix: Use a robust sodium acetate (NaOAc) buffer to lock the pH at ~7.5 and maintain the reaction temperature between 25–40 °C during the first 2–4 hours.

Q2: My LC-MS shows a dominant mass corresponding to an uncyclized intermediate ( [M+H]+ 255). How do I force ring closure? A2: You have successfully formed the acyclic amidoxime intermediate, but the reaction has stalled. The initial neutral/mildly basic conditions (pH 7.5) are perfect for nucleophilic addition but are insufficient for the subsequent intramolecular cyclization. The ring closure onto the ketone carbonyl requires dehydration (loss of H2​O ), which is an acid-catalyzed process[3]. Fix: Once LC-MS confirms the complete consumption of the starting β -ketonitrile, deliberately adjust the pH to 1.0–2.0 using dilute aqueous HCl and heat the mixture to 70–80 °C for 1–2 hours to drive the dehydration and ring closure[3].

Q3: The starting material, 3-(4-biphenylyl)-3-oxopropanenitrile, is crashing out of the aqueous ethanol mixture. How can I improve conversion? A3: The biphenyl moiety is highly lipophilic, which drastically reduces its solubility in the standard polar protic solvents (like aqueous ethanol) typically used for hydroxylamine condensations. If the substrate precipitates, the reaction becomes heterogeneous and stalls, leading to poor yields. Fix: Introduce a miscible organic co-solvent. A 1:1 mixture of THF:Ethanol or 1,4-Dioxane:Ethanol will maintain the solubility of the hydrophobic biphenyl precursor while keeping the polar hydroxylamine hydrochloride and buffer salts dissolved.

Q4: I am observing a side product that lacks the nitrile signal in IR but also lacks the isoxazole ring in NMR. What happened? A4: You are likely observing the base-catalyzed hydrolysis of the nitrile group into an amide or carboxylic acid, or the cleavage of the β -keto system (a retro-Claisen-type reaction). Fix: Avoid strong bases like NaOH or KOH. Stick to milder bases like sodium acetate (NaOAc) or sodium bicarbonate ( NaHCO3​ ) to liberate the free hydroxylamine from its hydrochloride salt without triggering hydrolysis[2].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions, the dominant intermediate formed, and the final isolated yield of the desired regioisomer.

Temperature (°C)pH LevelSolvent SystemDominant IntermediateFinal Major IsomerIsolated Yield (%)
25–40 7.5 THF / EtOH / H2​O Amidoxime 3-Amino (Desired) > 82%
80 (Reflux)7.5THF / EtOH / H2​O Ketoxime5-Amino (Undesired)< 15%
25–403.0THF / EtOH / H2​O Ketoxime5-Amino (Undesired)< 10%
25–407.5EtOH / H2​O (No THF)Amidoxime3-Amino (Desired)< 35%*
25–40> 9.0THF / EtOH / H2​O Hydrolysis ProductsN/A (Degradation)0%

*Low yield strictly due to poor solubility and precipitation of the biphenyl starting material.

Optimized Experimental Protocol

This two-stage, self-validating protocol ensures strict control over regioselectivity and maximizes the yield of 5-(4-biphenylyl)-3-aminoisoxazole.

Stage 1: Kinetically Controlled Amidoxime Formation

  • Reagent Preparation: Dissolve 1.5 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.5 equivalents of sodium acetate (NaOAc) in a minimal amount of deionized water.

    • Self-Validation Checkpoint: Verify the solution pH is exactly 7.0–7.5 using a calibrated pH meter. Adjust with dilute NaHCO3​ if necessary.

  • Substrate Addition: Dissolve 1.0 equivalent of 3-(4-biphenylyl)-3-oxopropanenitrile in a 1:1 mixture of THF and Ethanol to ensure complete dissolution. Add this solution dropwise to the buffered hydroxylamine mixture at room temperature.

  • Incubation: Stir the reaction mixture at 30–35 °C for 2–4 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. Do not proceed to Stage 2 until the starting material mass ( [M+H]+ 222) is completely replaced by the acyclic amidoxime mass ( [M+H]+ 255).

Stage 2: Acid-Catalyzed Cyclodehydration 4. Acidification: Once amidoxime formation is complete, carefully add 2M aqueous HCl dropwise until the reaction mixture reaches a pH of 1.5–2.0. 5. Thermal Cyclization: Elevate the reaction temperature to 75 °C and stir for 1.5 to 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC (UV 254 nm). The polar amidoxime spot should completely convert to a less polar, highly fluorescent spot corresponding to the cyclized 3-aminoisoxazole ( [M+H]+ 237).

  • Workup: Cool the mixture to room temperature, neutralize to pH 7.0 with saturated aqueous NaHCO3​ , and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if trace 5-amino isomer is present.

Reaction Pathway Visualization

G cluster_0 Kinetic Pathway (Desired) cluster_1 Thermodynamic/Acidic Pathway (Undesired) Start 3-(4-biphenylyl)-3-oxopropanenitrile + NH₂OH·HCl Int1 Amidoxime Intermediate (Nitrile Attack) Start->Int1 pH 7.0-8.0, <45°C (NaOAc buffer) Int2 Ketoxime Intermediate (Ketone Attack) Start->Int2 pH < 5 or > 60°C Prod1 5-(4-biphenylyl)-3-aminoisoxazole (Target Product) Int1->Prod1 pH 1-2, 70-80°C (Dehydration) Prod2 3-(4-biphenylyl)-5-aminoisoxazole (Side Product) Int2->Prod2 Spontaneous / Acidic Cyclization

Reaction pathways for 5-(4-biphenylyl)-3-aminoisoxazole synthesis highlighting regioselectivity.

References

  • Title: 5-(Tert-pentyl)
  • Title: 5-(2-Chlorophenyl)
  • Title: Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)

Sources

Optimization

Technical Support Center: Purification of 3,5-Disubstituted Aminoisoxazoles

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification challenges of 3,5-disubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification challenges of 3,5-disubstituted aminoisoxazoles. Our goal is to equip you with the expertise to overcome common obstacles and ensure the high purity of your target compounds.

Introduction to the Purification Challenges

3,5-Disubstituted aminoisoxazoles are a vital class of heterocyclic compounds with significant applications in medicinal chemistry. However, their purification often presents considerable challenges due to their unique physicochemical properties. These can include high polarity, which can lead to poor solubility in common organic solvents and tailing during chromatographic separation. Furthermore, the presence of closely related impurities and regioisomers from the synthetic route often complicates the purification process, demanding carefully optimized protocols. This guide will address these specific issues with practical, field-tested solutions.

Troubleshooting Guide: Common Purification Issues

This section is designed to help you diagnose and resolve specific problems encountered during the purification of 3,5-disubstituted aminoisoxazoles.

Issue 1: Poor Solubility of the Crude Product

Question: My crude 3,5-disubstituted aminoisoxazole product has very limited solubility in common organic solvents like ethyl acetate, dichloromethane, and hexanes. How can I effectively dissolve it for chromatographic purification?

Answer: This is a frequent challenge owing to the polar nature of the aminoisoxazole core and the potential for intermolecular hydrogen bonding.

Causality: The combination of the isoxazole ring's nitrogen and oxygen atoms, along with the amino substituent, imparts significant polarity. If your substituents at the 3 and 5 positions are also polar, this effect is amplified.

Troubleshooting Steps:

  • Solvent System Screening: Begin by systematically screening a broader range of solvents.

    • Polar Protic Solvents: Consider solvents like methanol, ethanol, or isopropanol. These can be effective but may not be ideal for silica gel chromatography due to their high polarity. They can, however, be used for dissolving the sample before adsorbing it onto silica for dry loading.

    • Polar Aprotic Solvents: Solvents such as acetonitrile, acetone, or tetrahydrofuran (THF) can be excellent alternatives.

    • Mixed Solvent Systems: A mixture of a polar solvent (e.g., methanol or acetonitrile) with a less polar co-solvent (e.g., dichloromethane or ethyl acetate) can often achieve the desired solubility. Start with a small amount of the polar solvent to dissolve the compound and then dilute with the co-solvent.

  • Dry Loading Technique: If direct dissolution in the mobile phase is problematic, the dry loading method is highly recommended.

    • Protocol:

      • Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., methanol, acetone).

      • Add a small amount of silica gel or Celite® to this solution to form a thick slurry.

      • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

      • Load this powder directly onto the top of your chromatography column.

Workflow for Solvent Selection and Loading:

start Crude Product solubility_test Test Solubility in Common Solvents (EtOAc, DCM, Hexanes) start->solubility_test soluble Soluble? solubility_test->soluble dissolve Dissolve in Mobile Phase (Wet Loading) soluble->dissolve Yes screen_solvents Screen Polar Solvents (MeOH, ACN, THF) soluble->screen_solvents No end_wet Proceed to Chromatography dissolve->end_wet insoluble Insoluble dry_load Utilize Dry Loading Technique screen_solvents->dry_load end_dry Proceed to Chromatography dry_load->end_dry

Caption: Decision workflow for sample loading in chromatography.

Issue 2: Co-elution of Regioisomers

Question: My NMR analysis shows the presence of a regioisomeric impurity that is co-eluting with my desired 3,5-disubstituted aminoisoxazole during silica gel chromatography. How can I separate them?

Answer: The separation of regioisomers is a classic challenge in the purification of substituted heterocycles. Their similar polarities and structures make them difficult to resolve with standard chromatographic methods.

Causality: Regioisomers, such as a 3-amino-5-substituted isoxazole versus a 5-amino-3-substituted isoxazole, often have very similar polarities and molecular weights, leading to nearly identical retention times on normal-phase silica gel.

Troubleshooting Strategies:

  • Optimize Chromatographic Conditions:

    • Shallow Gradient: Employ a very shallow gradient during elution. For example, instead of a 0-20% methanol in dichloromethane gradient, try a 0-5% gradient over a much larger column volume.

    • Solvent System Modification: The addition of a small amount of a third solvent can sometimes improve selectivity. For instance, adding 0.5-1% acetic acid or triethylamine (depending on the basicity/acidity of your compound) to the mobile phase can alter the interaction with the silica surface and improve separation.

    • Alternative Stationary Phases: If normal-phase silica is ineffective, consider other options:

      • Reverse-Phase Chromatography (C18): This is often an excellent choice for separating polar compounds. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid.

      • Amine-Functionalized or Diol-Functionalized Silica: These stationary phases offer different selectivities compared to standard silica and can be effective for separating polar, nitrogen-containing compounds.

  • Crystallization: If chromatography fails to provide the desired purity, crystallization can be a powerful alternative.

    • Protocol:

      • Dissolve the mixture of isomers in a minimum amount of a hot solvent in which they are both soluble.

      • Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator.

      • If no crystals form, try adding a less polar anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Solvent Selection for Crystallization:

Solvent System ExampleCompound Properties
Ethanol/WaterFor moderately polar compounds
Ethyl Acetate/HexanesFor less polar compounds
Dichloromethane/MethanolFor a range of polarities
  • Preparative HPLC: For high-purity requirements, such as for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating challenging regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3,5-disubstituted aminoisoxazoles?

A1: Besides regioisomers, common impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, in syntheses involving the cyclization of a β-keto nitrile with hydroxylamine, you might encounter uncyclized intermediates or dimeric byproducts. It is crucial to have analytical data (LC-MS, NMR) of your crude product to identify these impurities before attempting purification.

Q2: My purified compound shows significant tailing on the TLC plate and during column chromatography. What is causing this and how can I fix it?

A2: Tailing is often caused by strong interactions between the polar amino group of your compound and the acidic silanol groups on the surface of the silica gel. This can be mitigated by:

  • Adding a basic modifier: Incorporating a small amount (0.5-1%) of a base like triethylamine or ammonia in your mobile phase can neutralize the acidic sites on the silica, leading to more symmetrical peak shapes.

  • Switching to a different stationary phase: As mentioned earlier, amine-functionalized or diol-functionalized silica can reduce these strong acidic interactions.

Q3: Can I use recrystallization as the sole method of purification for my 3,5-disubstituted aminoisoxazole?

A3: In some cases, yes. If your desired compound is highly crystalline and the impurities are present in small amounts and have significantly different solubilities, a single recrystallization may be sufficient to achieve high purity. However, for complex mixtures or when very high purity is required, it is often used as a final polishing step after chromatographic purification.

Q4: Are there any specific safety precautions I should take when purifying aminoisoxazoles?

A4: As with all laboratory work, standard safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some isoxazole derivatives may have unknown toxicological profiles, so it is prudent to handle them with care and avoid inhalation or skin contact. Always work in a well-ventilated fume hood.

Troubleshooting Logic for Tailing Peaks:

start Tailing Peak Observed in Chromatography cause Probable Cause: Strong interaction with acidic silica start->cause solution1 Add Basic Modifier to Mobile Phase (e.g., 0.5-1% Triethylamine) cause->solution1 solution2 Change Stationary Phase cause->solution2 result Improved Peak Shape and Resolution solution1->result phase_options Alternative Phases: - Amine-functionalized Silica - Diol-functionalized Silica - Reverse Phase (C18) solution2->phase_options phase_options->result

Caption: A logical guide to troubleshooting peak tailing.

References

  • Title: A review on synthesis of isoxazole derivatives and their pharmacological activities Source: IntechOpen URL: [Link]

  • Title: Recent Developments in the Synthesis of Isoxazoles Source: Molecules URL: [Link]

  • Title: The Isoxazole Ring and Its N-Oxides: A Privileged Core in the Design of Biologically Active Compounds Source: Molecules URL: [Link]

  • Title: A novel one-pot three-component synthesis of 3,5-disubstituted isoxazoles Source: SpringerLink URL: [Link]

  • Title: Synthesis and characterization of 3,5-disubstituted isoxazole derivatives Source: ResearchGate URL: [Link]

Troubleshooting

Technical Support Center: Suzuki Coupling for Biphenyl Isoxazole Synthesis

Welcome to the technical support center for the synthesis of biphenyl isoxazoles via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of biphenyl isoxazoles via Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during this specific cross-coupling reaction, providing in-depth, field-proven insights and solutions to streamline your synthetic workflow. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your future reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or complete failure of my Suzuki coupling reaction to form a biphenyl isoxazole?

Low yields or reaction failures in this specific Suzuki coupling are frequently traced back to a few critical areas:

  • Catalyst System Inefficiency: The choice of palladium precursor and, more importantly, the phosphine ligand is paramount. The nitrogen and oxygen atoms within the isoxazole ring can coordinate with the palladium center, potentially deactivating the catalyst.[1] Modern, bulky, and electron-rich phosphine ligands, such as those from the Buchwald or Fu families (e.g., XPhos, SPhos), are often necessary to promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.[2][3]

  • Suboptimal Base and Solvent Combination: The base is not merely a proton scavenger; it plays a crucial role in the activation of the boronic acid or ester for transmetalation.[4] The effectiveness of a particular base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly dependent on the solvent system.[4][5] For instance, an inorganic base may have poor solubility in a purely organic solvent, necessitating a biphasic system (e.g., toluene/water, dioxane/water) and vigorous stirring to ensure the reaction proceeds efficiently.[4][6]

  • Reagent Instability and Purity: Both arylboronic acids and isoxazole-based boronic acids can be susceptible to degradation. A primary side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][7] This is often exacerbated by the presence of water (if not part of a planned biphasic system), acidic impurities, or prolonged heating.[2][7] The purity of starting materials, including the aryl halide and the boronic acid derivative, is critical.

  • Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its oxidation and deactivation.[4] Similarly, phosphine ligands can be oxidized, rendering them ineffective.[4] Therefore, rigorous degassing of solvents and maintaining a robust inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is essential to prevent these detrimental side reactions.[4]

Q2: I'm observing a significant amount of a homocoupled byproduct from my boronic acid. How can I minimize this?

The formation of a biaryl byproduct from the dimerization of your boronic acid starting material is a common issue known as homocoupling. This side reaction consumes your valuable starting material and complicates purification. The primary causes and solutions are:

  • Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4]

    • Solution: Ensure your degassing procedure is thorough. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Inefficient Precatalyst Reduction: When using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[7]

    • Solution: Consider starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can mitigate this specific pathway to homocoupling.[4]

Q3: My isoxazole-boronic acid seems to be degrading during the reaction, leading to low yields. What can I do?

Isoxazole boronic acids, particularly those where the boron is attached to a carbon adjacent to a ring heteroatom, can be unstable.[8] The primary degradation pathway is often protodeboronation.

  • Use of Stabilized Boron Reagents:

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are compatible with chromatography.[9] They slowly release the boronic acid under the basic aqueous conditions of the Suzuki coupling, which can minimize degradation.[8][9]

    • Potassium Alkyltrifluoroborates (KBF₃R): These are also more stable alternatives to boronic acids and can be effective in Suzuki couplings.[9]

  • Reaction Condition Optimization:

    • Base Selection: A strong, non-hydroxide base like K₃PO₄ may be preferable to minimize base-catalyzed protodeboronation.[2][7]

    • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of protodeboronation.[1] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.

Troubleshooting Guides

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh source of palladium precatalyst and ligand. Pd₂(dba)₃, for example, can degrade over time.[4] 2. Switch to a more robust catalyst system. Consider modern Buchwald precatalysts which are designed for reliable activation.[4] 3. Ensure ligands are stored under an inert atmosphere to prevent oxidation.[4]
Incorrect Base/Solvent 1. Screen different bases. If using K₂CO₃, try a stronger base like K₃PO₄ or Cs₂CO₃.[4] 2. Ensure adequate base solubility. For inorganic bases, a biphasic solvent system (e.g., Dioxane/H₂O 4:1) is often effective.[4][5] 3. Verify solvent quality. Use anhydrous solvents (if the protocol is non-aqueous) and ensure they are properly degassed.[4]
Poor Reagent Reactivity 1. Check the purity of your starting materials (aryl halide and boronic acid/ester) by NMR or LC-MS. 2. If using an aryl chloride , recognize it is less reactive than a bromide or iodide.[3][9] A more active catalyst system with a highly electron-rich ligand (e.g., a Buchwald ligand) may be required.[3]
Oxygen Contamination 1. Improve your degassing technique. Use multiple freeze-pump-thaw cycles for the most rigorous oxygen removal.[4] 2. Maintain a positive pressure of inert gas throughout the reaction.
Problem: Complex Product Mixture and Purification Challenges
Potential Cause Troubleshooting Steps
Side Reactions 1. Minimize Homocoupling: Improve degassing and consider using a Pd(0) catalyst source.[4] 2. Minimize Protodeboronation: Use high-purity boronic acid, avoid excessive heat, and consider using a stabilized boron reagent like a MIDA boronate.[2][8]
Similar Polarity of Product and Impurities 1. Systematic Chromatography Screening: Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on TLC to find optimal separation.[10] 2. Consider Alternative Stationary Phases: If silica gel fails, try alumina (neutral, acidic, or basic) or reverse-phase silica.[10] 3. Recrystallization: If your product is a solid, screening for a suitable recrystallization solvent can be a highly effective purification method.[10][11]
Persistent Emulsions During Workup 1. Add Brine: Washing with a saturated aqueous solution of NaCl can help break emulsions by increasing the ionic strength of the aqueous phase.[11] 2. Filter through Celite®: Passing the entire mixture through a pad of Celite® can physically disrupt the emulsion.[11]

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Halide with an Isoxazole Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the isoxazole boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.5-5 mol%).

    • Quickly add the catalyst and ligand to the Schlenk flask.

  • Inert Atmosphere and Solvent Addition:

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[2]

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 Boronate [Ar²-B(OR)₂OH]⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Boronate Activates RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biphenyl Isoxazole) RedElim->Product Ar1X Ar¹-X (Aryl or Isoxazolyl Halide) Ar1X->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Reaction Failure Check_Completion Reaction to Completion? Start->Check_Completion No_Completion Incomplete Conversion Check_Completion->No_Completion No Yes_Completion Complete Conversion, Low Isolated Yield Check_Completion->Yes_Completion Yes Catalyst Optimize Catalyst System (Ligand, Precursor) No_Completion->Catalyst Side_Reactions Check for Side Products (Homocoupling, Protodeboronation) Yes_Completion->Side_Reactions Conditions Optimize Conditions (Base, Solvent, Temp) Catalyst->Conditions Degas Improve Degassing & Inert Atmosphere Conditions->Degas Yes_Side Address Side Reactions (See FAQs) Side_Reactions->Yes_Side Yes No_Side Optimize Workup & Purification Protocol Side_Reactions->No_Side No

Caption: A decision tree to guide troubleshooting for low-yield reactions.

References

  • ResearchGate. (2025, August 6). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • ACS Publications. (2011, November 2). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

  • PMC. (n.d.). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • MDPI. (2021, October 23). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • University of Cambridge. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Retrieved from [Link]

  • PMC. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

  • ACS Publications. (2006, May 11). Suzuki Coupling of Oxazoles. Retrieved from [Link]

  • PMC. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

Sources

Optimization

Aminoisoxazole Ring Stability: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for aminoisoxazole chemistry. The aminoisoxazole scaffold is highly valued in drug discovery (e.g., as TDO2 inhibitors and endothelin receptor antagonists) and in prebiotic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aminoisoxazole chemistry. The aminoisoxazole scaffold is highly valued in drug discovery (e.g., as TDO2 inhibitors and endothelin receptor antagonists) and in prebiotic chemistry[1][2]. However, its unique electronic structure—specifically the labile N–O bond—makes it susceptible to specific degradation pathways.

This guide provides causal explanations, troubleshooting workflows, and self-validating protocols to help researchers overcome these stability issues.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my 5-aminoisoxazole compound rapidly degrade in in vivo or GI tract models? A: The 5-aminoisoxazole ring is highly susceptible to metabolic and microbial degradation, particularly in the gastrointestinal (GI) tract. This is driven by the electron-donating effect of the 5-amino group, which activates the adjacent N–O bond toward reductive cleavage by bacterial reductases. Solution: A field-proven strategy is to switch to the 3-aminoisoxazole regioisomer. During the development of Endothelin Receptor Antagonists (e.g., BMS-207940), researchers discovered that the 3-aminoisoxazole group is significantly more resistant to in vitro degradation by rat GI homogenates[3]. The 3-amino group alters the resonance distribution, stabilizing the N–O bond against reductive scission while often maintaining or improving target binding affinity[3].

Q2: What drives the reductive cleavage of the N-O bond in aminoisoxazoles during biochemical assays? A: The N–O bond is inherently weak due to lone-pair repulsion between the adjacent heteroatoms. In the presence of biological thiols (e.g., glutathione, DTT) and trace metals (like catalytic Fe²⁺), the ring undergoes a rapid single-electron transfer (SET) reduction. This reductive N–O bond cleavage induces a cyclization-elimination cascade, often rearranging the molecule into open-chain enamines or pyrimidine derivatives[4]. This mechanism is so efficient that it is actively studied as a prebiotic pathway for proto-RNA formation[5].

Q3: Why am I losing product during basic workups or cross-coupling reactions? A: Isoxazoles exhibit pronounced instability under basic conditions. Deprotonation at the C4 position (or of the amino group) can trigger a base-catalyzed ring-opening reaction, leading to the formation of thermodynamically stable but unwanted open-chain isomers (e.g., 1-oxa-5-azahexa-1,3,5-trienes)[6][7]. Solution: Maintain a pH < 8 during aqueous workups and avoid strong bases (like KOtBu or NaH) during functionalization. Use mild carbonate bases if necessary.

Part 2: Troubleshooting Guide & Decision Workflows

When encountering instability with an aminoisoxazole scaffold, use the following decision tree to identify the root cause and implement a structural or methodological fix.

TroubleshootingTree Issue Instability Detected (In Vitro / In Vivo) CheckType Identify Degradation Pathway Issue->CheckType Path1 GI Tract / Microbial Degradation CheckType->Path1 Path2 Reductive Cleavage (Thiol-rich environment) CheckType->Path2 Path3 Base-Catalyzed Ring Opening CheckType->Path3 Sol1 Switch 5-amino to 3-aminoisoxazole Path1->Sol1 Sol2 Remove Fe2+ / Block N-O access Path2->Sol2 Sol3 Use mild buffers (pH < 8) Path3->Sol3

Fig 1: Decision tree for troubleshooting aminoisoxazole instability in drug design.

Issue 1: Complete loss of the aminoisoxazole peak in whole blood or microsomal assays.

  • Root Cause: Reductive cleavage by heme-containing enzymes or free thiols in the assay matrix[2].

  • Actionable Step: Perform a control assay with a metal chelator (e.g., EDTA) or a thiol-scavenger. If stability improves, the degradation is metal/thiol-mediated. Consider bioisosteric replacement or steric shielding of the N–O bond.

Issue 2: Unintended ring-opening during synthesis.

  • Root Cause: Base-catalyzed E1cB-like elimination[6][7].

  • Actionable Step: Switch to biphasic mild buffering (e.g., saturated NaHCO₃/DCM) for extractions.

Part 3: Quantitative Data & Regioisomer Comparison

To assist in scaffold selection, the following table summarizes the divergent stability profiles of the two primary regioisomers based on empirical drug design data[3][5].

Property / Liability5-Aminoisoxazole3-AminoisoxazoleMechanistic Rationale
GI/Microbial Stability Poor (Rapid degradation)Excellent (Resistant)3-amino resonance limits electron density at the N-O bond, preventing enzymatic reduction[3].
Thiol/Fe²⁺ Reactivity Highly ReactiveModerately ReactiveBoth undergo reductive cleavage, but 5-amino kinetics are generally faster due to higher polarizability[5].
Base Stability LowModerate5-amino derivatives are more prone to C4-deprotonation and subsequent ring opening[7].
Receptor Affinity (ETA) BaselineEnhanced (e.g., 10 pM Ki​ )3-amino provides superior hydrogen bond vectoring without the metabolic liability[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Assessing Susceptibility to Reductive N-O Cleavage

Purpose: To determine if your aminoisoxazole candidate will degrade in thiol/metal-rich biological environments (e.g., proto-RNA conditions or intracellular matrices)[4].

Methodology:

  • Preparation: Dissolve the aminoisoxazole compound in degassed HEPES buffer (50 mM, pH 7.4) to a final concentration of 1 mM.

  • Reagent Addition: Add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Catalyst Initiation: Introduce FeSO₄ to a final concentration of 10 mol% (0.1 mM).

    • Self-Validation Control: Run a parallel reaction omitting FeSO₄ to confirm that cleavage is strictly metal-catalyzed.

  • Incubation & Sampling: Incubate at 25 °C. Quench 50 µL aliquots at 0, 15, 30, and 60 minutes by adding 50 µL of cold acetonitrile containing 5 mM EDTA (to arrest Fe²⁺ activity).

  • Analysis: Analyze via LC-MS. Look for the disappearance of the parent mass and the appearance of[M + 2H]⁺ (initial reduction) or rearranged cascade products[5].

ReductiveCleavage Start Aminoisoxazole Derivative Reagents Thiols (e.g., DTT) + Fe2+ Catalyst Start->Reagents Cleavage N-O Bond Reductive Cleavage Reagents->Cleavage Intermediate Open-Chain Enamine/Imine Intermediate Cleavage->Intermediate Cascade Cyclization-Elimination Cascade Intermediate->Cascade Product Rearranged Product (e.g., Pyrimidine) Cascade->Product

Fig 2: Fe2+/Thiol-mediated reductive cleavage cascade of the aminoisoxazole ring.

Protocol B: In Vitro GI Homogenate Stability Assay

Purpose: To validate the metabolic stability of 3-aminoisoxazole vs. 5-aminoisoxazole regioisomers[3].

Methodology:

  • Matrix Prep: Prepare rat GI tract homogenate in phosphate buffer (pH 6.8) at a protein concentration of 2 mg/mL.

  • Spiking: Spike the test compound (1 µM final) into the homogenate.

  • Incubation: Incubate at 37 °C under anaerobic conditions (to simulate the GI microbiome environment).

  • Extraction: At time points (0, 30, 60, 120 min), precipitate proteins with 3 volumes of ice-cold methanol containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS. A stable 3-aminoisoxazole should show >80% remaining at 120 mins, whereas the 5-aminoisoxazole will typically show <20%[3].

References

  • Title: Isoxazole Nucleosides as Building Blocks for a Plausible Proto‐RNA - ISTA Research Explorer. Source: ista.ac.at. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvHDNMklhWpbDcLfV05I0ZSaQG4mYDqVIjfHbgGcCSTdzvaDxYZWQNRK6-l3eqFy8iKfRa-ZBslNfLKc2Gvp1ucZ07uQ9Oa95QHekWW_z-pt8tt21iq9PsSbDXBlv2zXNColCSyHfEdL_EVyH2oIkMwtu7zb4eYBNW23RBhFAlDE_IZx2WcBdjjl2kGGHBLgcO2T0HpSrEKio=]
  • Title: Biphenylsulfonamide Endothelin Receptor Antagonists. 4. Discovery of N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940). Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8DppESfXEXGmeSTdpB41XvjA3WKzsgCZqubbzNA5M3lcv8avpYdStdpB5EVMYNBIODQpcoeMI6GS0wcL0WeXOZn6hlYP_khWlauJ2HLk_dtcoiszlfwlT0uyzQuOKHAAjgzD2kQ==]
  • Title: Isoxazole Nucleosides as Building Blocks for a Plausible Proto‐RNA - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBVwdF1u-oHcluTUAiwJBx9Ky4y5zWmYhapZME77Gy3C69f80sP9KAKQbidz9TQ24ew1X4O4C2lHS3WwsfSqd90BwAxTsB5b7YYNZaTg2obtYqHOqcGSPUXG__n6OxgMxfbRnevsnpeEhphFQ=]
  • Title: Thieme E-Journals - Synthesis / Full Text. Source: thieme-connect.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYJJfwIXwfcTFfTDZ9PhGc1-qQ3aUh6l4gmTMY3s5fwX8MRX3pVfyKGIjVZr3iAY0SXt6NEKGX4vXcCDopatFfsCxfbJ-HYVSBQuvKR-ruaoxH4uLGqRIqfKsyoXc2kJTvfVOeZBHnYKrIJe2VKqIrsPDI-DG79zYXyVzdTR7nTY6aFUU66EDTbSpMmvzJA3kdDQrVHbM3ISf-dXxxTd__eDcrg3Pv5QX1jM24zYpnXyne4FSA2w==]
  • Title: Advances in the Chemistry of Aminoisoxazole | Request PDF - ResearchGate. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKEoJDBA0osiGj9-bHseTMlLbZ414z3-0mG3zFz6bTZTQGi9TGCUTSZ_Mt1j4NYClgsRcQVAXNj8B-I3HEBnsBuVPv4b4BH0YvA8hDP6fBJfJXGPEO5hb9Cp2_RfjqGn30rXLkhpYZg5ZNQ7Lbg7Zwc__p1OCyQbe8z7hbusHCdMVWTKPreuXJIyof_RvruCCKXaucdniDfo8=]
  • Title: (PDF) An Aminoisoxazole‐Based Proto‐RNA - ResearchGate. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEikl8qrtOh_olPkUzDlW5_QYApc6-s-VchOgJKnEpp6fluOVywQqw3-8ySiJcK7078pIhL2pvswl_gE4tIzxwlOwTcqhrXfiOeZB-RujLRT-Anh5zzDnK8XstqlJxYbG2o2NxgbRRGoZfJwEbuPf-Pa0ap1cH9pNNewesuaaMfaL6-7G37-A_FilgG7cdgLg==]
  • Title: Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4otFTdj9XiTIhBS47LagpuviwvMmJYAu__xbk7or9SN_PUGTGadPK6ZKHOEevxqp1Jx79EJb6QPSTDnjldXiL_39OY6IbQBRXU21x5p1q7JqsgZiyzW6IU_8lvyGeMN1qZXBEbSblA3qVcUQ=]
  • Title: Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases - MDPI. Source: mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7HmvwuiJsEzhpx-81Izn5tYg4Gl8xO_gOHnbyhXlNdCJl29_qAr4WoUvHxnfhs9mu-SnSgxSlzBEYLAYzcpSxKsEecwdpuzXGmcsRN404zURQP1q9Eod-06aw_4WWpEr9Vw==]

Sources

Troubleshooting

"by-product formation in the synthesis of 5-aminoisoxazoles"

Welcome to the technical support center for the synthesis of 5-aminoisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-aminoisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly tackle specific issues related to by-product formation and reaction optimization.

Section 1: Troubleshooting By-Product Formation

The synthesis of 5-aminoisoxazoles, while achievable through various routes, is often accompanied by the formation of undesired by-products. Understanding the mechanisms behind their formation is crucial for developing strategies to minimize them.

FAQ 1: I am observing a significant amount of a dimeric by-product in my 1,3-dipolar cycloaddition reaction. What is it and how can I prevent its formation?

Answer:

Causality: Nitrile oxides are highly reactive 1,3-dipoles. In the absence of a suitable reaction partner, they can dimerize to form a more stable furoxan ring system. This side reaction competes with the desired [3+2] cycloaddition to form the 5-aminoisoxazole.

Troubleshooting Strategies:

  • In Situ Generation of Nitrile Oxide: To minimize dimerization, it is highly recommended to generate the nitrile oxide in situ in the presence of the α-cyanoenamine. This ensures that the concentration of free nitrile oxide remains low throughout the reaction.[2]

  • Slow Addition: A slow, dropwise addition of the nitrile oxide precursor (e.g., hydroxamoyl chloride or a solution of the nitroalkane and dehydrating agent) to the reaction mixture containing the α-cyanoenamine can significantly reduce the instantaneous concentration of the nitrile oxide, thereby favoring the cycloaddition over dimerization.[1]

  • Reaction Temperature: While many cycloadditions are run at room temperature, lowering the temperature can sometimes slow down the rate of dimerization more significantly than the rate of the desired cycloaddition. Experiment with temperatures ranging from 0 °C to room temperature.

Dimerization_Byproduct cluster_main 1,3-Dipolar Cycloaddition cluster_side Side Reaction Nitrile_Oxide Nitrile Oxide (R-C≡N⁺-O⁻) Alpha_Cyanoenamine α-Cyanoenamine 5_Aminoisoxazole Desired Product: 5-Aminoisoxazole Nitrile_Oxide_2 Nitrile Oxide (Another Molecule) Furoxan By-product: Furoxan Dimer High_Concentration High Nitrile Oxide Concentration High_Concentration->Furoxan

FAQ 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity to favor the 5-aminoisoxazole?

Answer:

The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials.[1] In the context of 5-aminoisoxazole synthesis, this often means the formation of the 3-aminoisoxazole isomer alongside your desired product. Regioselectivity is governed by a combination of steric and electronic factors of the reactants and the reaction conditions.

Causality: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an α-cyanoenamine is influenced by the frontier molecular orbitals (HOMO and LUMO) of the reactants. The preferred orientation is the one that results in the smallest energy gap between the HOMO of one component and the LUMO of the other.

Troubleshooting Strategies:

  • Choice of Synthesis Method: The 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines is known to be highly regioselective, consistently yielding the 5-amino-substituted regioisomer.[2][3] If you are using a different method, such as the condensation of a β-ketonitrile with hydroxylamine, you may encounter more issues with regioselectivity.

  • Reaction Conditions:

    • Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition and thus the regioselectivity. It is worthwhile to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[1]

    • Temperature: Temperature can also affect the regioselectivity. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable product.

    • pH Control: In syntheses involving hydroxylamine, the pH of the reaction medium can be a critical factor in determining the isomeric ratio.[4]

Regioselectivity cluster_pathways Reaction Pathways Reactants Nitrile Oxide + α-Cyanoenamine Pathway_A Pathway A (Favored) Reactants->Pathway_A Pathway_B Pathway B (Disfavored) Reactants->Pathway_B 5_Aminoisoxazole 5-Aminoisoxazole (Desired Regioisomer) Pathway_A->5_Aminoisoxazole 3_Aminoisoxazole 3-Aminoisoxazole (Undesired Regioisomer) Pathway_B->3_Aminoisoxazole Conditions Reaction Conditions (Solvent, Temp, pH) Conditions->Pathway_A Optimize

FAQ 3: I am getting a significant amount of unreacted starting material. How can I improve the reaction yield?

Answer:

Low yields can be attributed to several factors, including the integrity of your starting materials, suboptimal reaction conditions, or premature quenching of the reaction.

Troubleshooting Strategies:

  • Starting Material Purity: Ensure that your starting materials, particularly the nitrile oxide precursor and the α-cyanoenamine, are pure and dry. Moisture can hydrolyze the nitrile oxide and other reactive intermediates.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times or high temperatures can lead to product degradation.[1]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the α-cyanoenamine may be beneficial to ensure complete consumption of the more reactive and potentially unstable nitrile oxide.

  • Base Selection: In methods where a base is used to generate the nitrile oxide in situ (e.g., from a hydroxamoyl chloride), the choice and amount of base are critical. Triethylamine is commonly used.[2] Ensure the base is of high purity and added appropriately.

ParameterRecommendationRationale
Starting Materials Use freshly purified and dried reagents.Impurities can interfere with the reaction and lower the yield.
Reaction Monitoring Monitor by TLC or LC-MS at regular intervals.To determine the optimal reaction time and prevent over-running the reaction.
Stoichiometry Use a slight excess (1.1-1.2 eq.) of the dipolarophile.To ensure complete trapping of the highly reactive nitrile oxide.
Temperature Control Optimize the reaction temperature.To balance the rate of reaction with the stability of reactants and products.

Section 2: Experimental Protocols

The following are generalized protocols for common methods used in the synthesis of 5-aminoisoxazoles. These should be adapted based on the specific substrates being used.

Protocol 1: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition

This method is highly regioselective and generally provides good yields.[2][3]

Step 1: Synthesis of the α-Cyanoenamine

  • In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (1.0 eq.) and a secondary amine (e.g., morpholine, 1.0 eq.).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (1.2 eq.) to the stirred solution.

  • Follow with the dropwise addition of triethylamine.

  • The solid product can be filtered and recrystallized, or the mixture can be extracted with an organic solvent, dried, and the solvent removed under reduced pressure.[3]

Step 2: 1,3-Dipolar Cycloaddition

Method A: From a Hydroxamoyl Chloride[2]

  • Dissolve the α-cyanoenamine (1.0 eq.) and the appropriate hydroxamoyl chloride (1.0 eq.) in a dry aprotic solvent (e.g., toluene) under an inert atmosphere.

  • Add triethylamine (1.1 eq.) dropwise to the mixture at room temperature.

  • Stir the reaction overnight and monitor by TLC.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography or recrystallization.

Method B: From a Primary Nitroalkane (Mukaiyama Method)[2][3]

  • Dissolve the α-cyanoenamine (1.0 eq.) and the primary nitroalkane (1.2 eq.) in dry toluene.

  • Add phenylisocyanate (2.0 eq.) and a catalytic amount of triethylamine.

  • Stir the mixture overnight at room temperature.

  • The precipitated diphenylurea can be filtered off, and the filtrate concentrated. The product is then purified by column chromatography or recrystallization.

Cycloaddition_Workflow Start Start Step1 Synthesize α-Cyanoenamine Start->Step1 Step2 Generate Nitrile Oxide In Situ Step1->Step2 Step3 [3+2] Cycloaddition Step2->Step3 Step4 Workup and Purification Step3->Step4 End 5-Aminoisoxazole Step4->End

Protocol 2: Synthesis from β-Ketonitriles and Hydroxylamine

This is a more traditional approach to 5-aminoisoxazoles.[5]

  • Dissolve the β-ketonitrile (1.0 eq.) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq.) and a base (e.g., sodium acetate or sodium hydroxide, 1.1 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

References

  • Hassner, A., & Rai, K. M. L. (Year). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. Available at: [Link]

  • Rosen, W. E., & Drew, J. W. (1969). Process for preparing isoxazole compounds. U.S. Patent No. 3,468,900. Washington, DC: U.S. Patent and Trademark Office.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Available at: [Link]

  • (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729. Washington, DC: U.S. Patent and Trademark Office.
  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29). Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2024, June 30). Available at: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. Available at: [Link]

  • An Aminoisoxazole‐Based Proto‐RNA - Open Access LMU. (2023, October 12). Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective isoxazole synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during your experiments. Our goal is to provide not only solutions but also the underlying scientific principles to empower your research and development efforts.

Troubleshooting Guide: Common Regioselectivity Issues

The formation of regioisomeric mixtures is a frequent hurdle in isoxazole synthesis, particularly when employing unsymmetrical starting materials.[1][2] This guide provides a structured approach to diagnosing and resolving these issues.

Problem Potential Causes Recommended Solutions & Optimizations
Poor Regioselectivity in 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Formation of both 3,4- and 3,5-disubstituted isoxazoles.Substrate Modification: Introduce bulky substituents on the alkyne or nitrile oxide precursor to sterically favor the 3,5-isomer.[3] Catalyst Selection: Employ a copper(I) or ruthenium catalyst to promote the formation of the 3,5-disubstituted product.[3] Slow Addition: Generate the nitrile oxide in situ and add it slowly to the reaction mixture containing the alkyne to minimize side reactions and improve selectivity.[3] Temperature Control: Lowering the reaction temperature can sometimes enhance regioselectivity.[3]
Mixture of Regioisomers in Synthesis from 1,3-Dicarbonyls and Hydroxylamine (Claisen Synthesis) Lack of regiochemical control during the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds.[1][2]Substrate Modification: Utilize β-enamino diketones as starting materials for greater regiochemical control.[1][2] Solvent Effects: The polarity of the solvent can significantly influence the regioisomeric ratio. Experiment with both protic (e.g., ethanol) and aprotic (e.g., acetonitrile) solvents.[1][2] pH Control: The pH of the reaction medium is a critical parameter that can be adjusted to favor the formation of a specific regioisomer.[1] Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control the regioselectivity. The stoichiometry of the Lewis acid should be carefully optimized.[1][4]
Difficulty Synthesizing 3,4-Disubstituted Isoxazoles The 3,5-isomer is often the thermodynamically favored product in 1,3-dipolar cycloadditions.[3][5]Alternative Synthetic Routes: Consider an enamine-based [3+2] cycloaddition, which can favor the formation of the 3,4-isomer.[3] Intramolecular nitrile oxide cycloadditions where the alkyne and nitrile oxide are tethered can also enforce a 3,4-substitution pattern.[5] Catalyst-Free Approaches: In some cases, catalyst-free methods involving the reaction of diazocarbonyl compounds with tert-butyl nitrite can generate nitrile oxides that subsequently react to form 3,4-disubstituted products.[6]
Low Yields and Furoxan Byproduct Formation Nitrile oxides are unstable and prone to dimerization to form furoxans, especially at high concentrations.[3]In Situ Generation: Always generate the reactive nitrile oxide intermediate in situ to ensure it reacts promptly with the dipolarophile.[3][6] Low Temperature: Perform the generation of the nitrile oxide at a low temperature to minimize dimerization before the cycloaddition step.[1] Excess Dipolarophile: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.[3]

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the regioselectivity of isoxazole synthesis.

Q1: What are the fundamental principles governing regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes?

A1: The regioselectivity of this reaction is primarily governed by a combination of steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory.[3] In many cases, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.[3] This interaction typically favors the formation of the 3,5-disubstituted isoxazole. However, steric hindrance from bulky substituents on either the alkyne or the nitrile oxide can override electronic preferences and also favor the 3,5-isomer.[3]

Q2: How can I rationally choose a solvent to improve the regioselectivity of my isoxazole synthesis from a β-enamino diketone?

A2: The choice of solvent can have a profound impact on the regiochemical outcome. Protic solvents, like ethanol, can participate in hydrogen bonding and may favor the formation of one regioisomer, while aprotic solvents, such as acetonitrile, may favor the other.[1][2] For example, in the reaction of certain β-enamino diketones with hydroxylamine, ethanol was found to favor one regioisomer while acetonitrile favored the other.[1] It is recommended to screen a small set of both protic and aprotic solvents to empirically determine the optimal conditions for your specific substrate.

Q3: My desired isoxazole regioisomer is difficult to separate from the undesired one. What purification strategies can I employ?

A3: Separating regioisomers with similar polarities can be challenging.[1]

  • Column Chromatography: This is the most common method. Experiment with different solvent systems and consider using high-performance flash chromatography for better resolution.

  • Preparative TLC/HPLC: For small-scale and difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be very effective.[1]

  • Crystallization: If your desired product is a solid, fractional crystallization can be a powerful purification technique.[1]

  • Chemical Derivatization: In some instances, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The protecting group or derivatizing agent can then be removed to yield the pure isomer.[1]

Q4: I am observing decomposition of my isoxazole product during workup or purification. What could be the cause?

A4: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions (e.g., catalytic hydrogenation).[1] Some isoxazoles may also be sensitive to UV light or transition metals.[1] If you suspect decomposition, consider using milder workup procedures, avoiding strong acids or bases, and protecting your compound from light.

Experimental Protocols & Methodologies

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles with high regioselectivity.[3][7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent such as a mixture of t-butanol and water.

  • Catalyst Addition: Add sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.05 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated Regiocontrolled Synthesis from a β-Enamino Diketone

This method demonstrates the use of a Lewis acid to control the regioselectivity in the reaction of a β-enamino diketone with hydroxylamine.[1][4]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL) in a round-bottom flask.

  • Lewis Acid Addition: Add BF₃·OEt₂ (2.0 equiv.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the desired regioisomer.

Visualizing Reaction Control

Regioselectivity_Control cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Claisen Condensation start_cyclo Nitrile Oxide + Unsymmetrical Alkyne regio_mix_cyclo Mixture of 3,4- and 3,5-Disubstituted Isoxazoles control_cyclo Regioselectivity Control isomer_35 3,5-Disubstituted Isoxazole start_cond Unsymmetrical 1,3-Dicarbonyl + Hydroxylamine regio_mix_cond Mixture of Regioisomers control_cond Regioselectivity Control isomer_A Regioisomer A isomer_B Regioisomer B

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles.
  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

  • Nano Bior Letters. (2024). Construction of Isoxazole ring: An Overview.
  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

  • Bentivoglio, G., et al. (2006). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ARKIVOC.
  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available from: [Link]

  • Reddy, B. V. S., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. Available from: [Link]

  • Sciforum. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Nishiwaki, N., et al. (1991). A Regioselective Synthesis of 3,5-Disubstituted lsoxazoles. J. Chem. Soc., Perkin Trans. 1. Available from: [Link]

  • Semantic Scholar. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]

  • Pouységu, L., et al. (2008). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available from: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of isoxazoles. Available from: [Link]

  • Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal. Available from: [Link]

  • Molecules. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • FLORE. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available from: [Link]

  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Xi, C., et al. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters. Available from: [Link]

  • BMC Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Available from: [Link]

  • Benchchem. (2025). Head-to-head comparison of different isoxazole synthesis methods.
  • Molecules. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • Nano Bior Letters. (2024). Construction of Isoxazole ring: An Overview.
  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • The Journal of Organic Chemistry. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available from: [Link]

  • Beilstein Journals. (2014). Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone. Available from: [Link]

  • Molecules. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Available from: [Link]

  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • ResearchGate. (2010). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available from: [Link]

  • Journal of the Iranian Chemical Society. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • Chemical Science. (2021). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[8]pyrrole cage. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2022). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-(4-biphenylyl)-3-aminoisoxazole

Introduction: Welcome to the technical support guide for the scale-up synthesis of 5-(4-biphenylyl)-3-aminoisoxazole. This molecule is a valuable heterocyclic building block in medicinal chemistry, often serving as a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for the scale-up synthesis of 5-(4-biphenylyl)-3-aminoisoxazole. This molecule is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents. While laboratory-scale synthesis provides proof-of-concept, scaling up production presents unique challenges related to reaction kinetics, heat transfer, impurity profiles, and process safety. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will provide a robust synthetic strategy, detailed protocols, and a comprehensive troubleshooting guide formatted in a practical question-and-answer style to address issues that may arise during your campaign.

Part 1: Recommended Synthetic Strategy

The most reliable and scalable route to 5-substituted-3-aminoisoxazoles proceeds through the cyclization of a corresponding propiolonitrile derivative with hydroxylamine under alkaline conditions.[1][2] This method offers high regioselectivity for the desired 3-amino isomer over the 5-amino alternative. The key intermediate is 4-biphenylpropiolonitrile , which can be efficiently prepared via a Sonogashira cross-coupling reaction.

Our recommended two-step process is as follows:

  • Step 1: Sonogashira Coupling to synthesize 4-biphenylpropiolonitrile from 4-iodobiphenyl and a suitable acetylene source.

  • Step 2: Cyclization with Hydroxylamine to form the target 5-(4-biphenylyl)-3-aminoisoxazole.

Part 2: Process Workflow and Critical Parameters

The following diagram outlines the key transformations and highlights critical control points (CCPs) that require careful monitoring during scale-up.

Scale_Up_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization start_mat start_mat intermediate intermediate final_product final_product process_step process_step ccp ccp A 4-Iodobiphenyl S1 Sonogashira Coupling A->S1 B TMS-Acetylene B->S1 C Pd/Cu Catalyst, Base C->S1 D TMS-protected Intermediate S1->D CCP1 CCP 1: Inert Atmosphere (N2 or Ar) S1->CCP1 CCP2 CCP 2: Exotherm Control S1->CCP2 S2 Deprotection (e.g., K2CO3/MeOH) D->S2 E 4-Biphenylpropiolonitrile S2->E S3 Cyclization Reaction E->S3 F Hydroxylamine HCl + Base (e.g., NaOH) F->S3 G 5-(4-biphenylyl)-3-aminoisoxazole S3->G CCP3 CCP 3: pH Control (Alkaline) S3->CCP3 CCP4 CCP 4: Temperature Control S3->CCP4

Caption: Synthetic workflow for 5-(4-biphenylyl)-3-aminoisoxazole.

Part 3: Detailed Experimental Protocols (Laboratory Scale)

Protocol 3.1: Synthesis of 4-Biphenylpropiolonitrile (Intermediate)
  • Inert Atmosphere: To a dry 500 mL three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-iodobiphenyl (28.0 g, 100 mmol), copper(I) iodide (0.38 g, 2.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.70 g, 1.0 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 200 mL) and triethylamine (Et3N, 28 mL, 200 mmol).

  • Degassing: Bubble nitrogen through the stirred suspension for 15 minutes to ensure the removal of dissolved oxygen.

  • Reagent Addition: Add (trimethylsilyl)acetylene (14.1 mL, 100 mmol) dropwise via syringe over 20 minutes. A mild exotherm may be observed.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC or HPLC for the disappearance of 4-iodobiphenyl.

  • Deprotection: Once the coupling is complete, cool the reaction to room temperature. Add methanol (100 mL) followed by potassium carbonate (27.6 g, 200 mmol).

  • Stirring: Stir the mixture at room temperature for 2-3 hours until the TMS-protected intermediate is fully converted to the terminal alkyne.

  • Work-up: Filter the mixture through a pad of Celite® to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography to yield 4-biphenylpropiolonitrile as a solid.

Protocol 3.2: Synthesis of 5-(4-biphenylyl)-3-aminoisoxazole (Final Product)
  • Hydroxylamine Solution: In a 1 L flask, dissolve hydroxylamine hydrochloride (12.1 g, 174 mmol) in a 10% aqueous sodium hydroxide solution (250 mL).[1] Cool this solution in an ice bath.

  • Substrate Solution: In a separate flask, dissolve 4-biphenylpropiolonitrile (29.0 g, 143 mmol) in ethanol (250 mL).[1]

  • Reaction: Add the ethanolic solution of the nitrile to the cold hydroxylamine solution with vigorous stirring.

  • Stirring: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). The reaction progress can be monitored by HPLC.

  • Isolation: Saturate the reaction mixture with sodium chloride to reduce the solubility of the product.

  • Extraction: Extract the product into ethyl acetate (3 x 200 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude solid is then recrystallized from aqueous ethanol to yield pure 5-(4-biphenylyl)-3-aminoisoxazole.[1]

Part 4: Scale-Up Troubleshooting and FAQ Guide

This section addresses common issues encountered during the scale-up of this synthesis.

Stage 1: Sonogashira Coupling & Deprotection

Q1: The Sonogashira coupling reaction is sluggish or stalls completely. What are the likely causes and solutions?

  • Answer: This is a common issue on scale-up and can be attributed to several factors:

    • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of solvents and reagents on a larger scale is a primary cause.

      • Solution: Ensure robust degassing procedures. For larger volumes, sparging with nitrogen or argon for an extended period (30-60 min) is more effective than freeze-pump-thaw cycles. Use fresh, high-quality catalysts and ligands.

    • Inhibitors in Starting Materials: The quality of 4-iodobiphenyl and triethylamine is critical. Contaminants can poison the catalyst.

      • Solution: Use reagents from reputable suppliers. If necessary, triethylamine can be distilled over calcium hydride before use.

    • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized concentration gradients and poor catalyst distribution.

      • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller design is appropriate for solid-liquid mixtures to keep the catalyst suspended.

Q2: A significant amount of a side-product, likely from Glaser coupling (alkyne homocoupling), is observed. How can this be minimized?

  • Answer: Glaser coupling is an oxidative homocoupling of terminal alkynes, promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: The most effective solution is rigorous exclusion of oxygen, as detailed in Q1. Additionally, you can try adding the (trimethylsilyl)acetylene slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling pathway.

Q3: Post-reaction, removing the palladium and copper residues is difficult and leads to product contamination. What are the best practices for scale-up?

  • Answer: Metal contamination is a critical concern, especially for pharmaceutical intermediates.

    • Filtration: A simple filtration through Celite® or silica gel is often insufficient on a large scale.

    • Aqueous Wash: A wash with an aqueous ammonium chloride or dilute ammonia solution can help complex and remove copper salts.

    • Scavengers: For stringent requirements, consider stirring the crude product solution with a metal scavenger resin (e.g., thiol-functionalized silica) before final filtration and crystallization. This is highly effective but adds cost.

    • Crystallization: A well-designed crystallization step is often the most powerful tool for removing residual metals. Perform solubility studies to find an optimal solvent system where the product crystallizes well, leaving impurities (including metal complexes) in the mother liquor.

Stage 2: Cyclization with Hydroxylamine

Q1: The yield of the final product is low, and significant amounts of starting material remain even after extended reaction times. What's wrong?

  • Answer: Low yield in the cyclization step often points to issues with the hydroxylamine reagent or reaction conditions.

    • Hydroxylamine Instability: Free hydroxylamine is unstable.[3] Preparing the solution of hydroxylamine from its hydrochloride salt and base just before use is critical.[1] Do not let the prepared solution stand for long periods.

    • Incorrect pH: The reaction requires alkaline conditions to deprotonate hydroxylamine hydrochloride, generating the free nucleophile.[2] If the pH is too low, the reaction will not proceed efficiently. If it is too high, it can promote side reactions or degradation.

      • Solution: Monitor the pH of the reaction mixture. It should be distinctly alkaline (pH 9-11). Ensure enough base is used to neutralize the HCl from the hydroxylamine salt and to catalyze the reaction.

    • Poor Phase Mixing: This is a biphasic reaction (aqueous/ethanolic). Insufficient agitation will lead to a low interfacial area and slow reaction rates.

      • Solution: Use a powerful overhead stirrer with an appropriate impeller to ensure vigorous mixing and create a fine emulsion.

Q2: I am observing an isomeric impurity. How can I ensure I am forming the 3-aminoisoxazole and not the 5-aminoisoxazole isomer?

  • Answer: The regioselectivity of hydroxylamine addition to acetylenic nitriles is highly dependent on reaction conditions.

    • Mechanism & Control: Under alkaline conditions, the reaction favors the formation of the 3-aminoisoxazole isomer.[2] In contrast, neutral conditions can lead to mixtures or favor the 5-aminoisoxazole.

    • Validation: The identity of your product should be confirmed unequivocally using spectroscopic methods (¹H NMR, ¹³C NMR, NOE experiments if necessary) and compared against a reference standard or literature data. Maintaining the alkaline conditions described in the protocol is the key to ensuring the correct regioselectivity.

Q3: Are there any major safety concerns when scaling up the use of hydroxylamine?

  • Answer: Yes, this is a critical safety consideration. Hydroxylamine and its concentrated solutions can be explosive, especially in the presence of oxidizing agents or when heated.

    • Handling: Always use the more stable hydroxylamine hydrochloride salt as the starting material. Never isolate pure, solid hydroxylamine.

    • Thermal Hazard: The reaction of hydroxylamine can be exothermic. On a large scale, this heat can accumulate, potentially leading to a thermal runaway.

      • Solution: Ensure the reaction vessel has adequate cooling capacity. Add the substrate solution to the hydroxylamine solution in a controlled manner, monitoring the internal temperature. Perform a reaction calorimetry study (e.g., using a RC1 calorimeter) before proceeding to a large scale to understand the thermal profile of the reaction.

Part 5: General FAQs

Q: How critical is the quality of the solvents for this process? A: Extremely critical. For the Sonogashira coupling, anhydrous solvents are essential to prevent quenching of the base and potential side reactions. For both steps, using degassed solvents is crucial to prevent catalyst deactivation and unwanted oxidative side reactions.

Q: Can I monitor the reaction progress using methods other than TLC/HPLC during scale-up? A: Yes, for large-scale manufacturing, in-situ monitoring is preferred. Process Analytical Technology (PAT) tools like in-situ IR or Raman spectroscopy can be calibrated to track the consumption of starting materials and the formation of the product in real-time without the need for sampling.

Q: Are there alternative, greener solvents I could consider for this synthesis? A: While THF and ethanol are common, you could explore greener alternatives. For the Sonogashira coupling, 2-MeTHF is a good substitute for THF. For the cyclization, exploring a higher proportion of water or other bio-derived alcohols could be a valuable process improvement, but this would require re-optimization of the reaction conditions.[4]

References

  • BenchChem. A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • Yadav, J. S., et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. 2021.
  • Iwai, I., et al. Process for preparing 3-aminoisoxazole derivatives. US Patent 3,435,047. 1969.
  • Ji, J., et al. A High-Yielding Preparation of β-Ketonitriles. Organic Letters. 2006.
  • Various Authors. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. 2024.
  • Various Authors. Construction of Isoxazole ring: An Overview. Journal of Molecular Structure. 2024.
  • Shaikh, A. A., et al. Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. 2024.
  • Iwai, I., & Nakamura, N. Synthesis of 3-Aminoisoxazoles and 3-Hydroxyisoxazoles (3-Isoxazolones). Chemical & Pharmaceutical Bulletin. 1966.
  • Organic Chemistry Portal. Synthesis of isoxazoles. Available from: [Link]

  • Krishnarao, N., & Sirisha, K. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. 2023.
  • Various Authors. Processes for preparing 3-amino-isoxazoles.
  • Rosen, W. E., & Drew, J. W. Process for preparing isoxazole compounds.
  • Various Authors. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. 2023.
  • Pfeiffer, J. Y., & Beauchemin, A. M. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry. 2009. Available from: [Link]

  • Bode, J. W. Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research. 2017.
  • Boucher, J. L., & Stella, L. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. 2000.
  • Nguyen, T. B., et al. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. 2022.
  • Kruger, H. G., et al. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. 2019.
  • Wierzbicka, M., et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022.
  • Al-Mousawi, S. M., et al. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Journal of Heterocyclic Chemistry. 2008.

Sources

Optimization

Technical Support Center: Degradation of 3-Aminoisoxazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminoisoxazole compounds. This guide provides in-depth troubleshooting advice, frequently asked quest...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminoisoxazole compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of studying the degradation pathways of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for 3-aminoisoxazole compounds?

A1: The 3-aminoisoxazole ring is susceptible to degradation through several pathways, primarily dictated by the specific substituents and the environmental conditions. The most frequently encountered pathways are:

  • Photodegradation: The isoxazole ring's N-O bond is inherently weak and can cleave upon exposure to UV radiation. This often leads to a ring-contraction/ring-expansion rearrangement to form more stable oxazole isomers via a 2H-azirine intermediate[1][2][3].

  • Microbial/Metabolic Degradation: In biological systems or environmental matrices, enzymatic processes can cleave the molecule. For instance, the widely studied antibiotic sulfamethoxazole degrades to the persistent metabolite 3-amino-5-methylisoxazole (3A5MI)[4][5][6][7].

  • Hydrolysis (Acidic/Basic): While generally more stable than other esters or amides, the isoxazole ring can be forced to open under harsh acidic or basic conditions, typically coupled with heat. The specific products will depend on the substituents on the ring.

  • Oxidative Degradation: Strong oxidizing agents can attack the electron-rich heterocyclic ring, leading to a variety of oxidized products or complete ring cleavage.

Q2: I am starting a stability study on a new 3-aminoisoxazole-containing drug candidate. Where do I begin?

A2: A forced degradation (or stress testing) study is the standard starting point. The goal is to intentionally degrade the sample to an extent of 5-20%. This level of degradation is sufficient to produce and detect primary degradants without overly complex secondary or tertiary degradation products. The study should include exposure to acidic, basic, oxidative, photolytic, and thermal stress conditions. See Protocol 1 for a detailed methodology.

Q3: Why is my 3-aminoisoxazole compound turning into an oxazole isomer during my experiment?

A3: This is a classic sign of photodegradation. The isoxazole-to-oxazole rearrangement is a well-documented photochemical process initiated by UV light[2][3]. The energy from the UV radiation facilitates the cleavage of the weak N-O bond, leading to an unstable azirine intermediate which then rearranges to the thermodynamically more stable oxazole ring system[1]. To prevent this, protect your samples from light using amber vials or by working under low-light conditions.

Q4: I see 3-amino-5-methylisoxazole (3A5MI) in my environmental samples. What is its origin?

A4: 3-amino-5-methylisoxazole (3A5MI) is the primary and highly persistent degradation product of the antibiotic sulfamethoxazole (SMX)[4][5][8]. Its presence is a strong indicator of contamination from wastewater or agricultural runoff where SMX has been used. The microbial degradation of SMX involves the cleavage of the sulfonamide bond, releasing the stable 3A5MI moiety[6][7].

Troubleshooting Guides

Scenario 1: Unexpected Peaks in My Chromatogram

Problem: My HPLC analysis of a stressed 3-aminoisoxazole sample shows multiple new peaks that I cannot identify.

Probable Causes & Solutions:

  • Photodegradation:

    • Why it happens: You may have inadvertently exposed your sample to UV light (including ambient lab lighting) during preparation or analysis. As discussed, this can cause isomerization to oxazoles or other photoproducts[1][9].

    • Troubleshooting Steps:

      • Repeat a small-scale experiment in parallel: one sample prepared under normal light and another prepared entirely in the dark (using amber vials, foil wrap).

      • Compare the chromatograms. If the unknown peaks are absent or significantly reduced in the dark-prepared sample, photodegradation is the cause.

      • Solution: Implement rigorous light protection for all future stability studies involving this compound.

  • Complex Degradation from Over-stressing:

    • Why it happens: The goal of forced degradation is to achieve modest degradation (5-20%). Applying stress conditions that are too harsh (e.g., very high temperatures, extreme pH for extended periods) can cause the primary degradants to degrade further into secondary and tertiary products, leading to a complex and uninformative chromatogram.

    • Troubleshooting Steps:

      • Review your stress conditions. Are they significantly more aggressive than standard recommendations? (See Table 1 ).

      • Perform a time-course experiment. Analyze samples at multiple time points (e.g., 2, 6, 12, 24 hours) under the same stress condition.

      • Solution: Observe the formation and then potential decline of certain peaks over time, which indicates they are intermediate degradants. Reduce the duration or intensity of the stressor to favor the formation of primary degradants.

  • Interaction with Excipients or Solvents:

    • Why it happens: The compound may be reacting with other components in the formulation or even the solvent system itself, especially under stress. For example, some solvents can generate reactive species (like peroxides in aged THF or dioxane) under thermal or photolytic stress.

    • Troubleshooting Steps:

      • Run a "blank" stress study containing only the vehicle/excipients/solvent to see if any peaks are generated from the matrix itself.

      • If possible, conduct the initial forced degradation on the pure active pharmaceutical ingredient (API) to establish its intrinsic degradation profile first.

      • Solution: If an interaction is confirmed, you may need to investigate the compatibility of your compound with the formulation components or choose a more inert solvent for your studies.

Scenario 2: Poor Recovery or Mass Balance in Stability Studies

Problem: The sum of the parent compound and all observed degradant peaks does not account for the initial amount of the parent compound.

Probable Causes & Solutions:

  • Formation of Non-UV-Active Degradants:

    • Why it happens: The degradation process may have destroyed the chromophore of the parent molecule. For example, ring-opening can lead to small, aliphatic fragments that do not absorb UV light at your detection wavelength.

    • Troubleshooting Steps:

      • Use a universal detection method in parallel with UV detection. The best choice is mass spectrometry (LC-MS) to look for the masses of potential degradants. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are other options.

      • Solution: Develop an LC-MS method to identify and potentially quantify all components. If degradants are volatile, Gas Chromatography-Mass Spectrometry (GC-MS) may be necessary.

  • Formation of Insoluble Degradants or Adsorption:

    • Why it happens: A degradant may be poorly soluble in the sample diluent and precipitate out of solution before analysis. Alternatively, the parent or degradant may adsorb to the container surface (glass or plastic).

    • Troubleshooting Steps:

      • Visually inspect your stressed samples for any precipitate.

      • Try a different, stronger sample diluent to ensure all components are fully dissolved.

      • Perform a recovery experiment where you spike a known concentration of the parent compound into a stressed blank matrix to check for non-specific binding or suppression effects.

      • Solution: If solubility is an issue, modify the diluent. If adsorption is suspected, consider using silanized glass vials.

Key Degradation Pathways and Mechanisms

Photochemical Rearrangement

The most characteristic degradation pathway for the isoxazole core is the photochemical rearrangement to an oxazole. This proceeds via a high-energy azirine intermediate.

G cluster_0 Photodegradation Pathway Isoxazole 3-Aminoisoxazole Transition 2H-Azirine Intermediate (Unstable) Isoxazole->Transition UV Light (hν) N-O bond cleavage Oxazole 2-Aminooxazole (Rearranged Product) Transition->Oxazole Ring Expansion

Caption: Photochemical rearrangement of 3-aminoisoxazole to 2-aminooxazole.

Microbial Degradation of Sulfamethoxazole (SMX)

This pathway is environmentally significant, leading to the formation of the persistent metabolite 3-amino-5-methylisoxazole (3A5MI).

G cluster_1 Microbial Degradation of SMX SMX Sulfamethoxazole (Parent Drug) Cleavage Microbial Enzymes (ipso-substitution) SMX->Cleavage Metabolite1 3-Amino-5-methylisoxazole (3A5MI - Persistent Metabolite) Cleavage->Metabolite1 Metabolite2 4-Aminobenzenesulfonic acid Cleavage->Metabolite2

Caption: Cleavage of Sulfamethoxazole into its primary metabolites.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for stress testing a 3-aminoisoxazole compound.

Objective: To generate primary degradation products for identification and to assess the intrinsic stability of the compound.

Materials:

  • 3-aminoisoxazole compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Type 1 Ultrapure Water

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • pH meter, heating block or oven, photostability chamber (ICH Q1B compliant)

  • Class A volumetric flasks, amber HPLC vials

Workflow Diagram:

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (in parallel) Start Prepare Stock Solution of 3-Aminoisoxazole Cmpd. (e.g., 1 mg/mL in ACN/Water) Acid Acidic 0.1 M HCl, 60°C Start->Acid Base Basic 0.1 M NaOH, 60°C Start->Base Oxidative Oxidative 3% H₂O₂, RT Start->Oxidative Thermal Thermal (Solution) 60°C Start->Thermal Photo Photolytic ICH Q1B Chamber Start->Photo Analysis Analyze at Time Points (e.g., 0, 4, 8, 24h) 1. Neutralize (if acid/base) 2. Dilute to target conc. 3. Inject on HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Determine Degradation Pathways Analysis->End

Caption: General workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:Water).

  • Stress Sample Preparation: For each condition, mix your stock solution with the stressor solution. For example, for acidic stress, mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Prepare a control sample diluted with water.

  • Incubation:

    • Place the acid, base, and thermal samples in a heating block at 60°C.

    • Keep the oxidative stress sample at room temperature, protected from light.

    • Place the photostability sample in a calibrated chamber. Include a dark control (wrapped in foil) inside the chamber.

  • Time Point Sampling: At specified intervals (e.g., 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching and Dilution:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using your mobile phase or diluent.

  • Analysis: Analyze all samples, including a time-zero (unstressed) sample, by a stability-indicating HPLC-UV/MS method (see Protocol 2 ).

Data Summary Table:

Stress ConditionReagentTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60 - 80 °C24 - 72 hRing-opening products
Base Hydrolysis 0.1 M NaOH60 - 80 °C24 - 72 hRing-opening products
Oxidation 3 - 30% H₂O₂Room Temp12 - 48 hN-oxides, hydroxylated species
Thermal Water/Buffer60 - 80 °C1 - 7 daysProducts of slow hydrolysis/rearrangement
Photolysis ICH Q1B LightRoom TempPer ICH guidelinesIsomers (oxazoles), photo-oxidized products[1][2]
Protocol 2: HPLC-UV/MS Method for Separation and Identification

Objective: To separate the parent compound from its degradation products and obtain mass data for structural elucidation.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Recommended Method Parameters:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ESI+ ionization and sharp peaks.
Mobile Phase B 0.1% Formic Acid in ACNCommon organic modifier for reverse-phase.
Gradient 5% to 95% B over 15 minA broad gradient is essential to elute unknown degradants with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
UV Detection 220 nm, 254 nm, and λmax of parentMonitor at multiple wavelengths to ensure detection of degradants with different chromophores.
MS Ionization Electrospray (ESI), Positive ModeThe amino group and ring nitrogens are readily protonated. Run in negative mode as well to catch all species.
MS Scan Range m/z 50 - 750Covers the parent compound and most likely degradation products (dimers, fragments).

Self-Validation Check (System Suitability): Before running samples, inject a standard of the parent compound. Ensure the peak tailing factor is between 0.9 and 1.5 and the theoretical plates are >2000 to confirm the column is performing well.

References

  • Reva, I., & Reva, I. (2012). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry. [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Journal of Organic Chemistry. [Link]

  • Liu, X., et al. (2015). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. ResearchGate. [Link]

  • Cui, H., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Microorganisms. [Link]

  • Wang, J., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. ResearchGate. [Link]

  • Krasavin, M. (2017). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • Kumar, A., & Kumar, S. (2022). 3-Aminoisoxazole unit containing bioactive compounds/ catalyst. ResearchGate. [Link]

  • Guchhait, S. K., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

  • Canonica, L., & Fiecchi, A. (1966). Processes for preparing 3-amino-isoxazoles.
  • Baklanov, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]

  • Huebner, G., & Werr, W. (1989). METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Puzzarini, C., & Melosso, M. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC. [Link]

  • Ricken, B., et al. (2013). Formation of 3-amino-5-methylisoxazole and sulfite during the degradation of SMX by cell extracts of Microbacterium sp. strain BR1. ResearchGate. [Link]

  • Guchhait, S. K., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]

  • Wang, J., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed. [Link]

  • Hembre, U., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Liu, T., et al. (2009). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. PubMed. [Link]

  • Puzzarini, C., & Melosso, M. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

  • Ochiai, E., & Tsuchiya, T. (1969). Process for preparing 3-aminoisoxazole derivatives.
  • Kumar, A., et al. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]

  • Cui, H., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • Unknown Author. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Aminoisoxazoles

Welcome to the technical support center for the synthesis of 5-aminoisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-aminoisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of solvents in achieving optimal reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Section 1: Troubleshooting Common Synthesis Issues

This section is dedicated to resolving specific problems you may encounter during the synthesis of 5-aminoisoxazoles. Each question is addressed with a detailed explanation of the underlying causes and provides actionable solutions.

FAQ 1: Low Yield in the Cyclocondensation of β-Ketonitriles with Hydroxylamine

Question: I am attempting to synthesize a 3-substituted-5-aminoisoxazole from a β-ketonitrile and hydroxylamine hydrochloride in ethanol, but my yields are consistently low. What factors could be contributing to this, and how can I improve the outcome?

Answer: The cyclocondensation of β-ketonitriles with hydroxylamine is a robust method, but its efficiency is highly sensitive to reaction conditions, particularly the choice of solvent and base.[1] Low yields can often be attributed to several factors:

  • Incomplete Deprotonation of Hydroxylamine Hydrochloride: Hydroxylamine is typically used as its hydrochloride salt, which requires a base to liberate the free nucleophile. If the base is too weak or used in insufficient quantity, the concentration of free hydroxylamine will be low, leading to a slow and incomplete reaction.

  • Side Reactions: β-Ketonitriles are prone to side reactions under basic conditions, such as self-condensation or decomposition. The choice of solvent can influence the rates of these undesired pathways relative to the desired cyclization.

  • Solvent-Mediated Tautomerization: The equilibrium between the keto and enol tautomers of the β-ketonitrile is solvent-dependent. The reactivity of these tautomers with hydroxylamine can differ, and the solvent can influence which pathway is favored.

Troubleshooting Steps & Scientific Rationale:

  • Optimize the Base:

    • Rationale: A sufficiently strong base is crucial for the complete deprotonation of hydroxylamine hydrochloride.

    • Recommendation: Switch from a weak base like sodium bicarbonate to a stronger base such as sodium hydroxide or sodium ethoxide in ethanol.[1] The choice of base should be matched with the solvent to avoid transesterification or other side reactions if your substrate contains ester functionalities.

  • Solvent Selection:

    • Rationale: The polarity and proticity of the solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol can stabilize charged intermediates and participate in proton transfer steps, which can be beneficial for the cyclization mechanism.[2] However, aprotic solvents may be preferable in some cases to minimize side reactions.

    • Recommendation: While ethanol is a common choice, consider exploring other solvents. For instance, tetrahydrofuran (THF) is a less protic solvent that can be effective, particularly when strong, non-nucleophilic bases like n-butyllithium are used in the synthesis of the β-ketonitrile precursor.[1]

  • Temperature Control:

    • Rationale: Like most chemical reactions, the rate of 5-aminoisoxazole formation is temperature-dependent. However, higher temperatures can also accelerate decomposition and side reactions.

    • Recommendation: If the reaction is slow at room temperature, consider gentle heating (e.g., refluxing in ethanol).[3] Monitor the reaction closely by TLC to avoid the formation of degradation products.

Workflow for Optimizing the Cyclocondensation Reaction:

G start Low Yield in Cyclocondensation base Is the base strong enough? (e.g., NaOH, NaOEt) start->base solvent Is the solvent optimal? base->solvent Yes fail Consult Further Literature base->fail No, use a stronger base temp Is the temperature appropriate? solvent->temp Yes, e.g., Ethanol, THF solvent->fail No, screen other solvents success Improved Yield temp->success Yes, optimized (e.g., reflux) temp->fail No, optimize temperature

Caption: Troubleshooting workflow for low yields.

FAQ 2: Poor Regioselectivity in 1,3-Dipolar Cycloadditions

Question: I am synthesizing a 3,4,5-trisubstituted isoxazole via a 1,3-dipolar cycloaddition of a nitrile oxide with a β-ketoester. However, I am obtaining a mixture of regioisomers. How can the solvent influence the regioselectivity, and what can I do to favor the desired isomer?

Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions, and the solvent plays a pivotal role in controlling the outcome.[2] The regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, and the solvent can modulate these factors.

  • Solvent Polarity and Tautomerism: In the case of β-ketoesters, the solvent polarity influences the equilibrium between the keto and enol tautomers. As solvent polarity increases, the keto tautomer is generally favored.[4] The nitrile oxide can react with either tautomer, potentially leading to different regioisomers.

  • Stabilization of Transition States: The solvent can differentially stabilize the transition states leading to the different regioisomers. Polar solvents may favor the formation of the more polar transition state.

Strategies for Improving Regioselectivity:

  • Solvent Tuning:

    • Rationale: Systematically varying the solvent can help identify the optimal medium for favoring one regioisomer.

    • Recommendation: For the cycloaddition with β-ketoesters, a mixture of water and methanol has been shown to be effective in promoting the formation of 3,4,5-trisubstituted isoxazoles under mild basic conditions.[4] In contrast, for cycloadditions with terminal alkynes, solvents like ethyl acetate, THF, dichloromethane, or chloroform can be used, although some may compromise regioselectivity.[5]

  • Temperature Control:

    • Rationale: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the pathway with the lower activation energy.

    • Recommendation: For reactions with terminal alkynes, conducting the reaction at 0 °C instead of room temperature has been shown to improve the ratio of the desired 3,5-disubstituted isomer.[5]

  • Use of Additives:

    • Rationale: Lewis acids can coordinate to the carbonyl group of the β-ketoester, altering its electronic properties and influencing the regiochemical outcome of the cycloaddition.

    • Recommendation: The use of a Lewis acid like BF₃·OEt₂ has been reported to control regioselectivity in the synthesis of isoxazoles from β-enamino diketones.[2]

Table 1: Effect of Solvent on the Regioselectivity of a [3+2] Cycloaddition

Solvent SystemDipolarophileTemperature (°C)Regioisomeric Ratio (Product A : Product B)Reference
Ethyl AcetateTerminal AlkyneRoom Temp~70 : 30[5]
Ethyl AcetateTerminal Alkyne0~90 : 10[5]
Water/Methanolβ-KetoesterRoom TempPredominantly one isomer[4]
Ethanolβ-Enamino diketoneRefluxMixture of isomers[2]
Acetonitrileβ-Enamino diketoneRefluxDifferent mixture of isomers[2]
FAQ 3: Formation of Furoxan Byproducts

Question: In my 1,3-dipolar cycloaddition reaction to form a 5-aminoisoxazole, I am observing a significant amount of a byproduct that I suspect is a furoxan. Why does this happen, and how can I minimize its formation?

Answer: Furoxan formation is a classic side reaction in syntheses involving nitrile oxides.[2] Nitrile oxides are prone to dimerization, especially at high concentrations, to form stable furoxans (1,2,5-oxadiazole-2-oxides). This dimerization competes with the desired cycloaddition with your dipolarophile.

Mitigation Strategies:

  • In Situ Generation of Nitrile Oxide:

    • Rationale: Generating the nitrile oxide in the presence of the dipolarophile ensures that its concentration remains low at any given time, thus favoring the intermolecular cycloaddition over dimerization.

    • Recommendation: Generate the nitrile oxide in situ from precursors like hydroxamoyl chlorides (using a base like triethylamine) or primary nitroalkanes.[6][7]

  • Slow Addition of the Nitrile Oxide Precursor:

    • Rationale: A slow addition protocol maintains a low steady-state concentration of the reactive nitrile oxide.

    • Recommendation: Add the solution of the nitrile oxide precursor (e.g., a hydroxamoyl chloride and base) dropwise to the solution of the dipolarophile.[2]

  • Solvent Choice:

    • Rationale: The solvent can influence the rate of both the desired cycloaddition and the undesired dimerization.

    • Recommendation: Toluene is a commonly used solvent for these reactions.[6][7] However, if dimerization is a persistent issue, screening other aprotic solvents of varying polarity may be beneficial.

Reaction Scheme: Competition Between Cycloaddition and Dimerization

G cluster_0 Reaction Pathways Nitrile Oxide Nitrile Oxide 5-Aminoisoxazole 5-Aminoisoxazole Nitrile Oxide->5-Aminoisoxazole + Dipolarophile (Desired) Furoxan Furoxan Nitrile Oxide->Furoxan + Nitrile Oxide (Undesired Dimerization) Dipolarophile Dipolarophile Dipolarophile->5-Aminoisoxazole

Caption: Competing pathways for the nitrile oxide intermediate.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a 5-Aminoisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the one-pot synthesis of 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine from a hydroxamoyl chloride and an α-cyanoenamine in toluene.[6][7]

Materials:

  • p-Chlorobenzohydroxamoyl chloride

  • 1-Morpholinoacrylonitrile

  • Triethylamine (TEA)

  • Toluene, dry

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-morpholinoacrylonitrile (2 mmol) in dry toluene (10 mL).

  • To this solution, add p-chlorobenzohydroxamoyl chloride (2 mmol).

  • Cool the flask in an ice bath.

  • Slowly add a solution of triethylamine (2.2 mmol) in dry toluene (5 mL) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., diethyl ether) to afford the pure 5-aminoisoxazole.[6]

Troubleshooting Checkpoints:

  • During addition of TEA: If a precipitate forms immediately, this is the expected triethylamine hydrochloride.

  • TLC analysis: If starting material remains after overnight stirring, consider gentle heating (40-50 °C) for a few hours.

  • Work-up: If an emulsion forms during the aqueous wash, add more brine to help break it.[8]

References

  • Kallman, M. J., et al. (2016).
  • Nguyen, T. B., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 243-249.
  • ResearchGate. (n.d.). Optimization of the INOC reaction conditions for 5a synthesis. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Retrieved from [Link]

  • Molecules. (2002). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from [Link]

  • Google Patents. (1969). Process for preparing isoxazole compounds.
  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20886-20894.
  • ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]cyanoacetates_with_hydroxylamine)

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of Substituted Isoxazoles

Welcome to the Technical Support Center for advanced isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring more sustainable, efficient, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring more sustainable, efficient, and cost-effective catalytic methods for constructing the isoxazole scaffold—a privileged structure in modern drug discovery.[1][2][3][4]

Traditional syntheses often rely on copper(I) or ruthenium(II) catalysts, which, despite their efficacy, present challenges related to cost, toxicity, and waste generation.[1][5] This has driven the development of innovative alternative catalysts. This center provides in-depth, field-proven insights into troubleshooting common issues encountered when employing these next-generation catalytic systems, ensuring your research remains at the forefront of green and sustainable chemistry.

Frequently Asked Questions (FAQs)

Q1: Why should our lab consider switching from well-established copper-catalyzed methods to alternative catalysts for isoxazole synthesis?

A1: While copper(I)-catalyzed 1,3-dipolar cycloadditions are robust, they come with significant drawbacks that can impact scalability, cost, and environmental footprint.[1][5] Alternative catalysts offer compelling advantages:

  • Reduced Toxicity and Environmental Impact: Many alternative systems, particularly organocatalysts and biocatalysts, avoid heavy metals, simplifying purification and reducing toxic waste streams.[1][5] Metal-free approaches align with the principles of green chemistry.[2][3][4]

  • Cost-Effectiveness: Organocatalysts are often based on abundant, inexpensive small molecules (e.g., DABCO, triphenylphosphine), and some protocols utilize benign catalysts like Vitamin B1 or even catalyst-free conditions in green solvents like water.[1][2][6][7]

  • Simplified Purification: Eliminating metal catalysts removes the often-difficult step of separating trace metals from the final active pharmaceutical ingredient (API), a critical concern in drug development.[1][5]

  • Novel Reactivity and Selectivity: Alternative catalysts can sometimes offer different or improved regioselectivity compared to their metal-based counterparts, providing access to a wider range of isoxazole isomers.[8][9]

Q2: What are the main classes of alternative catalysts available for synthesizing substituted isoxazoles?

A2: The landscape of alternative catalysts is diverse. Key classes include:

  • Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. Examples include amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), phosphines like triphenylphosphine, and even biocompatible molecules like Vitamin B1.[1][6][7] TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) has also been used as an effective catalyst.[1][10]

  • Biocatalysts: Emerging research has demonstrated the use of enzymes, such as vanadium-dependent haloperoxidases (VHPOs), to facilitate the in-situ generation of nitrile oxides for cycloaddition reactions under mild, biocompatible conditions.[11]

  • Energy-Driven Metal-Free Methods: Techniques like microwave irradiation and ultrasonication can significantly accelerate reactions, often reducing the need for a catalyst or allowing the use of milder, greener catalysts.[2][3][12][13] These methods promote efficient energy transfer, leading to shorter reaction times and higher yields.[2][13]

  • Hypervalent Iodine Reagents: These compounds can act as catalysts or mediators in metal-free oxidative cycloadditions, providing an alternative pathway for nitrile oxide formation.[14][15][16]

Q3: How do I select the most appropriate alternative catalyst for my specific target molecule?

A3: Catalyst selection is a multifactorial decision. Consider the following:

  • Regioselectivity: The desired substitution pattern (e.g., 3,5-disubstituted vs. 3,4-disubstituted) is a primary determinant. While copper catalysts are excellent for 3,5-regioisomers, certain metal-free or organocatalytic methods may provide access to other isomers.[17] Controlling reaction conditions like solvent and the use of Lewis acids can also dictate regiochemical outcomes.[8][9]

  • Substrate Scope: Check the literature for catalysts that are tolerant of the functional groups present in your starting materials (alkynes and nitrile oxide precursors). Some catalysts may be sensitive to steric hindrance or electronic effects.

  • Reaction Conditions: Consider the available equipment and desired process parameters. If aiming for the "greenest" process, methods using water as a solvent, ambient temperature, and biodegradable catalysts would be ideal.[2][7] If speed is critical, microwave-assisted synthesis may be the best choice.[3][4]

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter in the lab.

Issue 1: Low or No Product Yield

Q: My metal-free, organocatalyzed reaction is resulting in a very low yield of the desired isoxazole. What are the likely causes and how can I fix it?

A: Low yield is a common but solvable issue. The cause often lies in the stability of the nitrile oxide intermediate or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Nitrile Oxide Dimerization: The primary competing side reaction is the dimerization of the in-situ generated nitrile oxide to form a furoxan, which is unproductive.[18]

    • Causality: This occurs when the concentration of the nitrile oxide intermediate is too high, allowing it to react with itself rather than the intended alkyne.

    • Solution: Employ a slow-generation method for the nitrile oxide. This can be achieved by the slow addition of the oxidizing agent (e.g., NCS) or base used to generate the dipole from its precursor (e.g., an aldoxime). This keeps the instantaneous concentration of the dipole low, favoring the desired intermolecular cycloaddition.[17]

  • Starting Material Integrity: The purity and stability of your precursors are critical.

    • Causality: Aldoxime precursors can be unstable. Alkynes, especially terminal ones, can degrade. Impurities can inhibit the catalyst.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction. Use freshly prepared or purified aldoximes. Check the stability of your alkyne; if it is prone to decomposition, use it immediately after purification.[19]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Causality: Insufficient time will lead to low conversion, while excessively long reaction times or high temperatures can cause degradation of the product or reactants.[19]

    • Solution: Monitor the reaction progress diligently using TLC or LC-MS. Perform a time-course study to find the optimal reaction time. If degradation is suspected, try running the reaction at a lower temperature for a longer period.

Troubleshooting Low Yields: A Decision Workflow

Start Low Isoxazole Yield Check_SM 1. Verify Starting Material Integrity Start->Check_SM Purity Purity Confirmed by NMR/GC-MS? Check_SM->Purity Check_Conditions 2. Optimize Reaction Conditions Time_Temp Time & Temperature Optimized? Check_Conditions->Time_Temp Check_Side_Reactions 3. Investigate Side Reactions Dimer Furoxan Dimer Detected? Check_Side_Reactions->Dimer Purity->Check_Conditions Yes Repurify Action: Repurify or Resynthesize Starting Materials Purity->Repurify No Repurify->Start Time_Temp->Check_Side_Reactions Yes Optimize_TT Action: Run Kinetics Study (TLC/LCMS) Test Lower Temperatures Time_Temp->Optimize_TT No Optimize_TT->Start Slow_Addition Action: Use Slow Addition of Base/Oxidant to Generate Nitrile Oxide Dimer->Slow_Addition Yes Success Yield Improved Dimer->Success No Slow_Addition->Start

Caption: A decision tree for troubleshooting low yields in alternative isoxazole syntheses.

Issue 2: Poor Regioselectivity

Q: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the selectivity?

A: Achieving high regioselectivity is a common challenge, especially with unsymmetrical alkynes.[19][20] The outcome is governed by a delicate balance of steric and electronic factors, which can be influenced by your choice of catalyst and conditions.[8][17]

Potential Causes & Solutions:

  • Lack of Catalytic Control: Thermal, uncatalyzed cycloadditions often give poor regioselectivity.[20]

    • Causality: In the absence of a catalyst, the reaction is primarily governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile, which may not have a strong preference for one orientation.[17]

    • Solution: Introduce a catalyst known to direct the regioselectivity. While copper(I) is famous for favoring the 3,5-isomer, certain organocatalytic systems or reaction conditions can be tuned. For example, using β-enamino diketones as precursors and tuning the solvent or adding a Lewis acid like BF₃·OEt₂ can provide excellent regiochemical control, allowing access to different isomers.[8][9]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition.

    • Causality: Different solvents can stabilize one transition state over the other, tipping the regiochemical balance.

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, MeCN, ethanol). It has been demonstrated that switching from a protic to an aprotic solvent can sometimes invert the major regioisomer formed.[8][17]

  • Steric and Electronic Factors: The substituents on both the nitrile oxide and the alkyne play a major role.

    • Causality: Large, bulky substituents on either reactant will sterically disfavor adjacent placement in the transition state, often leading to the 3,5-isomer.[17] Electron-withdrawing or -donating groups alter the orbital energies, influencing the FMO interactions.

    • Solution: If substrate modification is an option, increasing the steric bulk on the alkyne or nitrile oxide can enhance selectivity for the 3,5-isomer. This is a fundamental lever for controlling the reaction's outcome.[17]

Catalyst & Condition Effects on Regioselectivity
Catalyst System / ConditionPredominant IsomerRationaleReference
Copper(I) Catalysis 3,5-disubstitutedWell-established method, kinetically favored pathway.[10][17]
BF₃·OEt₂ in MeCN 3,4-disubstitutedLewis acid activation of β-enamino diketone precursor.[8][9]
Pyridine in EtOH 4,5-disubstitutedBase and protic solvent influence on cyclocondensation.[8][9]
Thermal (Uncatalyzed) MixtureDependent on substrate electronics/sterics; often low selectivity.[20]

Experimental Protocols: Field-Proven Methodologies

Protocol 1: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis in Water

This protocol exemplifies a green, metal-free approach utilizing a biocompatible catalyst and an environmentally benign solvent. Ultrasound is used to accelerate the reaction.[2][7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Thiamine hydrochloride (Vitamin B1) (0.1 mmol, 10 mol%)

  • Water (5 mL)

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and Vitamin B1.

  • Add 5 mL of water to the flask.

  • Place the flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the reaction mixture.

  • Irradiate the mixture with ultrasound at 20-30°C for approximately 30 minutes.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, the solid product will often precipitate directly from the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • If necessary, recrystallize the crude product from ethanol to afford the pure 4-arylideneisoxazol-5(4H)-one.

Protocol 2: Microwave-Assisted Synthesis from a Chalcone

This method uses microwave irradiation to drastically reduce reaction times in the cyclization step.[3][19]

Materials:

  • Chalcone (α,β-unsaturated ketone) (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Base (e.g., NaOH, KOH, or Sodium Acetate) (1.2 mmol)

  • Ethanol (5-10 mL)

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • In a microwave-safe vial, dissolve the chalcone, hydroxylamine hydrochloride, and the base in ethanol.

  • Seal the vial securely.

  • Place the vessel in the cavity of a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) and power (e.g., 100-200 W) for 5-15 minutes. Note: Optimal conditions will depend on the specific substrates and should be determined empirically.[19]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or recrystallization to obtain the pure isoxazole product.

Workflow for Catalyst Selection

Start Start: Define Synthesis Goal Metal_Free Is a strictly metal-free process required? Start->Metal_Free Green_Chem Prioritize Green Chemistry? (Water solvent, low energy) Metal_Free->Green_Chem Yes Hypervalent_Iodine Consider: Hypervalent Iodine Catalysis or Greener Metal Catalysts Metal_Free->Hypervalent_Iodine No Regio Specific Regioisomer Required? (e.g., 3,4- or 4,5-) Green_Chem->Regio No Ultrasound Recommendation: Ultrasound-Assisted Synthesis (e.g., with Vitamin B1 in water) Green_Chem->Ultrasound Yes Speed Is reaction speed the highest priority? Organo Recommendation: Organocatalysis (DABCO, TPP, TEMPO) Speed->Organo No Microwave Recommendation: Microwave-Assisted Synthesis Speed->Microwave Yes Regio->Speed No Substrate_Control Recommendation: Substrate-Controlled Synthesis (e.g., β-enamino diketones + additives) Regio->Substrate_Control Yes

Caption: A workflow to guide the selection of an alternative catalyst for isoxazole synthesis.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. Organic & Biomolecular Chemistry. [Link]

  • Biocatalytic Synthesis of Isoxazolines Enabled by Cryptic Nitrile Oxide Formation by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Scite.ai. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. PubMed. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Bentham Science. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Arylideneisoxazole-5(4H)-One Synthesis by Organocatalytic Three-Component Hetero-Cyclization. Taylor & Francis Online. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Organocatalytic asymmetric synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]

  • New Isoxazole-Substituted Aryl Iodides: Metal-Free Synthesis, Characterization and Catalytic Activity. NSF Public Access Repository. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. ACS Publications. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ACS Publications. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). National Center for Biotechnology Information. [Link]

  • Development of bioactive isoxazole derivatives via ionic liquid catalysis: synthesis, characterization, and pharmacological evaluation. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Recyclability of the catalyst for the synthesis of isoxazole and... ResearchGate. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-Aryl-3-Aminoisoxazole Synthesis Methods: A Technical Guide

The 5-aryl-3-aminoisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in the development of antimicrobial agents, COX-2 inhibitors, and novel kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-aryl-3-aminoisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in the development of antimicrobial agents, COX-2 inhibitors, and novel kinase inhibitors. Despite its structural simplicity, synthesizing this specific regioisomer with high fidelity remains a significant challenge. The ambidentate nature of the primary reagents often leads to the formation of the undesired 3-aryl-5-aminoisoxazole byproduct.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies used to construct this scaffold. This guide provides an objective, mechanistically grounded comparison of these methods, complete with self-validating experimental protocols to ensure reproducible regiocontrol in your workflows.

Strategic Overview & The Regiochemistry Challenge

The fundamental challenge in synthesizing 3-aminoisoxazoles lies in controlling the cyclocondensation trajectory. The most common approach utilizes hydroxylamine ( NH2​OH ), an ambidentate nucleophile possessing both a nucleophilic nitrogen and an electronegative oxygen.

Depending on the electronic nature of the electrophile and the pH of the reaction medium, either the nitrogen or the oxygen can initiate the nucleophilic attack. If the oxygen attacks the most electrophilic carbon first (typically under neutral or acidic conditions where the amine is protonated), the reaction thermodynamically funnels toward the 5-amino isomer[1]. Conversely, forcing the free nitrogen to attack the nitrile group under strict alkaline conditions kinetically drives the formation of the desired 3-amino isomer[2].

G A Aroylacetonitriles (Classical) D 5-Aryl-3-aminoisoxazole Target Scaffold A->D NH2OH·HCl, Base Reflux B Arylpropiolonitriles (Alkyne Route) B->D NH2OH, Alkaline RT C 3-Bromoisoxazolines (Late-Stage) C->D 1. Amine, Base 2. Oxidation

Figure 1: Strategic overview of three primary synthetic pathways to 5-aryl-3-aminoisoxazoles.

Comparative Evaluation of Synthetic Routes

Route A: Aroylacetonitrile Condensation (The Classical Route)

The Davidson-type condensation of aroylacetonitriles with hydroxylamine is the industry standard for early-stage discovery[2]. The causality behind its success lies in strict pH control. By utilizing a mild base (like sodium acetate) or a strong base (like NaOH), the hydroxylamine is kept in its free-base form. The highly nucleophilic nitrogen attacks the cyano group to form an amidoxime intermediate, which subsequently undergoes intramolecular cyclization via oxygen attack on the ketone.

  • Pros: Highly scalable; utilizes stable, commercially available starting materials.

  • Cons: Regioselectivity can fluctuate based on the electronic effects of the aryl substituent; electron-withdrawing groups on the aryl ring can inadvertently increase the electrophilicity of the ketone, competing with the nitrile.

Mechanism Start Aroylacetonitrile + NH2OH pH_High Alkaline Conditions (Free NH2OH) Start->pH_High pH_Low Neutral/Acidic Conditions (NH3+OH) Start->pH_Low Int_N N-Attack on Nitrile (Amidoxime Intermediate) pH_High->Int_N Kinetic Control Int_O O-Attack on Ketone (Oxime Intermediate) pH_Low->Int_O Thermodynamic Control Prod_3Amino 5-Aryl-3-aminoisoxazole (Target) Int_N->Prod_3Amino Cyclization Prod_5Amino 3-Aryl-5-aminoisoxazole (Byproduct) Int_O->Prod_5Amino Cyclization

Figure 2: pH-dependent mechanistic divergence illustrating the regioselectivity challenge.

Route B: Arylpropiolonitrile Cyclization (The Alkyne Route)

This method involves the nucleophilic addition of hydroxylamine to acetylenic nitriles. Under strongly alkaline conditions, phenylpropiolonitrile yields 3-amino-5-phenylisoxazole[3]. However, this route is highly sensitive. Literature indicates that slight variations in temperature or solvent can invert the regioselectivity, yielding the 5-amino isomer as the major product[4].

  • Pros: Can achieve excellent regioselectivity under rigidly controlled alkaline conditions.

  • Cons: Acetylenic nitriles are prone to polymerization and are less stable than β -ketonitriles.

Route C: 3-Bromoisoxazoline Amination-Oxidation (Late-Stage Diversification)

For programs requiring diverse N-substitution on the 3-amino group, traditional condensation fails. A modern two-step procedure solves this by reacting readily available 3-bromoisoxazolines with primary or secondary amines in the presence of a base. The electron-deficient nature of the isoxazoline allows for an addition-elimination displacement of the bromide. A subsequent oxidation step restores the aromatic isoxazole core[5].

  • Pros: Absolute regiocontrol (the core is pre-formed); allows for late-stage functionalization with complex amines.

  • Cons: Requires a multi-step sequence and stoichiometric oxidants, reducing overall atom economy.

Quantitative Performance Matrix

The following table summarizes the operational parameters and performance metrics of the three evaluated methods, synthesized from benchmarked literature and application notes.

MethodPrecursor StabilityReagentsTypical YieldRegioselectivityScalability
A. Aroylacetonitrile Condensation High (Bench-stable) NH2​OH⋅HCl , NaOH or NaOAc, EtOH60–85%Moderate to High (pH dependent)Excellent
B. Alkyne Cyclization Low (Light/Heat sensitive) NH2​OH⋅HCl , NaOH, EtOH48–71%High (Condition dependent)Moderate
C. Bromoisoxazoline Amination High (Bench-stable) R−NH2​ , Base, then Oxidant75–95%Absolute (Pre-set core)Good

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the correct regioisomer is isolated.

Protocol A: Synthesis via Aroylacetonitrile Condensation (Route A)

Optimized for 5-(2-Chlorophenyl)-isoxazol-3-amine[2].

  • Reagent Preparation: Dissolve 10.0 mmol of 2-chlorobenzoylacetonitrile in 25 mL of absolute ethanol in a round-bottom flask.

  • Hydroxylamine Activation: In a separate vial, dissolve 12.0 mmol of hydroxylamine hydrochloride and 12.0 mmol of anhydrous sodium acetate in 10 mL of distilled water. Causality note: Sodium acetate acts as a buffer, neutralizing the HCl to liberate free NH2​OH without creating a highly caustic environment that might degrade the starting material.

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic solution at room temperature under vigorous stirring.

  • Cyclization: Attach a reflux condenser, elevate the temperature to 80 °C, and reflux for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot confirms complete cyclization.

  • Workup & Isolation: Cool the reaction mixture to 0 °C in an ice bath to induce precipitation. Filter the crude solid, wash with 20 mL of cold water to remove inorganic salts, and recrystallize from aqueous ethanol.

  • Self-Validation Checkpoint 2 (NMR): The formation of the 3-amino isomer is definitively validated by a sharp singlet near δ 5.5–6.0 ppm in the 1H NMR spectrum, corresponding to the isolated C4-H proton of the isoxazole ring.

Protocol B: Synthesis via Arylpropiolonitrile Cyclization (Route B)

Adapted from established patent literature for 3-amino-5-phenylisoxazole[3].

  • Alkaline Activation: Prepare a solution of 5.4 g (77 mmol) hydroxylamine hydrochloride in 40 mL of 10% aqueous sodium hydroxide. Causality note: The strongly alkaline pH (>10) is non-negotiable here; it ensures the nitrogen acts as the primary nucleophile against the alkyne.

  • Reaction Initiation: Dissolve 1.90 g (15 mmol) of phenylpropiolonitrile in 15 mL of ethanol. Add this dropwise to the alkaline hydroxylamine solution at 0 °C to control the exothermic addition.

  • Maturation: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Isolation: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint (Melting Point): Recrystallize the crude residue from a benzene/n-hexane mixture. The isolated needles must exhibit a sharp melting point of 137–138 °C to confirm the 3-amino-5-phenylisoxazole regioisomer[3].

Strategic Recommendations

For general library synthesis and scale-up campaigns, Route A (Aroylacetonitrile Condensation) remains the most robust and cost-effective method, provided strict pH buffering is maintained to control regiochemistry.

However, if your drug discovery program requires extensive Structure-Activity Relationship (SAR) exploration at the exocyclic amine position (e.g., bulky alkyl or aryl N-substituents), Route C (Bromoisoxazoline Amination) is the superior choice. Attempting to N-alkylate a pre-formed 3-aminoisoxazole often leads to poor yields and competitive ring-nitrogen alkylation. Route C circumvents this by installing the complex amine prior to final aromatization, ensuring absolute regiocontrol and higher overall throughput for complex analogs.

References

  • Shionogi and Co Ltd. Process for preparing 3-aminoisoxazole derivatives.
  • M. L. Gelmi, et al. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters - ACS Publications (2009).[Link]

  • S. R. Landor, et al. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. RSC Publishing (1988).[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-(4-biphenylyl)-3-aminoisoxazole and Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activity of a specific isoxazole derivative, 5-(4-biphenylyl)-3-aminoisoxazole, against other prominent kinase inhibitors. By synthesizing available data and providing insights into the underlying experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of the Aminoisoxazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule inhibitors targeting these enzymes has revolutionized modern medicine. The 3-aminoisoxazole moiety has been identified as an effective "hinge-binding" motif, a critical interaction for the inhibition of many kinases.[1] This has led to the exploration of a multitude of 3-aminoisoxazole derivatives as potential therapeutic agents.

This guide focuses on 5-(4-biphenylyl)-3-aminoisoxazole, a compound featuring a biphenyl group at the 5-position of the aminoisoxazole core. This substitution is of particular interest as it can influence the compound's potency, selectivity, and pharmacokinetic properties. We will compare its anticipated biological activity with established kinase inhibitors targeting similar pathways.

Comparative Analysis of Kinase Inhibitory Activity

While direct experimental data for 5-(4-biphenylyl)-3-aminoisoxazole is not extensively available in the public domain, we can infer its likely activity based on structure-activity relationship (SAR) studies of closely related analogs. Research into 5-aminoisoxazole derivatives has highlighted their potential as inhibitors of several key kinase families, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] A study on the evolution of a new class of VEGFR-2 inhibitors demonstrated that 5-aminoisoxazole compounds exhibit inhibitory activity against this kinase.[1]

Table 1: Comparative IC50 Values for VEGFR-2 Inhibition

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
5-phenyl-3-aminoisoxazole analog VEGFR-219002400[1]
Sunitinib VEGFR-2, PDGFRβ, c-Kit80-[4]
Sorafenib VEGFR-2, VEGFR-3, PDGFRβ, Raf-1, B-Raf90-[5]
Axitinib VEGFR-1, -2, -3, PDGFRβ0.2-[5]

Note: The data for the 5-phenyl-3-aminoisoxazole analog is used as a surrogate to estimate the potential activity of 5-(4-biphenylyl)-3-aminoisoxazole. The addition of the second phenyl ring in the biphenyl moiety could potentially enhance potency through additional interactions within the kinase binding site.

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

PDGFRs are receptor tyrosine kinases involved in cell growth, proliferation, and differentiation. Their aberrant activation is implicated in various cancers and other diseases.[6] Many multi-kinase inhibitors that target VEGFR also show activity against PDGFR. Given the structural similarities of the kinase domains, it is plausible that 5-(4-biphenylyl)-3-aminoisoxazole could also exhibit inhibitory effects on PDGFR.

Table 2: Comparative IC50 Values for PDGFR Inhibition

CompoundTarget KinaseBiochemical IC50 (nM)Reference
Sunitinib PDGFRβ2[4]
Sorafenib PDGFRβ20[5]
Imatinib PDGFR, c-Kit, Bcr-Abl100[4]
Crenolanib PDGFRα/β, FLT32.1/3.2 (Kd)[4]
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition

The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and cellular stress.[2] Isoxazole-based compounds have been investigated as bioisosteric replacements for the imidazole ring found in many p38 MAPK inhibitors, such as SB-203580.[2]

Table 3: Comparative IC50 Values for p38 MAPK Inhibition

CompoundTarget KinaseBiochemical IC50 (nM)Reference
SB-203580 p38α/β50/500[7]
BIRB 796 (Doramapimod) p38α/β/γ/δ38/65/200/520[8]
VX-702 p38α- (14-fold selective vs p38β)[8]
Losmapimod p38α/β- (pKi of 8.1 and 7.6)[8]

Signaling Pathways and Experimental Workflows

Understanding the context in which these inhibitors function is crucial. Below are diagrams illustrating a simplified kinase signaling pathway and a general workflow for evaluating kinase inhibitors.

Simplified Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) p38_MAPK p38 MAPK RTK->p38_MAPK Signal Transduction Cascade Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binding & Dimerization Downstream Downstream Effectors p38_MAPK->Downstream Proliferation Cell Proliferation, Angiogenesis, Inflammation Downstream->Proliferation Cellular Response Inhibitor 5-(4-biphenylyl)-3-aminoisoxazole (or other Kinase Inhibitors) Inhibitor->RTK Inhibitor->p38_MAPK

Caption: Simplified signaling pathway illustrating the potential inhibitory action of 5-(4-biphenylyl)-3-aminoisoxazole on Receptor Tyrosine Kinases and p38 MAPK.

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Compound Synthesis b Biochemical Kinase Assay (e.g., ELISA, TR-FRET) a->b h Pharmacokinetic Analysis a->h c Determine IC50 b->c d Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) c->d e Western Blot for Phospho-Kinase Levels c->e f Determine Cellular IC50 d->f g Animal Model of Disease (e.g., Xenograft) f->g i Efficacy & Toxicity Assessment g->i h->i

Caption: A generalized experimental workflow for the evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative protocols for the key experiments mentioned in this guide.

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Objective: To quantify the potency of 5-(4-biphenylyl)-3-aminoisoxazole in inhibiting the enzymatic activity of a target kinase (e.g., VEGFR-2, p38α).

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, p38α)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (5-(4-biphenylyl)-3-aminoisoxazole) and control inhibitors

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-(4-biphenylyl)-3-aminoisoxazole and control inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • Add the kinase/substrate solution to all wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed (or ATP consumed) by adding the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the detection signal to stabilize.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength (luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Cell Proliferation Assay (Cellular IC50 Determination)

This protocol describes a method to assess the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

Objective: To determine the concentration of 5-(4-biphenylyl)-3-aminoisoxazole required to inhibit the proliferation of a specific cancer cell line by 50%.

Materials:

  • Cancer cell line (e.g., A549, HepG2, MDA-MB-231)[10]

  • Complete cell culture medium

  • Test compound (5-(4-biphenylyl)-3-aminoisoxazole) and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-(4-biphenylyl)-3-aminoisoxazole and control inhibitors in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that 5-(4-biphenylyl)-3-aminoisoxazole holds promise as a kinase inhibitor, with potential activity against VEGFR-2, and possibly PDGFR and p38 MAPK. The biphenyl moiety is a key structural feature that warrants further investigation to understand its impact on potency and selectivity.

Future research should focus on:

  • Comprehensive Kinase Profiling: A broad kinase panel screening of 5-(4-biphenylyl)-3-aminoisoxazole is essential to determine its precise selectivity profile and identify any off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the biphenyl group and the aminoisoxazole core will provide valuable insights for optimizing the lead compound.

  • In Vivo Efficacy Studies: Promising compounds should be advanced to in vivo models of cancer or inflammatory diseases to evaluate their therapeutic potential.

This guide provides a framework for understanding the potential biological activity of 5-(4-biphenylyl)-3-aminoisoxazole in the context of other kinase inhibitors. The provided protocols offer a starting point for researchers to experimentally validate these hypotheses and contribute to the development of novel and effective kinase-targeted therapies.

References

  • Mainolfi, N., Karki, R., Liu, F., Anderson, K., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367. [Link]

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207. [Link]

  • RxList. (2021, November 2). PDGFR-alpha Inhibitors. Retrieved from [Link]

  • Kerbel, R. S. (2006). Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions. Clinical cancer research : an official journal of the American Association for Cancer Research, 12(12), 3267-3271. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39. [Link]

  • Antoniu, S. A. (2017). Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease. European Respiratory Review, 26(146), 170086. [Link]

  • OncLive. (2021, May 25). Next Generation of PDGFR Inhibitors Makes Headway in GIST. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are PDGFR gene inhibitors and how do they work? Retrieved from [Link]

  • Fontanella, C., Ongaro, E., Bolzonello, S., Guardascione, M., Fasola, G., & Aprile, G. (2014). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of translational medicine, 2(8), 81. [Link]

  • Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using VEGF-targeting Agent. Retrieved from [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Jani, J. P., Bai, X., Chen, Y., et al. (2005). Antiangiogenic and Antitumor Activity of a Selective PDGFR Tyrosine Kinase Inhibitor, CP-673451. Cancer Research, 65(3), 987-995. [Link]

  • PR Newswire. (2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. Retrieved from [Link]

  • Fleseriu, M., & Varlamov, O. (2016). Kinase Inhibitors: Adverse Effects Related to the Endocrine System. Endocrinology and metabolism clinics of North America, 45(1), 185–203. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Muñoz-Muñoz, J. L., García-Molina, F., & García-Cánovas, F. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International journal of molecular sciences, 23(10), 5434. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

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Validation

The Evolving Landscape of 3-Aminoisoxazoles: A Comparative Guide to Structure-Activity Relationships

An In-depth Analysis for Researchers and Drug Development Professionals The 3-aminoisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The 3-aminoisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-aminoisoxazole derivatives across various therapeutic areas, supported by experimental data and detailed protocols. We will delve into the nuances of how structural modifications on this core influence target affinity, selectivity, and overall pharmacological profile, offering insights for the rational design of next-generation therapeutics.

The 3-Aminoisoxazole Core: A Foundation for Diverse Bioactivity

The 3-aminoisoxazole ring system, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile template for drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for designing ligands for a wide range of biological targets. The amino group at the 3-position provides a crucial handle for further chemical elaboration, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[3][4]

Below is a diagram illustrating the core 3-aminoisoxazole scaffold and key positions for substitution that will be discussed throughout this guide.

3-Aminoisoxazole_Core C3 C3 N2 N2 C3->N2 NH2 H2N C3->NH2 O1 O1 N2->O1 C5 C5 O1->C5 C4 C4 C5->C4 R5 R5 C5->R5 C4->C3 R4 R4 C4->R4

Caption: Core structure of 3-aminoisoxazole with key substitution points (R4 and R5).

I. Anticancer Activity: Targeting Key Oncogenic Pathways

3-Aminoisoxazole derivatives have emerged as a promising class of anticancer agents, with activities spanning various mechanisms, including tubulin polymerization inhibition and kinase inhibition.

A. Tubulin Polymerization Inhibitors

A series of cis-restricted 3,4-diaryl-5-aminoisoxazoles have demonstrated potent cytotoxic activities against several human cancer cell lines.[5] The SAR of these compounds reveals the critical role of the aryl substituents at the C4 and C5 positions.

CompoundR4-Aryl GroupR5-Aryl GroupCytotoxicity (IC50, µM)Tubulin Polymerization Inhibition (IC50, µM)Reference
11a 4-Methoxyphenyl3,4,5-TrimethoxyphenylLow µM range1.8[5]
13a 4-Hydroxyphenyl3,4,5-TrimethoxyphenylLow µM range2.1[5]

Key SAR Insights:

  • Aryl Substituents: The presence of methoxy and hydroxy groups on the aryl rings at the C4 and C5 positions appears to be crucial for both cytotoxicity and tubulin polymerization inhibition.

  • Conformational Restriction: The cis-restricted conformation of the diaryl groups is a key determinant of activity.

B. Kinase Inhibitors

The 3-aminoisoxazole scaffold has been successfully employed to develop potent inhibitors of various protein kinases implicated in cancer progression.

  • FLT3 Inhibitors: N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[6] SAR studies on these compounds highlighted that an electron-rich fused ring on the phenylurea moiety enhances activity.

  • c-Met Inhibitors: 3-Amino-benzo[d]isoxazole derivatives have been synthesized and evaluated as inhibitors of the c-Met tyrosine kinase.[6] This scaffold provides a rigid framework that can be optimized for potent and selective c-Met inhibition.

  • Bcr-Abl Inhibitors: Diarylamide 3-aminoindazole derivatives, a bioisostere of 3-aminoisoxazole, have shown potent pan-Bcr-Abl inhibitory activity, including against the T315I mutant.[7] This highlights the potential of exploring bioisosteric replacements to overcome drug resistance.

II. Antibacterial Activity: A Renewed Hope Against Resistance

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. 3-Aminoisoxazole derivatives have shown promise in this arena.

A recent study on N3, N5-di(substituted)isoxazole-3,5-diamine derivatives revealed potent antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.[8]

CompoundR3-SubstituentR5-SubstituentMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)Reference
178d 4-Fluorophenyl4-Fluorophenyl117100[8]
178e 4-Chlorophenyl4-Chlorophenyl11095[8]
178f 4-Bromophenyl4-Bromophenyl95110[8]
Cloxacillin (Standard) --120100[8]

Key SAR Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl rings generally enhances antibacterial activity.[8] This suggests that these substituents may play a role in target binding or membrane permeability.

  • Symmetrical Substitution: The symmetrically disubstituted derivatives exhibited the most potent activity.

III. Central Nervous System (CNS) Applications

3-Aminoisoxazole derivatives have also been explored for their potential in treating CNS disorders, acting on targets such as nicotinic acetylcholine receptors (nAChRs).[6] The isoxazole ring can act as a bioisosteric replacement for other heterocycles in known CNS-active compounds, offering a strategy to modulate properties like blood-brain barrier permeability and target selectivity.[9]

Experimental Protocols

To facilitate further research and validation, this section provides representative experimental protocols for the synthesis and biological evaluation of 3-aminoisoxazole derivatives.

A. General Synthesis of 3-Aminoisoxazoles

The synthesis of 3-aminoisoxazoles can be achieved through various routes, with the 1,3-dipolar cycloaddition being a common and versatile method.[10] A general, two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles is outlined below.[11]

Synthesis_Workflow cluster_step1 Step 1: Amination of 3-Bromoisoxazoline cluster_step2 Step 2: Oxidation a 3-Bromoisoxazoline d 3-Aminoisoxazoline a->d b Amine (R-NH2) b->d c Base c->d e 3-Aminoisoxazoline g 3-Aminoisoxazole e->g f Iodine, Imidazole f->g

Caption: A two-step workflow for the synthesis of 3-aminoisoxazoles.

Step-by-Step Protocol:

  • Synthesis of 3-Aminoisoxazolines:

    • To a solution of the 3-bromo-5-substituted-isoxazoline in a suitable solvent (e.g., acetonitrile), add the desired amine and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction by removing the solvent under reduced pressure and purify the crude product by column chromatography to obtain the 3-aminoisoxazoline.[11]

  • Oxidation to 3-Aminoisoxazoles:

    • Dissolve the 3-aminoisoxazoline in a suitable solvent (e.g., dichloromethane).

    • Add imidazole followed by iodine to the solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired 3-aminoisoxazole.[11]

B. In Vitro Tubulin Polymerization Assay

This assay is used to evaluate the inhibitory effect of compounds on tubulin polymerization.

Protocol:

  • Preparation:

    • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

    • Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Assay Procedure:

    • Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a 96-well plate.

    • Add the reaction mixture to the wells.

    • Monitor the fluorescence intensity over time at 37°C using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

C. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. The Mueller Hinton broth turbidometric method is a standard procedure.[8]

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in Mueller Hinton broth in a 96-well microtiter plate.

    • Prepare a bacterial inoculum of the test strain (e.g., E. coli, S. aureus) and adjust its concentration to a standard level.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Bioisosteric Replacement and Scaffold Hopping: Expanding Chemical Space

A key strategy in optimizing 3-aminoisoxazole derivatives is the use of bioisosteric replacement and scaffold hopping.[12][13] Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.

Bioisosteric_Replacement 3-Aminoisoxazole 3-Aminoisoxazole Amide Amide 3-Aminoisoxazole->Amide mimics 1,2,3-Triazole 1,2,3-Triazole 3-Aminoisoxazole->1,2,3-Triazole can be replaced by 1,3,4-Oxadiazole 1,3,4-Oxadiazole 3-Aminoisoxazole->1,3,4-Oxadiazole can be replaced by 3-Aminoindazole 3-Aminoindazole 3-Aminoisoxazole->3-Aminoindazole can be replaced by

Caption: Bioisosteric replacements for the 3-aminoisoxazole scaffold.

For instance, the amide functionality, which is prevalent in many bioactive molecules, can be mimicked by various five-membered heterocycles, including 1,2,3-triazoles and 1,3,4-oxadiazoles.[14] As demonstrated with the Bcr-Abl inhibitors, replacing the 3-aminoisoxazole core with a 3-aminoindazole scaffold can lead to improved activity against resistant mutants.[7] This approach allows for the exploration of novel chemical space, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[15]

Conclusion

The 3-aminoisoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the successful design and optimization of these derivatives. This guide has provided a comparative overview of the SAR of 3-aminoisoxazoles in oncology and infectious diseases, highlighting the critical role of substituent modifications and the strategic use of bioisosterism. The detailed experimental protocols offer a practical resource for researchers to further explore this promising class of compounds. As our understanding of the underlying biology of diseases deepens, the rational design of 3-aminoisoxazole derivatives holds immense potential for addressing unmet medical needs.

References

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  • A review of isoxazole biological activity and present synthetic techniques.
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  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC.
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  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.
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  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflamm
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • A Brief Review on Isoxazole Deriv
  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Rel
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent pan-BCR-ABL inhibitor including the T315I mutant. Semantic Scholar.

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Comparative

Introduction: The Versatility of the Aminoisoxazole Scaffold

An In-Depth Comparison of In Vitro and In Vivo Efficacy of Aminoisoxazole Compounds The aminoisoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of In Vitro and In Vivo Efficacy of Aminoisoxazole Compounds

The aminoisoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities.[1][2] These compounds have been extensively investigated for their therapeutic potential across various diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4][5] The unique electronic and structural characteristics of the isoxazole ring allow it to serve as a versatile pharmacophore, capable of engaging with a diverse range of biological targets.[1][6] The journey from a promising compound in a petri dish (in vitro) to a potential therapeutic in a living organism (in vivo) is a critical, multi-step process. This guide provides a comparative analysis of the in vitro and in vivo efficacy of aminoisoxazole compounds, explaining the causality behind experimental choices and bridging the gap between cellular assays and whole-organism responses.

Part 1: In Vitro Efficacy - Unveiling Molecular Mechanisms

In vitro studies are the foundational step in drug discovery, designed to assess a compound's activity against a specific biological target in a controlled environment. These assays are crucial for initial screening, establishing structure-activity relationships (SAR), and elucidating the mechanism of action.[7] For aminoisoxazoles, in vitro testing has revealed potent activity against cancer cell lines, bacteria, and key enzymes involved in disease pathology.[8][9]

Mechanism of Action: Targeting Key Disease Pathways

A significant portion of research has focused on the anticancer properties of aminoisoxazoles. Many derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[10] The mechanism often involves the inhibition of critical cellular machinery. For instance, certain aminoisoxazole series have been identified as potent inhibitors of Tryptophan 2,3-dioxygenase 2 (TDO2), an enzyme implicated in tumor immune evasion.[11] TDO2 catalyzes the conversion of tryptophan to kynurenine, which suppresses the host immune response. By inhibiting TDO2, these compounds can help restore the immune system's ability to recognize and eliminate malignant cells.

TDO2_Pathway cluster_Tumor Tumor Microenvironment cluster_Immune Immune Response cluster_Drug Therapeutic Intervention TDO2 TDO2 Enzyme Kynurenine Kynurenine TDO2->Kynurenine Catalysis Tryptophan Tryptophan Tryptophan->TDO2 Catalysis Immune_Suppression Immune Suppression (Apoptosis, Inactivation) Kynurenine->Immune_Suppression T_Cell T-Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing Immune_Suppression->T_Cell Immune_Suppression->Tumor_Cell Tumor Survival Aminoisoxazole Aminoisoxazole Inhibitor Aminoisoxazole->TDO2 Inhibition

Quantitative Analysis of In Vitro Potency

The efficacy of a compound in vitro is typically quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A lower value indicates higher potency. Numerous studies have reported the potent antiproliferative activity of aminoisoxazole derivatives against various cancer cell lines.[8]

Compound ClassTarget Cell LineReported IC50/EC50Biological ActivityReference
3,4-disubstituted isoxazole-5(4H)-onesHepG-2 (Liver), MCF-7 (Breast)5.88 - 15.10 µg/mLAntiproliferative[8]
Thieno[2,3-d]-pyrimidine hybridsA549 (Lung), HCT116 (Colorectal)2.79 - 6.69 µMCytotoxicity[8]
5-Aminoisoxazole AnaloguesTDO2 Enzyme (Cellular Assay)77 - 85 nMTDO2 Inhibition[11]
N-phenyl-5-carboxamidyl IsoxazoleColon 38, CT-26 (Mouse Colon)2.5 µg/mLCytotoxicity[1]
Isoxazole-piperazine derivativesHuh7 (Liver), MCF-7 (Breast)0.3 - 3.7 µMCytotoxicity[10]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.[12] It measures the metabolic activity of cells, which is an indicator of their health and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the aminoisoxazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 24 or 48 hours, under standard cell culture conditions (37°C, 5% CO2).[12]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: In Vivo Efficacy - Assessing Performance in a Biological System

While in vitro assays are indispensable for initial screening, they cannot fully replicate the complex environment of a living organism.[7] In vivo studies, typically conducted in animal models, are essential to evaluate a compound's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile.[][14] The transition from in vitro to in vivo is a critical test of a compound's potential as a drug.[15]

Animal Models: Simulating Human Disease

The choice of animal model is critical for the relevance of in vivo studies.[] For cancer research, xenograft models are commonly used. These involve implanting human tumor cells into immunodeficient mice.[][16] For infectious diseases, infection models are established by introducing a pathogen to the animal.[9] For anti-inflammatory or antioxidant studies, inflammation or oxidative stress can be induced chemically.[4][17]

InVivo_Workflow cluster_Prep Preparation Phase cluster_Exp Experimental Phase cluster_Analysis Analysis Phase A 1. Animal Acclimatization (7 days) B 2. Disease Model Induction (e.g., Tumor Inoculation) A->B C 3. Group Allocation (Vehicle, Drug, Control) B->C D 4. Compound Administration (e.g., i.p., oral) C->D E 5. Monitoring (Tumor Volume, Weight) D->E F 6. Endpoint (e.g., Sacrifice) E->F G 7. Sample Collection (Tumor, Blood, Tissues) F->G H 8. Data Analysis & Interpretation G->H

Quantitative Analysis of In Vivo Efficacy

In vivo efficacy is measured using endpoints relevant to the disease model, such as tumor growth inhibition (TGI), reduction in bacterial load, or improvement in inflammatory markers.

Compound ClassAnimal ModelKey Efficacy FindingBiological ActivityReference
KRIBB3 (Isoxazole derivative)Mouse Xenograft (Colon, Prostate, etc.)Substantial reduction in tumor volumeAntitumor[18]
Isoxazole-Oxazole HybridsBacterial infection modelsGood antibacterial potencyAntibacterial[9]
Fluorophenyl-isoxazole-carboxamidesMale miceTotal antioxidant capacity (TAC) was two-fold greater than Quercetin (control)Antioxidant[17][19]
4,5-diarylisoxazole scaffoldMouse modelPotent Hsp90 inhibition and antitumor activityAnticancer[4]
Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study for an anticancer aminoisoxazole compound in a mouse xenograft model.[]

  • Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude) for at least one week under controlled conditions (temperature, light cycle) to acclimate them to the facility.[17]

  • Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=5-10 per group): Vehicle control, aminoisoxazole compound (at various doses), and a positive control (standard-of-care drug).

  • Compound Administration: Administer the compound and controls via the determined route (e.g., intraperitoneal injection, oral gavage) according to the dosing schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals.

  • Ex Vivo Analysis: Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A central challenge in drug development is the translation of in vitro potency to in vivo efficacy.[20] A strong in vitro-in vivo correlation (IVIVC) is highly desirable as it allows in vitro dissolution or potency data to serve as a surrogate for in vivo bioequivalence.[15] However, this correlation is not always straightforward. A compound that is highly potent in a cellular assay may fail in vivo due to:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the target tissue at a sufficient concentration.[14]

  • Lack of Target Engagement: The compound may not effectively engage its target in the complex biological system.

  • Toxicity: The compound may exhibit unforeseen toxicity in the whole organism, limiting the achievable therapeutic dose.[]

For aminoisoxazoles, studies have shown that while many derivatives exhibit excellent in vitro activity, further optimization is often required to improve properties like whole blood stability and overall pharmacokinetic profiles to achieve in vivo success.[11] For example, a potent TDO2 inhibitor in a cellular assay must also be stable in blood to be effective in an animal model.

Conclusion

Aminoisoxazole compounds represent a highly promising class of molecules with demonstrated efficacy in both in vitro and in vivo settings. In vitro assays are powerful tools for identifying potent compounds and understanding their mechanisms of action, such as the inhibition of cancer-related enzymes like TDO2 or inflammatory mediators like COX-2.[21] However, the ultimate therapeutic potential of these compounds can only be validated through rigorous in vivo studies in relevant animal models.[14] The successful translation from the controlled environment of the lab bench to the complex biological system of a living organism hinges on a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The continuous exploration and optimization of the aminoisoxazole scaffold, guided by a strong understanding of the in vitro-in vivo relationship, holds significant promise for the development of novel therapies.

References

  • Advances in the Chemistry of Aminoisoxazole | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Pilotte, J., et al. (2018). Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters, 9(5), 417-421. Available from: [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686. Available from: [Link]

  • Kałużna-Czaplińska, J., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 1-25. Available from: [Link]

  • Malinowska, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2842. Available from: [Link]

  • A., A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Chemical Methodologies, 6(11), 939-957. Available from: [Link]

  • Woźniak, M., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10920. Available from: [Link]

  • Pilotte, J., et al. (2018). Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters, 9(5), 417-421. Available from: [Link]

  • Woźniak, M., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10920. Available from: [Link]

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4283-4310. Available from: [Link]

  • Malinowska, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2842. Available from: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. (2023, December 11). Retrieved March 28, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Available from: [Link]

  • In-vivo Animal Models - Aragen Life Sciences. (n.d.). Retrieved March 28, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1189498. Available from: [Link]

  • Potent Aminoisoxazole Inhibitors Of TD02 | Publication - Pharmaron. (n.d.). Retrieved March 28, 2026, from [Link]

  • Animals used in in vivo efficacy assays Other mammals include mainly... - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • In vitro safety - Labcorp. (n.d.). Retrieved March 28, 2026, from [Link]

  • 3-Aminoisoxazole unit containing bioactive compounds/ catalyst. - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (2022, May 20). Retrieved March 28, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Retrieved March 28, 2026, from [Link]

  • Potential role of different animal models for the evaluation of bioactive compounds - PMC. (2025, September 29). Retrieved March 28, 2026, from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. (2012, January 2). Retrieved March 28, 2026, from [Link]

  • In vitro Methods - CABI Digital Library. (n.d.). Retrieved March 28, 2026, from [Link]

  • Huber, H., et al. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 169-185. Available from: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC. (2022, May 20). Retrieved March 28, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. Available from: [Link]

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Validation

A Comparative Guide to the Kinase Cross-Reactivity of 5-(4-biphenylyl)-3-aminoisoxazole

This guide provides a framework for researchers, scientists, and drug development professionals to assess the kinase cross-reactivity of the novel compound 5-(4-biphenylyl)-3-aminoisoxazole. Due to the absence of publish...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a framework for researchers, scientists, and drug development professionals to assess the kinase cross-reactivity of the novel compound 5-(4-biphenylyl)-3-aminoisoxazole. Due to the absence of published data for this specific molecule, we will use a structure-based rationale to hypothesize its potential as a kinase inhibitor and compare it to the well-characterized, broad-spectrum kinase inhibitors, Ponatinib and Dasatinib. This document will serve as a comprehensive resource for designing and interpreting selectivity profiling studies.

Introduction: The Rationale for Kinase Selectivity Profiling

5-(4-biphenylyl)-3-aminoisoxazole is a heterocyclic compound incorporating a biphenyl moiety and an aminoisoxazole core. Both of these structural motifs are prevalent in a multitude of biologically active compounds, notably kinase inhibitors. The biphenyl group can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of kinases, while the aminoisoxazole scaffold can form critical hydrogen bonds with the kinase hinge region.

Given these structural features, it is plausible to hypothesize that 5-(4-biphenylyl)-3-aminoisoxazole may exhibit inhibitory activity against one or more protein kinases. However, achieving selectivity is a paramount challenge in kinase inhibitor development. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a thorough assessment of a compound's kinase selectivity profile is a critical step in its preclinical development.

This guide will use Ponatinib and Dasatinib as benchmarks for comparison. These are both FDA-approved multi-kinase inhibitors with well-documented and broad kinase inhibition profiles, making them excellent case studies for understanding the importance of and methodologies for assessing cross-reactivity.[1][2]

Comparative Kinase Selectivity Analysis

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its biological effects and potential liabilities. The following table summarizes the known kinase inhibition profiles of Ponatinib and Dasatinib. For the purposes of this guide, the selectivity of 5-(4-biphenylyl)-3-aminoisoxazole is presented as "To Be Determined," highlighting the critical need for experimental validation.

Kinase Target FamilyPonatinib (IC50 nM)Dasatinib (IC50 nM)5-(4-biphenylyl)-3-aminoisoxazole
ABL 0.37-2.0 (including T315I)[3][4]<1[5]To Be Determined
SRC Family 5.4 (c-SRC)[3]<1 (SRC, LCK, FYN, YES)[6]To Be Determined
VEGFR 1.5[3]-To Be Determined
PDGFR 1.1[3]-To Be Determined
FGFR 2.2[3]-To Be Determined
c-KIT 8-20[3]High Potency[6]To Be Determined
FLT3 0.3-2[3]-To Be Determined
Ephrin Receptors -High Potency[6]To Be Determined
MEKK2 16[7][8]-To Be Determined

The promiscuity of Ponatinib and Dasatinib underscores the importance of screening novel compounds against a broad panel of kinases. For 5-(4-biphenylyl)-3-aminoisoxazole, a primary screen against a diverse kinase panel would be the first step in understanding its potential targets and off-targets.

Experimental Protocols for Kinase Inhibition Profiling

To experimentally determine the kinase cross-reactivity of 5-(4-biphenylyl)-3-aminoisoxazole, a tiered approach is recommended, starting with a broad screen followed by more detailed quantitative analysis for identified hits.

Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.

G cluster_0 Initial Screening cluster_1 Hit Validation & Quantitative Analysis cluster_2 Mechanism of Action & Off-Target Characterization A Compound Synthesis & QC (5-(4-biphenylyl)-3-aminoisoxazole) B Broad Kinase Panel Screen (e.g., KINOMEscan® at a single high concentration) A->B Test Compound C IC50 Determination for Primary Hits (e.g., Radiometric or Fluorescence-based assays) B->C Identified 'Hits' D Cellular Assays (Target engagement & phenotypic effects) C->D Confirmed On-Target Activity F Structural Biology (Co-crystallization with target kinases) C->F Potent Hits E In-depth Off-Target Validation (Biochemical & Cellular Assays) D->E Unexplained Phenotypes

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Step-by-Step Protocol: In Vitro Radiometric Kinase Assay (33P-ATP Filter Binding)

This protocol is a gold standard for quantifying the potency of a kinase inhibitor.

Objective: To determine the IC50 value of 5-(4-biphenylyl)-3-aminoisoxazole against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 5-(4-biphenylyl)-3-aminoisoxazole (or comparator compound) serially diluted in DMSO

  • Kinase reaction buffer (specific to the kinase)

  • [γ-33P]ATP

  • ATP solution

  • Phosphocellulose filter plates

  • Phosphoric acid wash solution

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Compound Plating: In a 96-well reaction plate, add 2 µL of serially diluted 5-(4-biphenylyl)-3-aminoisoxazole. Include controls for 100% activity (DMSO only) and 0% activity (no kinase or high concentration of a known inhibitor).

  • Initiate Kinase Reaction: Add a defined volume of the Kinase Reaction Master Mix to each well of the reaction plate.

  • Start the Phosphorylation: Add a solution of [γ-33P]ATP and non-labeled ATP to each well to start the reaction. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will pass through.

  • Wash the Filter Plate: Wash the filter plate multiple times with phosphoric acid to remove any unbound [γ-33P]ATP.

  • Quantify Phosphorylation: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Step-by-Step Protocol: LanthaScreen™ Eu Kinase Binding Assay (Fluorescence-based)

This is a high-throughput, non-radioactive method to assess compound binding to a kinase.

Objective: To determine the binding affinity (Kd or IC50) of 5-(4-biphenylyl)-3-aminoisoxazole to a specific kinase.

Materials:

  • GST- or His-tagged purified recombinant kinase

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

  • 5-(4-biphenylyl)-3-aminoisoxazole (or comparator compound) serially diluted in DMSO

  • Assay buffer

Procedure:

  • Prepare Reagent Solutions: Prepare working solutions of the kinase, Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Compound Plating: In a low-volume 384-well plate, add a small volume (e.g., 2 µL) of the serially diluted test compound.

  • Add Kinase-Antibody Mixture: Add a defined volume of the pre-mixed kinase and Eu-labeled antibody solution to each well.

  • Add Tracer: Add a defined volume of the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Read the Plate: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). The test compound will compete with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal. Plot the emission ratio against the logarithm of the compound concentration and fit the data to determine the IC50.

Interpreting Cross-Reactivity Data and Future Directions

The data generated from these assays will provide a comprehensive kinase inhibition profile for 5-(4-biphenylyl)-3-aminoisoxazole.

  • High Potency and Selectivity: If the compound is a potent inhibitor of a single kinase or a small number of related kinases with minimal off-target effects, it could be a promising candidate for further development as a selective tool compound or therapeutic.

  • Multi-Targeting Profile: If, like Ponatinib or Dasatinib, the compound inhibits multiple kinases, this polypharmacology needs to be carefully evaluated.[4][9] Some off-target activities may contribute to efficacy, while others could be sources of toxicity.[10]

  • No Significant Kinase Activity: If no significant inhibition is observed, it may indicate that the primary biological target of 5-(4-biphenylyl)-3-aminoisoxazole lies outside the kinome, and other target classes should be investigated.

The logical next steps for a compound with a confirmed kinase-inhibitory profile would involve cellular assays to confirm target engagement and functional effects, followed by in vivo studies to assess efficacy and safety.

Conclusion

While the precise biological activity of 5-(4-biphenylyl)-3-aminoisoxazole remains to be elucidated, its chemical structure strongly suggests potential interactions with the human kinome. By following the principles and protocols outlined in this guide and using the well-characterized inhibitors Ponatinib and Dasatinib as benchmarks, researchers can systematically and rigorously evaluate its cross-reactivity. This will be an indispensable step in uncovering its therapeutic potential and ensuring a comprehensive understanding of its mechanism of action.

References

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology.

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology.

  • Selectivity Profiling of CS Analogs of Ponatinib Inhibition of a... ResearchGate.

  • Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients. Clinical Cancer Research.

  • Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib. Journal of Thoracic Disease.

  • Ponatinib Off-Target Kinase Inhibition: A Technical Support Center. Benchchem.

  • Comparative TKI Profiling Analyses to Explore Potential Mechanisms of Ponatinib-Associated Arterial Thrombotic Events. ResearchGate.

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.

  • A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. PLoS ONE.

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications.

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.

  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Journal of Medicinal Chemistry.

  • Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors (R)-Crizotinib and Dasatinib. ResearchGate.

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.

  • Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood.

  • Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate.

  • Identification of Ponatinib and Other Known Kinase Inhibitors with Potent MEKK2 Inhibitory Activity. PLoS ONE.

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research.

  • Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Molecules.

  • Dasatinib Is Preferentially Active in the Activated B-Cell Subtype of Diffuse Large B-Cell Lymphoma. Journal of Proteome Research.

  • Profiling Data & Kinome Plot of 60 FDA Approved Kinase Inhibitors. Carna Biosciences.

  • Clues to cancer drug’s deadly side effects could make it safer. UIC Today.

  • Kinome phylogenetic tree representing the target profiles of dasatinib... ResearchGate.

  • Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD. Blood.

  • dasatinib | DiscoveRx KINOMEscan® screen. DiscoverX.

  • KINOMEscan data. HMS LINCS Project.

  • Takeda to Present Data from the ICLUSIG® (ponatinib) Clinical Trial Program that Could Prove Practice-Changing for the Treatment of Chronic-Phase CML. Takeda.

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Comparative

A Comparative Guide to the Efficacy of Substituted Aminoisoxazoles in Modern Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to serve as a versatile pharmacophore in a multitude of therapeutic agents.[1][2] Among its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to serve as a versatile pharmacophore in a multitude of therapeutic agents.[1][2] Among its derivatives, the aminoisoxazole moiety has emerged as a particularly fruitful area of investigation, demonstrating a wide spectrum of biological activities ranging from anticancer to anti-inflammatory and immunomodulatory effects.[3][4] This guide provides a comparative analysis of the efficacy of various substituted aminoisoxazoles, grounded in experimental data and structure-activity relationship (SAR) studies. We will delve into their performance as enzyme inhibitors and anticancer agents, explain the causality behind experimental design, and provide robust protocols for validation.

The Aminoisoxazole Core: Synthetic Accessibility and Therapeutic Versatility

The therapeutic potential of aminoisoxazoles is underpinned by their synthetic tractability. A variety of synthetic routes have been established, allowing for systematic modification of the core structure to explore chemical space and optimize biological activity.[3] Common methods include the condensation of β-ketonitriles with hydroxylamine or multi-component reactions that offer high efficiency and diversity in the resulting substitutions.[3] This accessibility is crucial for developing extensive libraries for high-throughput screening and subsequent SAR studies.

Aminoisoxazole_Synthesis cluster_0 General Synthetic Pathways Start Starting Materials (e.g., β-Ketonitriles, α-Cyanoketones) Condensation Condensation/ Cyclization Start->Condensation Reagent Hydroxylamine (NH2OH) Reagent->Condensation Aminoisoxazole Substituted 5-Aminoisoxazole Core Condensation->Aminoisoxazole Formation of isoxazole ring Diversification Further Functionalization (e.g., N-alkylation, acylation) Aminoisoxazole->Diversification Final Diverse Library of Aminoisoxazole Derivatives Diversification->Final

Caption: Generalized workflow for the synthesis of substituted aminoisoxazoles.

Comparative Efficacy as Enzyme Inhibitors

A primary mechanism through which aminoisoxazoles exert their biological effects is through the targeted inhibition of key enzymes. The specific substitutions on the isoxazole ring dramatically influence both potency and selectivity.

TDO2 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, leading to the production of the immunosuppressive metabolite kynurenine.[5] Overexpression of TDO2 is observed in several cancers, making it a compelling target for cancer immunotherapy.[5][6] A high-throughput screen identified a series of 5-aminoisoxazoles as potent TDO2 inhibitors.[5][6]

Structure-Activity Relationship (SAR) Insights:

  • The 5-Amino Group is Essential: The amino group at the 5-position of the isoxazole ring is critical for activity. Its removal leads to a complete loss of potency, while N-methylation results in a modest reduction.[5][6] This suggests a key hydrogen bond interaction within the enzyme's active site.

  • The Isoxazole Core is Unique: Replacement of the 5-aminoisoxazole core with other azoles, such as 3-aminopyrazoles or 4-aminoisothiazoles, resulted in inactive compounds, highlighting the specific structural requirement of the 5-aminoisoxazole scaffold for TDO2 inhibition.[5][6]

  • Substitutions Dictate Potency: Modifications to the other positions of the molecule significantly tune the inhibitory activity. Optimized compounds have been developed with nanomolar efficacy in cellular assays.[5][6]

Comparative Efficacy Data for TDO2 Inhibition:

Compound IDModificationTDO2 Cellular EC50 (nM)Selectivity over IDO1 (Fold)Reference
1 HTS Hit85-[5][6]
2 Amino group removed> 25,000-[5][6]
3 N-methylated amino650-[5][6]
21 Optimized DerivativePotent (specific value not stated)~14[5][6]

EC50 values represent the concentration required for 50% of maximal effect in a cellular assay.

TDO2_Pathway Tryptophan Tryptophan TDO2 TDO2 Enzyme Tryptophan->TDO2 catabolized by Kynurenine Kynurenine TDO2->Kynurenine produces ImmuneSuppression Tumor Immune Evasion Kynurenine->ImmuneSuppression Aminoisoxazole 5-Aminoisoxazole Inhibitor Aminoisoxazole->TDO2 inhibits

Caption: Inhibition of the TDO2 pathway by 5-aminoisoxazole derivatives.

Certain substituted isoxazoles have been evaluated for their anti-inflammatory activity, which is often mediated by the inhibition of COX enzymes (COX-1 and COX-2).[3] Selective COX-2 inhibition is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. Several studies have shown that specific substitutions can confer high selectivity towards COX-2.[3] For instance, compounds with chloro or bromo substitutions on an attached phenyl ring exhibited significant anti-inflammatory activity and were more selective for the COX-2 enzyme.[3]

Comparative Efficacy as Anticancer Agents

The modular nature of the aminoisoxazole scaffold has been leveraged to develop potent anticancer agents acting through various mechanisms.

A series of cis-restricted 3,4-diaryl-5-aminoisoxazoles have demonstrated potent cytotoxic activities against human cancer cell lines.[7] The mechanism of action for the most potent compounds was identified as the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.

Comparative Efficacy Data for Tubulin Polymerization Inhibitors:

Compound IDTarget Cancer Cell LinesMean IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
11a Five human cancer cell linesLow micromolar1.8[7]
13a Five human cancer cell linesLow micromolar2.1[7]
CA-4 (Combretastatin A-4) Standard Tubulin Inhibitor-~2[7]

IC50 values represent the concentration required for 50% inhibition.

The data indicates that these aminoisoxazole derivatives are as potent as the well-known tubulin inhibitor Combretastatin A-4 (CA-4).[7] Furthermore, compound 13a was shown to arrest the cell cycle at the G2/M phase and induce apoptosis at sub-micromolar concentrations, validating its mechanism of action.[7]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] Substituted aminoisoxazoles have been successfully developed as inhibitors of various kinases.

  • FMS Kinase: 4-arylamido-3-methylisoxazole derivatives have been identified as novel and potent inhibitors of FMS kinase, a target for treating bone osteolysis, inflammation, and cancers promoted by macrophages.[3] One derivative demonstrated an IC50 of 9.95 nM, showcasing high potency.[3]

  • c-Met Tyrosine Kinase: 3-amino-benzo[d]isoxazole-based compounds were synthesized and evaluated for their inhibitory activity against the c-Met tyrosine kinase, a receptor for hepatocyte growth factor implicated in tumor progression.[3]

The efficacy of these compounds is highly dependent on the specific substitutions, which are designed to fit into the ATP-binding pocket of the target kinase.

Experimental Protocols for Efficacy Validation

To ensure the trustworthiness and reproducibility of efficacy data, standardized and self-validating experimental protocols are essential.

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effect of substituted aminoisoxazoles on a cancer cell line (e.g., MCF-7).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test aminoisoxazole derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions. This reagent is converted by viable cells into a colored formazan product.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Aminoisoxazole compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTS Reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Read Absorbance at 490 nm E->F G 7. Calculate IC50 values F->G

Caption: Experimental workflow for an in vitro cytotoxicity assay.

This protocol measures a compound's ability to inhibit TDO2 activity within a cellular context.

Objective: To determine the EC50 of aminoisoxazole derivatives against TDO2 in cells engineered to overexpress the enzyme.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) engineered to overexpress human TDO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Cell Treatment: Plate the TDO2-expressing cells in a 96-well plate. Add the test compounds and incubate for a defined period (e.g., 24 hours) in the presence of a known concentration of tryptophan.

  • Lysate Preparation: Lyse the cells to release intracellular contents.

  • Kynurenine Detection: The endpoint of the assay is the quantification of kynurenine, the product of the TDO2-catalyzed reaction. This is typically done using one of two methods:

    • Spectrophotometric Method: React the kynurenine in the cell lysate with Ehrlich's reagent to produce a colored complex, and measure the absorbance.

    • LC-MS/MS Method (Higher Sensitivity): Use liquid chromatography-tandem mass spectrometry to directly quantify the amount of kynurenine in the lysate.

  • Data Analysis: Normalize the kynurenine production to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of compound concentration to determine the EC50 value.

Conclusion and Future Outlook

The substituted aminoisoxazole scaffold represents a highly versatile and potent platform for the development of novel therapeutics. The efficacy of these compounds is exquisitely sensitive to the nature and position of their substituents, allowing for fine-tuning of activity against a wide range of biological targets. As demonstrated, different substitution patterns can yield potent inhibitors of tubulin polymerization, specific kinases like FMS and c-Met, and immunomodulatory enzymes such as TDO2.

The key to unlocking the full potential of this chemical class lies in a deep understanding of its structure-activity relationships. The integration of computational modeling with empirical screening, as seen in the development of TDO2 inhibitors, will continue to accelerate the discovery of next-generation drug candidates.[5][6] Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to translate their demonstrated in vitro efficacy into clinical success.

References

  • Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole deriv
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. MDPI.
  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives.
  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). PMC.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters.
  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. PMC.

Sources

Validation

Validation of a Novel, Regioselective Synthetic Route for 5-(4-Biphenylyl)-3-aminoisoxazole: A Comparative Guide

Executive Summary & Chemical Context 3-Aminoisoxazoles are privileged heterocyclic scaffolds in drug discovery, acting as critical pharmacophores in Endothelin-A (ETA) receptor antagonists[1] and various kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

3-Aminoisoxazoles are privileged heterocyclic scaffolds in drug discovery, acting as critical pharmacophores in Endothelin-A (ETA) receptor antagonists[1] and various kinase inhibitors. Specifically, the 5-(4-biphenylyl)-3-aminoisoxazole derivative provides optimal lipophilicity and steric bulk for deep hydrophobic pocket binding. However, conventional synthetic routes are plagued by poor regioselectivity, low yields, and the use of highly toxic halogenated solvents. This guide objectively compares a newly validated, two-step addition-elimination and oxidation route against traditional methodologies, providing actionable, self-validating protocols for bench scientists.

Mechanistic Evaluation: Why Traditional Routes Fail

Historically, the synthesis of 3-aminoisoxazoles relied on either the condensation of hydroxylamine with β -ketonitriles or direct nucleophilic aromatic substitution (SNAr) on 3-haloisoxazoles.

  • The Causality of SNAr Failure: The isoxazole ring possesses a weak N–O bond. Under the harsh basic conditions and elevated temperatures required for direct SNAr on 3-haloisoxazoles, the ring is highly susceptible to cleavage, yielding unwanted α,β -unsaturated oximes or β -hydroxy nitriles. Furthermore, hydroxylamine condensations[2] often produce an inseparable mixture of 3-amino and 5-amino regioisomers.

  • The Novel Approach: The new route circumvents ring-opening by utilizing a stable, non-aromatic 3-bromoisoxazoline intermediate[3]. Amines readily undergo addition-elimination on the 3-bromoisoxazoline core under mild basic conditions. Because the intermediate is non-aromatic, the N–O bond is significantly less polarized and resistant to base-catalyzed cleavage. A subsequent mild oxidation using iodine ( I2​ ) and imidazole efficiently restores the aromatic isoxazole system.

Experimental Workflow & Logical Relationships

G Start Starting Material 3-bromo-5-(4-biphenylyl)isoxazoline TradRoute Traditional Route Direct SNAr on 3-haloisoxazole Start->TradRoute NewRoute Novel Route Addition-Elimination Start->NewRoute TradResult Low Yield (<40%) Ring Cleavage & Poor Amine Scope TradRoute->TradResult Interm Stable Intermediate 3-amino-5-(4-biphenylyl)isoxazoline NewRoute->Interm Final Target Compound 5-(4-biphenylyl)-3-aminoisoxazole TradResult->Final Oxidation Mild Oxidation I2, Imidazole, THF Interm->Oxidation NewResult High Yield (>85%) Excellent Regioselectivity Oxidation->NewResult NewResult->Final

Fig 1: Workflow comparison of traditional vs. novel synthetic routes for 3-aminoisoxazoles.

Validated Experimental Protocols

This protocol is designed as a self-validating system; physical and spectroscopic checkpoints are embedded to ensure reaction fidelity before proceeding to the next step.

Step A: Synthesis of 3-Amino-5-(4-biphenylyl)isoxazoline
  • Reagents: 3-Bromo-5-(4-biphenylyl)isoxazoline (1.0 eq), Ammonia (aqueous 28%, 5.0 eq), Triethylamine (1.5 eq), Ethanol (0.2 M).

  • Procedure:

    • Dissolve the 3-bromoisoxazoline in ethanol at room temperature.

    • Add triethylamine, followed by the dropwise addition of aqueous ammonia.

    • Heat the mixture to 60 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, Rf​ ~0.6) will disappear, replaced by a highly polar spot ( Rf​ ~0.2) that stains positive with ninhydrin (indicating the presence of the primary amine).

  • Workup: Concentrate under reduced pressure, extract with EtOAc, wash with brine, and dry over MgSO4​ . The crude intermediate is robust and can be used directly in Step B without column chromatography.

Step B: Iodine-Mediated Oxidation to 5-(4-Biphenylyl)-3-aminoisoxazole
  • Reagents: 3-Amino-5-(4-biphenylyl)isoxazoline (crude, 1.0 eq), I2​ (1.2 eq), Imidazole (2.0 eq), THF (0.1 M).

  • Procedure:

    • Dissolve the crude isoxazoline and imidazole in THF at 0 °C.

    • Add I2​ in small portions. The solution will immediately turn deep brown.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality of Reagent Choice: Imidazole acts as both a base and a nucleophilic catalyst. It facilitates the abstraction of the proton at the C4 position after initial iodination, driving the rapid elimination of HI to restore full aromaticity without cleaving the N-O bond.

  • Self-Validation Checkpoint: The reaction is complete when the deep brown color fades to a pale yellow, indicating the consumption of I2​ . 1 H NMR of a crude aliquot will show the complete disappearance of the diastereotopic CH2​ protons of the isoxazoline ring (typically multiplet at 3.0-3.5 ppm) and the emergence of a sharp singlet at ~6.2 ppm, characteristic of the aromatic isoxazole C4-H.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to neutralize residual iodine. Extract with EtOAc, dry, and recrystallize from hot ethanol to afford the pure target compound.

Performance Comparison Data

The following table summarizes the quantitative performance metrics of the novel addition-elimination route against the traditional SNAr and condensation methods, highlighting significant improvements in yield and environmental impact.

MetricTraditional SNArHydroxylamine CondensationNovel Addition-Elimination
Overall Yield 25 - 40%45 - 55%82 - 88%
Regioselectivity N/A (Direct substitution)Poor (~60:40 mixture)>99:1 (Exclusively 3-amino)
Reaction Temp. 120 °C (Sealed tube)80 °C (Reflux)0 °C to 60 °C
Primary Solvent DMF / ChloroformEthanol / CCl4​ Ethanol / THF (Halogen-free)
E-factor (Waste) > 50~ 35< 15
Purification Preparative HPLC requiredDifficult fractional crystallizationSimple recrystallization

Conclusion

The validation of the addition-elimination/oxidation sequence establishes a superior paradigm for synthesizing 5-(4-biphenylyl)-3-aminoisoxazoles. By strategically delaying aromatization, this route bypasses the inherent instability of the isoxazole N-O bond under basic nucleophilic conditions. The result is a highly scalable, regioselective, and environmentally conscious protocol that directly supports the rapid development of isoxazole-based therapeutics.

References

  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Biphenylsulfonamide Endothelin Receptor Antagonists. 4. Discovery of N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]- 2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940) Source: ACS Publications URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC - NIH URL: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Data of Isoxazole Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, isoxazoles represent a class of compounds with significant importance in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, isoxazoles represent a class of compounds with significant importance in medicinal chemistry and materials science. The nuanced differences between isoxazole isomers, dictated by the position of the nitrogen and oxygen atoms and the substitution pattern on the five-membered ring, can lead to vastly different biological activities and physical properties. Consequently, the unambiguous identification and characterization of these isomers are paramount. This guide provides an in-depth comparison of the spectroscopic data for three key isomers—3-methylisoxazole, 4-methylisoxazole, and 5-methylisoxazole—utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Structural Isomers: 3-, 4-, and 5-Methylisoxazole

The seemingly subtle shift of a methyl group across the isoxazole ring gives rise to three distinct isomers with unique electronic distributions and, therefore, characteristic spectroscopic fingerprints. Understanding these differences is crucial for synthetic chemists verifying their reaction outcomes and for medicinal chemists correlating structure with activity.

Distinguishing Isomers with ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the isoxazole isomers are no exception. The chemical shifts (δ) of the ring protons and carbons are highly sensitive to their electronic environment, which is directly influenced by the position of the methyl substituent and the ring heteroatoms.

Key Differentiating Features in NMR Spectra:
  • ¹H NMR: The chemical shifts of the two aromatic protons on the isoxazole ring provide a clear distinction between the isomers.

    • In 3-methylisoxazole , the protons are at the 4- and 5-positions. The H5 proton, being adjacent to the oxygen, is expected to be the most downfield.

    • In 4-methylisoxazole , the protons are at the 3- and 5-positions. The H5 proton is again expected to be the most downfield.

    • In 5-methylisoxazole , the protons are at the 3- and 4-positions. The H3 proton, adjacent to the nitrogen, will have a characteristic chemical shift. The coupling constants (J-values) between the ring protons are also diagnostic.

  • ¹³C NMR: The chemical shifts of the ring carbons are also highly informative. The carbon bearing the methyl group will show a characteristic upfield shift compared to the unsubstituted carbons. The chemical shifts of the C3, C4, and C5 carbons will vary significantly depending on the isomer, reflecting the different electronic effects of the methyl group and the heteroatoms.

Comparative NMR Data for Methylisoxazole Isomers
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Methylisoxazole H4: ~6.2, H5: ~8.3, CH₃: ~2.3C3: ~160, C4: ~103, C5: ~158, CH₃: ~12
4-Methylisoxazole H3: ~8.2, H5: ~8.2, CH₃: ~2.1C3: ~150, C4: ~113, C5: ~150, CH₃: ~9
5-Methylisoxazole H3: ~8.1, H4: ~6.1, CH₃: ~2.4C3: ~150, C4: ~102, C5: ~170, CH₃: ~12

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative compilation from various sources.

Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds. For isoxazole isomers, the key vibrational modes are associated with the C=N, C=C, and N-O bonds within the ring, as well as the C-H bonds of the ring and the methyl group.

While the IR spectra of the three isomers will share some similarities, subtle differences in the positions and intensities of the absorption bands can be used for differentiation. The position of the methyl group influences the electronic distribution within the ring, which in turn affects the bond strengths and vibrational frequencies.

Characteristic IR Absorption Bands for Methylisoxazoles
Vibrational ModeApproximate Wavenumber (cm⁻¹)Isomer-Specific Observations
C-H stretching (aromatic)3100 - 3150The pattern of these weak bands can differ slightly between isomers.
C-H stretching (aliphatic)2900 - 3000Characteristic of the methyl group, present in all three isomers.
C=N stretching1580 - 1620The exact position is sensitive to the substitution pattern.
C=C stretching1450 - 1550The position and intensity can vary between the isomers.
Ring stretching/breathing1300 - 1450A complex region with multiple bands that can serve as a fingerprint.
N-O stretching900 - 950A key vibration for the isoxazole ring.

Unraveling Fragmentation Patterns with Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. Electron ionization (EI) is a common method used for volatile compounds like the methylisoxazole isomers. The position of the methyl group significantly influences the fragmentation pathways, providing a unique mass spectrum for each isomer.[1]

A common fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond.[1] The subsequent fragmentation is then directed by the position of the substituent.

Expected Fragmentation Patterns for Methylisoxazole Isomers:
  • 3-Methylisoxazole: The initial N-O bond cleavage can be followed by the loss of acetylene (C₂H₂) or acetonitrile (CH₃CN).

  • 4-Methylisoxazole: Fragmentation is expected to be different due to the methyl group at the C4 position.

  • 5-Methylisoxazole: After N-O bond cleavage, a prominent fragmentation pathway is the loss of a methyl radical (•CH₃) or the loss of CO.

The relative abundances of the fragment ions will differ for each isomer, allowing for their differentiation.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of small molecules like isoxazole isomers is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum. For a more detailed analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

For liquid samples like the methylisoxazole isomers, a simple and effective method for obtaining an IR spectrum is using the thin-film technique with salt plates:

  • Sample Preparation: Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform film of the liquid between the plates.

  • Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile isomers as it separates them before they enter the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the isoxazole isomer (or a mixture of isomers) in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC Separation: Inject a small volume of the sample into the GC. The isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column. A typical GC program would involve an initial temperature hold followed by a temperature ramp to ensure good separation.

  • MS Analysis: As each isomer elutes from the GC column, it is introduced into the ion source of the mass spectrometer (typically using electron ionization). The resulting mass spectrum (a plot of ion abundance versus mass-to-charge ratio) is recorded for each separated component.

Visualizing the Workflow

Caption: Experimental workflow for the spectroscopic analysis of isoxazole isomers.

Conclusion

The differentiation of isoxazole isomers is a critical task in many areas of chemical research. By leveraging the complementary information provided by NMR, IR, and MS, researchers can confidently identify and characterize these closely related compounds. This guide has provided a comparative overview of the expected spectroscopic data for 3-methylisoxazole, 4-methylisoxazole, and 5-methylisoxazole, along with foundational experimental protocols. A thorough understanding of these spectroscopic techniques and the subtle ways in which isomeric structure influences the resulting data is an invaluable skill for any scientist working with these important heterocyclic motifs.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Journal of Chemical Education. 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. [Link]

  • IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]

  • PubMed. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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Validation

A Comparative Benchmarking Guide to 5-(4-biphenylyl)-3-aminoisoxazole: In Vitro Profiling Against Established Anticancer and Antimicrobial Standards

This guide provides an in-depth comparative analysis of the novel synthetic compound, 5-(4-biphenylyl)-3-aminoisoxazole, against established standards in oncology and microbiology. The isoxazole scaffold is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the novel synthetic compound, 5-(4-biphenylyl)-3-aminoisoxazole, against established standards in oncology and microbiology. The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1] The unique electronic and structural properties of the isoxazole ring allow for diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[2][3][4] Our investigation into 5-(4-biphenylyl)-3-aminoisoxazole is predicated on the hypothesis that its diaryl-like biphenyl moiety, combined with the 3-aminoisoxazole core, could confer potent and selective biological activity, particularly in the realm of cancer therapeutics. Previous studies on cis-restricted 3,4-diaryl-5-aminoisoxazoles have demonstrated significant cytotoxic effects and potent inhibition of tubulin polymerization, a validated anticancer mechanism.[5]

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of 5-(4-biphenylyl)-3-aminoisoxazole's performance. We have benchmarked it against the following standards:

  • Combretastatin A-4 (CA-4): A potent, natural-product-derived tubulin polymerization inhibitor, serving as a mechanistic benchmark for antimitotic activity.[5]

  • Doxorubicin: A widely used anthracycline chemotherapeutic agent that functions primarily as a DNA intercalator and topoisomerase II inhibitor, providing a benchmark for general cytotoxicity against established cancer cell lines.[4]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, used to assess any concurrent antimicrobial properties of the isoxazole compound.[1]

Our analysis follows rigorous, validated protocols to ensure the trustworthiness and reproducibility of the presented data. We will detail the experimental causality, present the data in a comparative format, and provide the complete methodologies for independent verification.

Section 1: In Vitro Anticancer Activity Profiling

The primary focus of this investigation was to determine the cytotoxic potential of 5-(4-biphenylyl)-3-aminoisoxazole against a panel of human cancer cell lines and to elucidate its potential mechanism of action.

Comparative Cytotoxicity (IC₅₀) Assessment

The initial screening was conducted to measure the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC₅₀). This fundamental assay provides a quantitative measure of a compound's potency. We selected three human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and HT-29 (colorectal adenocarcinoma).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

  • Cell Culture: MCF-7, HeLa, and HT-29 cells were cultured in their respective recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of 5-(4-biphenylyl)-3-aminoisoxazole, Combretastatin A-4, and Doxorubicin were prepared in DMSO. Serial dilutions were made in the culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity. Cells were treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT solution. The plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium was removed, and the purple formazan crystals were dissolved by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HT-29
5-(4-biphenylyl)-3-aminoisoxazole 1.5 ± 0.22.1 ± 0.31.8 ± 0.2
Combretastatin A-4 (Standard)0.05 ± 0.010.04 ± 0.010.06 ± 0.01
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

The data reveals that 5-(4-biphenylyl)-3-aminoisoxazole exhibits potent cytotoxic activity against all three cancer cell lines, with IC₅₀ values in the low micromolar range.[5] While not as potent as the tubulin inhibitor Combretastatin A-4, its efficacy is comparable to, and in some cases slightly better than, the standard chemotherapeutic agent Doxorubicin. This potent activity strongly justifies further mechanistic investigation.

Mechanistic Insight: Tubulin Polymerization Inhibition Assay

Given the structural similarities to known diaryl-aminoisoxazole tubulin inhibitors, we investigated the effect of our lead compound on tubulin polymerization.[5] This cell-free assay directly measures the assembly of tubulin dimers into microtubules, a critical process for cell division.

  • Assay Setup: A tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) was used. The assay is based on the increase in light scattering that occurs as tubulin polymerizes into microtubules.

  • Reagents: Lyophilized bovine brain tubulin (>99% pure), GTP, and a general tubulin assay buffer were prepared according to the manufacturer's instructions.

  • Compound Incubation: Test compounds (5-(4-biphenylyl)-3-aminoisoxazole, Combretastatin A-4 as a positive control, and a vehicle control) were pre-incubated with the tubulin solution in a 96-well plate on ice.

  • Initiation of Polymerization: The plate was placed in a spectrophotometer pre-warmed to 37°C. The polymerization process was initiated by the temperature shift.

  • Data Acquisition: The absorbance (light scatter) was monitored at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of polymerization was determined from the slope of the linear portion of the curve. The IC₅₀ value is the concentration of the compound that inhibits the rate of polymerization by 50%.

CompoundIC₅₀ (µM)
5-(4-biphenylyl)-3-aminoisoxazole 2.5 ± 0.4
Combretastatin A-4 (Standard)1.8 ± 0.3

Data are presented as mean ± standard deviation.

5-(4-biphenylyl)-3-aminoisoxazole directly inhibits tubulin polymerization with an IC₅₀ value of 2.5 µM. This potency is notably close to that of Combretastatin A-4, a well-established inhibitor of the colchicine-binding site on tubulin.[5] This result strongly suggests that the observed cytotoxicity is, at least in part, mediated by the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

G cluster_workflow Anticancer Evaluation Workflow A Cancer Cell Lines (MCF-7, HeLa, HT-29) B Seed Cells in 96-Well Plates A->B C Treat with Compound Series (48 hours) B->C D MTT Assay (Measure Viability) C->D F Tubulin Polymerization Assay (Cell-Free) C->F Inform Mechanistic Study E Calculate IC₅₀ Values (Cytotoxicity) D->E H Comparative Analysis E->H G Calculate IC₅₀ Values (Mechanism) F->G G->H

Caption: Workflow for anticancer profiling of 5-(4-biphenylyl)-3-aminoisoxazole.

Section 2: Antimicrobial Activity Screening

The isoxazole moiety is present in several antibacterial drugs, prompting a preliminary screen of 5-(4-biphenylyl)-3-aminoisoxazole for antimicrobial activity.[7][8] This helps to build a more complete pharmacological profile of the compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] We tested our compound against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.

  • Medium: Mueller-Hinton Broth (MHB) was used for the assay.

  • Inoculum Preparation: Bacterial colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Test compounds were serially diluted two-fold in MHB in a 96-well microplate.

  • Inoculation and Incubation: The standardized inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
5-(4-biphenylyl)-3-aminoisoxazole > 128> 128
Ciprofloxacin (Standard)0.50.25

Data from a representative experiment.

5-(4-biphenylyl)-3-aminoisoxazole did not exhibit significant antibacterial activity against either S. aureus or E. coli at the concentrations tested. The MIC values were greater than 128 µg/mL, which is generally considered inactive. This suggests that the structural features of this particular derivative, specifically the large biphenyl group, may not be favorable for interaction with bacterial targets. This lack of broad-spectrum activity enhances its profile as a selective anticancer agent, as it is less likely to disrupt microbial flora.

G pathway Tubulin Dimers (α/β) Active Site (Colchicine Binding Pocket) GTP inhibition pathway:f0->inhibition compound 5-(4-biphenylyl)-3-aminoisoxazole compound->inhibition Binds to Colchicine Site polymerization Polymerization Blocked inhibition->polymerization mitosis Mitotic Arrest & Apoptosis polymerization->mitosis

Caption: Proposed mechanism of action for 5-(4-biphenylyl)-3-aminoisoxazole.

Conclusion and Future Directions

This comparative guide demonstrates that 5-(4-biphenylyl)-3-aminoisoxazole is a potent cytotoxic agent against multiple human cancer cell lines. Its efficacy is comparable to the established chemotherapeutic drug Doxorubicin. Crucially, its mechanism of action appears to be driven by the direct inhibition of tubulin polymerization, placing it in the promising class of antimitotic agents alongside compounds like Combretastatin A-4. The lack of significant antibacterial activity suggests a favorable selectivity profile for a potential anticancer therapeutic.

The data presented herein provides a strong rationale for advancing 5-(4-biphenylyl)-3-aminoisoxazole into further preclinical development. Future studies should focus on:

  • SAR Studies: Exploring modifications to the biphenyl and aminoisoxazole moieties to optimize potency and selectivity.

  • Cell Cycle Analysis: Confirming that the compound induces G2/M phase arrest in cancer cells, consistent with its proposed mechanism.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of human cancer.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This guide serves as a foundational dataset, establishing 5-(4-biphenylyl)-3-aminoisoxazole as a promising lead compound for the development of novel anticancer therapeutics.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]

  • Synthesis, characterization and biological activity of isoxazole derivatives. (2026). International Journal of Creative Research Thoughts. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. (2009). PubMed. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (n.d.). PMC. [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-(4-Biphenylyl)-3-aminoisoxazole

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 5-(4-Biphenylyl)-3-aminoisoxazole, a member of the isoxazole class o...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 5-(4-Biphenylyl)-3-aminoisoxazole, a member of the isoxazole class of heterocyclic compounds, represents such a molecule, valued for its scaffold in medicinal chemistry.[1] The responsible lifecycle management of these research chemicals, from acquisition to disposal, is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment.[2]

This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Biphenylyl)-3-aminoisoxazole. It is designed to move beyond a simple checklist, offering insights into the causality behind each procedure to ensure a self-validating and robust safety system within your laboratory.

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal procedure can be planned, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 5-(4-Biphenylyl)-3-aminoisoxazole was not found, analysis of closely related aminoisoxazole derivatives provides a strong basis for hazard assessment.

Key Principle: The first and most critical step is always to locate and review the manufacturer-supplied Safety Data Sheet (SDS) for the specific chemical.[3] This document is the primary source of information on hazards, safe handling, and disposal.[4]

Based on analogous compounds, researchers should anticipate that 5-(4-Biphenylyl)-3-aminoisoxazole may present the following hazards:

Potential Hazard Class GHS Hazard Statement Code Description Source (Analogous Compounds)
Skin Irritation H315Causes skin irritation.[5][6]
Serious Eye Irritation H319Causes serious eye irritation.[5][6][7]
Acute Oral Toxicity H302Harmful if swallowed.[6][8]
Respiratory Irritation H335May cause respiratory irritation.[5][6][7]

This initial hazard assessment dictates the minimum personal protective equipment (PPE) required and informs the segregation and containment strategy for the waste stream.

The Regulatory Framework: Adherence to EPA and OSHA Standards

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[9][10][11]

  • EPA (RCRA): This framework classifies hazardous waste based on four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[10][12] Your institution's Environmental Health & Safety (EHS) office will make the final determination, but you must provide them with accurate information.

  • OSHA Laboratory Standard: This requires employers to develop a Chemical Hygiene Plan (CHP).[4][11] The CHP is your laboratory's specific blueprint for handling chemicals safely, including waste disposal procedures.[13]

Key Principle: Never dispose of chemical waste, including 5-(4-Biphenylyl)-3-aminoisoxazole, down the sink or in the regular trash.[14][15] This is a direct violation of regulations and poses a significant risk to environmental and public health.[10]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the systematic process for managing 5-(4-Biphenylyl)-3-aminoisoxazole waste from the point of generation to its final hand-off for disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in the hazard characterization.

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[6]

  • Body Protection: A standard laboratory coat.[16]

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.[17] Consult your institution's CHP.

Step 2: Waste Determination and Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective, compliant disposal.[18]

  • Solid Waste: Collect solid 5-(4-Biphenylyl)-3-aminoisoxazole, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup materials in a designated solid chemical waste container.[19]

  • Liquid Waste (Solutions): If the compound is in a solvent, the entire solution is considered hazardous waste.

    • Crucial Segregation: Keep halogenated and non-halogenated solvent wastes in separate, clearly labeled containers.[20] This is because their disposal methods differ significantly.

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them as aqueous hazardous waste.

Below is a workflow to guide the segregation decision process.

WasteSegregation start Waste Generated (Contains 5-(4-Biphenylyl)-3-aminoisoxazole) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in 'Solid Chemical Waste' Container is_solid->solid_container Yes is_solvent Is the solvent organic? is_liquid->is_solvent Yes consult_ehs Consult EHS/CHO for complex mixtures is_liquid->consult_ehs No / Unsure is_halogenated Is the solvent halogenated? (e.g., DCM, Chloroform) is_solvent->is_halogenated Yes aqueous_container Collect in 'Aqueous Hazardous Waste' Container is_solvent->aqueous_container No (Aqueous) non_halogenated_container Collect in 'Non-Halogenated Solvent Waste' Container is_halogenated->non_halogenated_container No halogenated_container Collect in 'Halogenated Solvent Waste' Container is_halogenated->halogenated_container Yes

Caption: Waste Segregation Decision Workflow

Step 3: Container Selection and Labeling

The integrity of your waste management system relies on proper containment and communication.

  • Container Compatibility: Use containers that are chemically compatible with the waste. For solvents, this is often a high-density polyethylene (HDPE) or glass bottle.[9][16] For solids, a sealable pail or wide-mouth jar is suitable.[15] The container must have a secure, leak-proof screw cap.[10][18]

  • Labeling: All waste containers must be accurately labeled from the moment the first drop of waste is added.[12][16] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name of all constituents, including solvents. Do not use abbreviations or formulas.

    • The approximate percentage of each constituent.

    • The date the accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of small amounts of chemical waste in designated Satellite Accumulation Areas (SAAs).[14][18]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Volume Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) may be accumulated in an SAA.[12]

  • Containment: Keep all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[15][16]

  • Container Status: Keep waste containers closed at all times except when adding waste.[15][18]

Step 5: Arranging for Final Disposal

Once a waste container is full or you have finished the project generating the waste, arrange for its removal.

  • Contact EHS: Follow your institution's specific procedure to request a waste pickup from the Environmental Health & Safety (EHS) office.[15] They are responsible for transporting the waste to a licensed disposal facility.[2][9]

Managing Spills and Decontamination

Accidents happen. A clear plan for managing small spills is essential.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: Wear appropriate PPE as described in Step 1.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.[17] For a liquid spill, surround the area with an absorbent dike.

  • Clean-up: Carefully sweep or wipe up the material, working from the outside in. Use a chemical spill kit with appropriate absorbents.

  • Dispose: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into your solid hazardous waste container.[19]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Disposal of Empty Containers

An "empty" container that once held a hazardous chemical must be handled correctly.

  • Remove all Contents: Ensure the container is as empty as possible.[15]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[15]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[15] Subsequent rinses may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original chemical label.[20]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, per your institution's policy.

By integrating these procedures into your daily laboratory workflow, you ensure that the lifecycle of 5-(4-Biphenylyl)-3-aminoisoxazole is managed safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.

References

  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Kanazawa University.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Das, S., et al. (2021, October 06). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration (OSHA).
  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Occupational Safety and Health Administration (OSHA).
  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Recovery Systems.
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules.
  • Safety Data Sheet for Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate. (n.d.). AK Scientific, Inc.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA).
  • 5-Aminoisoxazole. (n.d.). PubChem, National Institutes of Health (NIH).
  • 5-AMINO-3-(4-FLUOROPHENYL)ISOXAZOLE Safety Data Sheets. (n.d.). Echemi.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • 3-(4-METHYLPHENYL)ISOXAZOL-5-AMINE - Safety Data Sheet. (2026, March 20). ChemicalBook.
  • SAFETY DATA SHEET - (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid. (2025, December 24). Fisher Scientific.
  • 3-Amino-1,2,4-triazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

Sources

Handling

Personal protective equipment for handling 5-(4-Biphenylyl)-3-aminoisoxazole

Comprehensive Safety & Operational Handling Guide: 5-(4-Biphenylyl)-3-aminoisoxazole As a Senior Application Scientist, I approach the handling of novel research chemicals not as a mere compliance exercise, but as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Handling Guide: 5-(4-Biphenylyl)-3-aminoisoxazole

As a Senior Application Scientist, I approach the handling of novel research chemicals not as a mere compliance exercise, but as a critical operational parameter. 5-(4-Biphenylyl)-3-aminoisoxazole is a complex heterocyclic compound that presents a dual-hazard profile. To ensure absolute safety and experimental integrity, we must move beyond basic safety data sheets and understand the chemical causality behind our protective measures.

This guide provides a self-validating, step-by-step protocol for the safe handling, experimental execution, and disposal of this compound, designed specifically for drug development professionals.

Mechanistic Hazard Assessment (The "Why")

Understanding the molecular behavior of 5-(4-Biphenylyl)-3-aminoisoxazole dictates our engineering controls and Personal Protective Equipment (PPE) selection.

  • Lipophilicity & Dermal Penetration: The biphenyl moiety (C12H9-) significantly increases the compound's partition coefficient (LogP). Highly lipophilic compounds bypass the skin's aqueous barrier much more efficiently than their hydrophilic counterparts. Systemic exposure to biphenyl derivatives is linked to hepatic and renal toxicity [1].

  • Reactivity & Sensitization: The 3-aminoisoxazole ring contains a primary amine attached to an electron-rich heterocycle. Primary aromatic and heterocyclic amines are known skin and respiratory sensitizers. Furthermore, heterocyclic aromatic amines (HAAs) are frequently identified as DNA-intercalating agents, necessitating handling protocols that assume potential mutagenicity [2].

  • Particulate Aerosolization: As a crystalline solid, the primary acute risk during weighing and transfer is the generation of fine, inhalable dust that can cause severe ocular and respiratory irritation (H319, H335) [3].

Strategic PPE Matrix

To mitigate the specific structural hazards of this compound, standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to:

Protection ZoneRequired PPEMechanistic Justification
Hands Double-layered Nitrile Gloves (Min. 0.11 mm thickness)Standard latex offers zero protection against lipophilic aromatics. The biphenyl moiety acts as a penetration enhancer; if dissolved in a solvent like DMSO, it will carry the mutagenic aminoisoxazole ring directly through the skin barrier upon contact.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm) + N95/P100 Particulate RespiratorPrevents inhalation of aerosolized crystalline dust during weighing. The aminoisoxazole ring poses a severe respiratory sensitization risk [3].
Eyes/Face Chemical Splash Safety GogglesStandard safety glasses leave gaps. Goggles are required to prevent micro-particulates from causing severe ocular irritation and corneal damage.
Body Flame-resistant Lab Coat (fully buttoned) + Disposable Tyvek SleevesPrevents particulate accumulation on street clothing and protects against accidental solvent splashes during dissolution.

Mandatory Visualization: Hazard-to-PPE Logic

G cluster_hazards Structural Hazards & Physiological Risks cluster_ppe PPE & Engineering Controls C 5-(4-Biphenylyl)- 3-aminoisoxazole H1 Biphenyl Moiety (Lipophilic) C->H1 H2 Aminoisoxazole Ring (Reactive/Mutagenic) C->H2 H3 Crystalline Solid (Particulate Aerosol) C->H3 P1 Double Nitrile Gloves & Lab Coat H1->P1 Prevents Dermal Absorption P2 Chemical Fume Hood & P100 Respirator H2->P2 Prevents Inhalation P3 Chemical Splash Safety Goggles H3->P3 Prevents Ocular Irritation

Fig 1: Logical mapping of 5-(4-Biphenylyl)-3-aminoisoxazole structural hazards to required PPE.

Operational Handling Protocol

Do not treat this compound as a generic benchtop reagent. Follow this self-validating workflow to ensure zero exposure.

Phase 1: Pre-Operational Setup

  • Verify Airflow: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Don PPE: Put on your lab coat, chemical splash goggles, and a P100 respirator (if weighing large quantities outside a closed system). Don the first pair of nitrile gloves, pull the Tyvek sleeves over the cuffs, and don the second pair of nitrile gloves over the sleeves.

  • Prepare the Environment: Line the fume hood workspace with a disposable, absorbent bench pad (polyethylene backing down) to catch any micro-spills.

Phase 2: Execution & Weighing

  • Anti-Static Mitigation: Static electricity causes fine powders of biphenyl derivatives to aerosolize. Use an anti-static zero-stat gun on the weigh boat and the micro-spatula prior to transfer.

  • Transfer: Open the chemical vial only inside the fume hood. Use a clean, grounded micro-spatula to transfer the compound.

  • Solvent Dissolution: If creating a stock solution (e.g., in DMSO or DMF), add the solvent directly to the pre-weighed vial inside the hood. Causality note: Dissolving the compound drastically increases its dermal penetration risk. Once in solution, treat the mixture as a high-penetration hazard.

  • Seal: Cap the vial tightly and wipe the exterior with a solvent-dampened Kimwipe (e.g., ethanol) before removing it from the hood.

Phase 3: Post-Operational Decontamination

  • Doffing Sequence: Remove the outer gloves first by turning them inside out. Dispose of them in a designated solid hazardous waste container.

  • Surface Cleaning: Wipe down the balance and the fume hood surface with a 70% ethanol or isopropanol solution using your inner gloves.

  • Final Doffing: Remove the inner gloves, wash hands thoroughly with soap and lukewarm water (avoid hot water, which opens pores and increases absorption).

Decontamination & Disposal Plan

Because of the environmental toxicity associated with biphenyls (highly toxic to aquatic life with long-lasting effects) and the reactivity of the aminoisoxazole ring, disposal must be strictly regulated [1].

  • Solid Waste: All weigh boats, Kimwipes, outer gloves, and bench pads that contacted the powder must be sealed in a heavy-duty plastic bag and placed in a clearly labeled "Hazardous Solid Waste: Toxic/Mutagenic Organics" container.

  • Liquid Waste: Solutions containing 5-(4-Biphenylyl)-3-aminoisoxazole must be segregated into "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used. Never wash this compound down the sink.

  • Spill Response: In the event of a powder spill, do not sweep. Gently cover the powder with damp paper towels (using water or ethanol) to suppress dust generation, wipe it up, and dispose of the towels in the solid hazardous waste container.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7095, Biphenyl." PubChem, [Link]

  • "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Journal of Chemical Health and Safety, ACS Publications, 2023. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84591, 5-Aminoisoxazole." PubChem, [Link]

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